molecular formula C13H9ClN2O4 B031281 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid CAS No. 60091-87-4

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Cat. No.: B031281
CAS No.: 60091-87-4
M. Wt: 292.67 g/mol
InChI Key: GBBIOGPNJFKJOD-UHFFFAOYSA-N
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Description

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is a synthetically significant aniline derivative and benzoic acid analog, primarily valued in research as a key synthetic intermediate and a versatile scaffold in organic and medicinal chemistry. Its structure, featuring a chloronitroaniline moiety linked to a carboxylic acid-functionalized benzene ring, allows for multiple sites of chemical modification, making it a valuable precursor for the synthesis of more complex heterocyclic compounds, including benzimidazoles, quinazolines, and azo dyes. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel molecules with potential biological activity. The electron-withdrawing nitro and chloro groups, in conjunction with the hydrogen-bond-donating aniline NH and the hydrogen-bond-accepting carboxylic acid, contribute to its unique electronic properties and potential for intermolecular interactions. This makes it a compound of interest in materials science for investigating non-linear optics (NLO) and as a building block for metal-organic frameworks (MOFs) or supramolecular assemblies. Furthermore, its mechanism in research contexts often involves its role as a synthon for constructing molecular libraries aimed at screening for pharmaceutical leads, particularly in areas such as kinase inhibition or protein-protein interaction disruption. This product is provided as a high-purity material, characterized by techniques including NMR and HPLC, to ensure consistency and reliability for your research applications. It is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIOGPNJFKJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476386
Record name 2-(4-Chloro-2-nitroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60091-87-4
Record name 2-(4-Chloro-2-nitroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

This document provides a comprehensive technical overview for the synthesis of this compound (CNPABA), a significant chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters for a successful and reproducible synthesis.

This compound (CAS No. 60091-87-4) is a highly functionalized diarylamine. Its molecular architecture, featuring a chloronitroaniline moiety linked to an anthranilic acid scaffold, makes it a valuable precursor for the synthesis of complex heterocyclic systems, including quinazolines and benzimidazoles.[1] Its derivatives have garnered significant interest in medicinal chemistry for their potential anticancer properties.[1][2] Furthermore, it is a known process impurity in the manufacturing of the antipsychotic drug Clozapine, making its synthesis and characterization critical for quality control in the pharmaceutical industry.[2][3]

The primary and most established method for constructing the core diarylamine bond in this molecule is the Ullmann Condensation , a copper-catalyzed cross-coupling reaction.[4][5] Specifically, this synthesis falls under the category of a Goldberg Reaction , the term for the C-N bond-forming variant of the Ullmann condensation.[4][6]

The Core Chemistry: Deconstructing the Ullmann Condensation

The Ullmann reaction, first reported over a century ago, is a cornerstone of aromatic cross-coupling chemistry.[7][8] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the copper-catalyzed Ullmann approach remains robust and economically viable, particularly for specific substrates.[4]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The widely accepted pathway for the copper-catalyzed N-arylation involves a Cu(I)/Cu(III) catalytic cycle.[9][10]

  • Step 1: Catalyst Activation & Amine Coordination: The reaction initiates with the active Cu(I) species. In the presence of the base, the amine (anthranilic acid) is deprotonated, and it coordinates with the Cu(I) center.

  • Step 2: Oxidative Addition: The aryl halide (e.g., 2-bromo-5-chloronitrobenzene) undergoes oxidative addition to the copper complex. This is often the rate-limiting step and involves the oxidation of copper from Cu(I) to a transient Cu(III) intermediate. The presence of electron-withdrawing groups (like the nitro group on the aryl halide) activates the substrate, making this step more favorable.[4]

  • Step 3: Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex. This step releases the desired diarylamine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[9]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Amine_Complex [Cu(I)-Amine] Complex CuI->Amine_Complex + Anthranilic Acid (Deprotonated) CuIII_Intermediate Aryl-Cu(III)-Amine Intermediate Amine_Complex->CuIII_Intermediate + Aryl Halide (Oxidative Addition) CuIII_Intermediate->CuI - Product (Reductive Elimination) Product Product: This compound CuIII_Intermediate->Product Forms Reactants Reactants: - Anthranilic Acid - Aryl Halide - Base

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

Causality of Experimental Choices
  • The Catalyst (Copper): Traditional Ullmann reactions utilize copper powder or copper(I) salts like CuI.[1][4] The "activated" copper powder serves as a reservoir for the active Cu(I) species. The reaction's efficacy hinges on the surface area and quality of the copper.

  • The Base (Potassium Carbonate): Anhydrous potassium carbonate (K₂CO₃) is a critical component. Its primary role is to act as a proton scavenger, deprotonating the amine group of the anthranilic acid. This generates the corresponding amide anion, which is a more potent nucleophile for coordinating to the copper center.

  • The Solvent (Isopropanol): Ullmann condensations typically require high-boiling, polar solvents to facilitate the dissolution of reactants and to provide the necessary thermal energy.[4] Isopropanol, with a reflux temperature of ~82°C, provides a suitable environment for this specific transformation.[1]

  • The Temperature (Reflux): The high temperature is necessary to overcome the activation energy barrier, particularly for the oxidative addition step.[4] Driving the reaction at reflux ensures a consistent and sufficiently high temperature to achieve a reasonable reaction rate.

A Validated Experimental Protocol

This protocol is designed to be self-validating by including expected observations and checkpoints. It is based on established literature procedures.[1][11]

Reagents and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )Moles (mmol)Equivalents
Anthranilic AcidC₇H₇NO₂137.144.411.0
2-Bromo-5-chloronitrobenzeneC₆H₃BrClNO₂236.454.851.1
Anhydrous Potassium CarbonateK₂CO₃138.218.822.0
Copper PowderCu63.55~0.880.2
IsopropanolC₃H₈O60.10--
2 M Hydrochloric AcidHCl36.46--
EthanolC₂H₅OH46.07--
Deionized WaterH₂O18.02--
Equipment
Round-bottom flask (50 mL)
Reflux condenser
Heating mantle with stirrer
Buchner funnel & filter flask
Standard laboratory glassware

Step-by-Step Synthesis Workflow

Synthesis_Workflow start Start setup 1. Reaction Setup Combine reactants, base, catalyst, and isopropanol in flask. start->setup reflux 2. Reflux Heat mixture to 82-85°C for 12 hours. setup->reflux workup 3. Workup & Precipitation Cool mixture. Acidify with 2 M HCl to pH 3-4. reflux->workup isolation 4. Isolation Filter the solid product using a Buchner funnel. Wash with water. workup->isolation purification 5. Purification Recrystallize crude product from an ethanol/water mixture. isolation->purification dry 6. Drying Dry the purified orange needles under vacuum. purification->dry end Pure Product dry->end

Caption: Experimental workflow for the synthesis of CNPABA.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (4.41 mmol, 1 eq), 2-bromo-5-chloronitrobenzene (4.85 mmol, 1.1 eq), anhydrous potassium carbonate (8.82 mmol, 2 eq), and copper powder (0.2 eq).

  • Solvent Addition: Add 15 mL of isopropanol to the flask.

  • Reflux: Heat the mixture to reflux (approximately 82–85°C) with vigorous stirring. Maintain reflux for 12 hours. The mixture will typically darken over this period.

  • Workup and Precipitation: After 12 hours, allow the reaction mixture to cool to room temperature. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 3 and 4.

    • Self-Validation Check: A voluminous orange precipitate should form upon acidification.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water to remove any inorganic salts.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization using an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified orange needles by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield of the pure product is approximately 80%.[1][11]

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential.

PropertyExpected Result
Appearance Orange to dark orange solid/needles[1][11]
Melting Point 245-247 °C[1][11]
Molecular Formula C₁₃H₉ClN₂O₄[1][3][12]
Molecular Weight 292.67 g/mol [1][3][12]
¹H NMR (DMSO-d₆) A broad singlet peak > 13 ppm (carboxylic acid proton), and characteristic aromatic proton signals.[11]
FTIR (KBr, cm⁻¹) Peaks corresponding to N-H stretching, C=O stretching (carboxylic acid), and asymmetric/symmetric stretching of the Ar-NO₂ group.
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 291.02
Purity (HPLC) ≥95%[3]

Safety and Handling Imperatives

  • Chemical Hazards: Nitroaromatic compounds can be toxic and are potential skin irritants. Handle 2-bromo-5-chloronitrobenzene with care. Hydrochloric acid is corrosive.

  • Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.

  • Thermal Hazards: Use appropriate care when working with the heating mantle and hot solvents during reflux and recrystallization.

Conclusion

The synthesis of this compound via the Ullmann condensation is a classic yet highly relevant transformation in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, the specific function of each reagent, and careful control of reaction parameters are key to achieving a high yield and purity. This guide provides the foundational knowledge and a validated protocol for researchers to confidently and safely produce this valuable chemical intermediate.

References

A Comprehensive Technical Guide to the Mechanism of Action of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is a multifaceted compound with a range of biological activities. While initially recognized for its role as an intermediate in the synthesis of pharmaceuticals, its intrinsic pharmacological properties have garnered significant scientific interest. This guide provides an in-depth exploration of the molecular mechanisms underlying the actions of this compound, with a focus on its effects on key cellular pathways implicated in cancer and neurological disorders. We will delve into its role as a modulator of cyclooxygenase enzymes and ion channels, presenting the experimental frameworks used to elucidate these functions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's therapeutic potential.

Introduction

This compound is a synthetic organic molecule characterized by a diphenylamine backbone, with chloro and nitro substitutions on one phenyl ring and a carboxylic acid group on the other.[1][2] This unique chemical architecture allows it to interact with a variety of biological targets, leading to a diverse pharmacological profile.[1] Although it is known as an impurity in the synthesis of the antipsychotic drug Clozapine, its potential as a therapeutic agent in its own right is an active area of investigation.[2][3] Recent studies have highlighted its potential anticancer and neuro-active properties, suggesting its utility in oncology and the study of neurodegenerative diseases.[1][3]

Core Mechanisms of Action

The biological effects of this compound are attributed to its ability to modulate the activity of specific enzymes and ion channels. These interactions disrupt cellular signaling pathways that are often dysregulated in disease states.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many diphenylamine-containing compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory process through their production of prostaglandins. The inhibition of COX enzymes is a well-established strategy for anti-inflammatory therapies.[4][5] The structural features of this compound suggest its potential to bind to the active site of COX enzymes, thereby blocking the synthesis of prostaglandins and mitigating inflammatory responses. The selectivity for COX-1 versus COX-2 is a critical determinant of the therapeutic and side-effect profiles of COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a standardized method for determining the inhibitory potency of this compound against COX-1 and COX-2.

Objective: To quantify the 50% inhibitory concentration (IC50) of the test compound for each COX isoform.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Enzyme Reaction: In a 96-well plate, combine the reaction buffer, the respective COX enzyme, and either the test compound, reference inhibitor, or vehicle control.

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination: Stop the reaction by adding a quenching agent (e.g., HCl).

  • Quantification: Measure the concentration of PGE2 produced using a competitive EIA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2, allowing for the determination of its potency and selectivity.

Modulation of Ion Channels

Emerging evidence suggests that this compound can modulate the function of various ion channels, which are critical for maintaining cellular homeostasis and excitability.

2.2.1. Chloride Channel Blockade

Compounds with similar structures, such as niflumic acid, are known chloride channel blockers.[6] These channels are involved in a multitude of physiological processes, including transepithelial transport and neuronal signaling.[7] By obstructing the passage of chloride ions, this compound may alter cellular membrane potential and affect downstream signaling events. This activity could be particularly relevant in conditions characterized by aberrant chloride channel function, such as cystic fibrosis.[8]

2.2.2. Impact on Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes. The modulation of calcium signaling pathways is a key feature of many therapeutic agents. It is plausible that this compound influences intracellular calcium levels, either by directly interacting with calcium channels or by indirectly affecting their regulation.[9] Dysregulation of calcium signaling is a hallmark of numerous diseases, including neurodegenerative disorders and cancer.

Experimental Workflow: Investigating Ion Channel Modulation

The following workflow outlines the key steps to characterize the effects of this compound on ion channel activity.

experimental_workflow cluster_workflow Ion Channel Modulation Workflow A Cell Line Selection & Culture (Expressing target ion channel) B Electrophysiology (Patch-Clamp) A->B Apply test compound C Fluorescent Ion Imaging (e.g., Fura-2 for Ca2+) A->C Apply test compound D Data Analysis (Current-voltage relationships, Ion concentration changes) B->D C->D E Mechanism Determination (Dose-response, kinetics) D->E

Caption: A streamlined workflow for assessing the impact of a test compound on ion channel function.

Therapeutic Potential and Future Directions

The multifaceted mechanism of action of this compound positions it as a promising candidate for further investigation in several therapeutic areas.

Oncology

The potential anticancer activity of this compound is a significant area of interest.[1][3] By targeting pathways involved in cell proliferation and survival, it may inhibit the growth of cancer cells.[1] Future research should focus on identifying the specific molecular targets within cancer cells and evaluating its efficacy in preclinical cancer models.

Neurological Disorders

The compound's activity in neurological research, particularly in the context of neurotransmission and neurodegenerative diseases like Alzheimer's and Parkinson's, warrants further exploration.[1] Its ability to modulate ion channels could have profound effects on neuronal excitability and signaling, offering potential therapeutic avenues for these debilitating conditions.

Summary of Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₉ClN₂O₄[10][11]
Molecular Weight 292.67 g/mol [10][12]
Appearance White fine powder[13]
Storage 2-8°C, sealed in a dry environment[10]

Conclusion

This compound is a molecule with significant, yet not fully elucidated, pharmacological potential. Its established role as a synthetic intermediate is now being overshadowed by its intriguing biological activities. The mechanisms outlined in this guide, including the inhibition of COX enzymes and the modulation of ion channels, provide a solid foundation for its further development as a therapeutic agent. A deeper understanding of its structure-activity relationships and its interactions with various biological targets will be crucial in unlocking its full clinical potential. The experimental approaches detailed herein offer a roadmap for future investigations into this promising compound.

References

The Biological Versatility of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

Abstract

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a synthetically significant derivative of aniline and benzoic acid, has emerged as a molecule of interest in medicinal chemistry. Its unique structural framework, characterized by a chloronitroaniline moiety linked to a benzoic acid ring, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the known and potential biological activities of this compound, with a primary focus on its anticancer and antimicrobial properties. We will delve into its synthesis, explore potential mechanisms of action by drawing parallels with structurally related compounds, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new pharmacological agents.

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. Small molecules, by virtue of their chemical tractability and diverse biological activities, remain a cornerstone of this pursuit. This compound (CAS No. 60091-87-4) is one such molecule that has garnered attention for its potential pharmacological activities.[1] Its structure, featuring electron-withdrawing nitro and chloro groups, a hydrogen-bond-donating aniline nitrogen, and a hydrogen-bond-accepting carboxylic acid, suggests a high potential for interaction with biological macromolecules.[1] This guide will provide a detailed exploration of the synthesis and biological activities of this compound, offering insights into its potential as a lead molecule for drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving aromatic substitution and coupling reactions.[1] One common route involves the coupling of a nitro-substituted chlorobenzene derivative with an anthranilic acid analog.[1] A key intermediate in some synthetic pathways is methyl 2-[(4-chloro-2-nitrophenyl)amino]benzoate, which is subsequently hydrolyzed to yield the final carboxylic acid product.[1]

Detailed Synthesis Protocol

A representative procedure for the synthesis of this compound is as follows:

Materials:

  • Anthranilic acid

  • 2-Bromo-5-chloronitrobenzene

  • Anhydrous potassium carbonate

  • Copper powder

  • Iso-propanol

  • 2 M Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine anthranilic acid (1 equivalent), 2-bromo-5-chloronitrobenzene (1.1 equivalents), and iso-propanol.

  • Add anhydrous potassium carbonate (2 equivalents) to the mixture to act as a base.

  • Introduce copper powder (0.2 equivalents) to facilitate the coupling reaction.

  • Reflux the reaction mixture at 82-85°C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of 3-4 using 2 M HCl. This will induce the precipitation of the product.

  • Collect the precipitate, which should appear as orange needles, by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product A Anthranilic Acid R Reflux in Iso-propanol (82-85°C, 12h) A->R B 2-Bromo-5-chloronitrobenzene B->R C Anhydrous K2CO3 (Base) C->R D Copper Powder (Catalyst) D->R P Acidification (2M HCl) to pH 3-4 R->P Cooling F Filtration P->F Precipitation RC Recrystallization (Ethanol/Water) F->RC Product This compound RC->Product

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.[1] While specific data on its activity against various cancer cell lines is still emerging, the structural motifs present in the molecule are found in other compounds with established anticancer properties. The proposed mechanisms of action for its anticancer effects include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1]

Potential Mechanisms of Anticancer Action
  • Kinase Inhibition: The quinazoline scaffold, which can be synthesized from this compound, is a well-known pharmacophore in the design of kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. It is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases involved in cancer progression.

  • Induction of Apoptosis: Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Structurally related compounds have been shown to induce apoptosis through the activation of caspase pathways.[1] It is hypothesized that this compound may also trigger apoptotic cell death in cancer cells.

  • Disruption of Protein-Protein Interactions: The unique three-dimensional structure and electronic properties of this molecule may enable it to interfere with critical protein-protein interactions that are essential for cancer cell survival and proliferation.[1]

Anticancer_Mechanism cluster_mechanisms Potential Anticancer Mechanisms cluster_outcomes Cellular Outcomes Compound This compound Kinase Kinase Inhibition Compound->Kinase Apoptosis Apoptosis Induction Compound->Apoptosis PPI Protein-Protein Interaction Disruption Compound->PPI Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Blocks signaling CellDeath Cancer Cell Death Apoptosis->CellDeath Triggers cell suicide PPI->Proliferation Disrupts essential complexes

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Derivatives of benzoic acid have a long history of use as antimicrobial agents. The presence of chloro and nitro groups on the aromatic rings of this compound suggests that it may possess significant antimicrobial properties. While specific studies on this exact compound are limited, research on related structures provides valuable insights into its potential as an antibacterial and antifungal agent.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzoic acid derivatives are often multifaceted and can include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Essential Enzymes: The compound may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Interference with Nutrient Uptake: By altering the cell membrane, the compound could disrupt the transport of essential nutrients into the microbial cell.

Antimicrobial_Mechanism cluster_mechanisms Potential Antimicrobial Mechanisms cluster_outcomes Microbial Outcomes Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme Nutrient Nutrient Uptake Interference Compound->Nutrient Death Microbial Cell Death Membrane->Death Loss of integrity Growth Inhibition of Microbial Growth Enzyme->Growth Blocks essential processes Nutrient->Growth Starvation

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassMicroorganismMIC Range (µg/mL)Reference
Chlorinated Benzoic AcidsEscherichia coli62.5 - 250[2]
Staphylococcus aureus125 - 500[2]
Nitrobenzoic AcidsCandida albicans50 - 200[3]
Aspergillus niger100 - 400[4]

Note: This table presents data for classes of compounds structurally related to this compound to provide a potential context for its antimicrobial activity. Specific MIC values for the title compound are not yet widely reported.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential anticancer and antimicrobial activities, suggested by its chemical structure and the biological profiles of related compounds, warrant further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound. Comprehensive screening against a wide panel of cancer cell lines and microbial strains is necessary to establish its spectrum of activity and potency. Furthermore, medicinal chemistry efforts to synthesize and evaluate derivatives of this molecule could lead to the discovery of new drug candidates with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the biological potential of this compound and aims to stimulate further research in this exciting area.

References

A Technical Guide to the Preclinical Evaluation of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the preclinical investigation of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a fenamic acid derivative, as a potential therapeutic agent for oncology. Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), and their derivatives have garnered significant interest for their potential in cancer treatment and prevention.[1][2] This document outlines the rationale, chemical synthesis, and a structured workflow for the in vitro evaluation of the subject compound. We detail robust, validated protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, this guide proposes mechanistic studies targeting key cancer-related signaling pathways and provides templates for data presentation and visualization to ensure clarity, reproducibility, and scientific rigor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of novel oncology drug candidates.

Introduction and Rationale

The repurposing of established drug classes for oncology is a promising strategy for accelerating the development of new cancer therapies. Non-steroidal anti-inflammatory drugs (NSAIDs), particularly the fenamate class which includes mefenamic acid, have demonstrated compelling anti-proliferative and pro-apoptotic effects in various cancer models.[2][3][4][5][6] These effects are often mediated through both cyclooxygenase (COX)-dependent and independent pathways, making them attractive scaffolds for novel anticancer drug design.[7]

The compound this compound (CAS No. 60091-87-4) is an N-phenylanthranilic acid derivative with structural features suggesting potential biological activity.[8][9][10][11][12][13] The presence of electron-withdrawing chloro and nitro groups on the phenyl ring can significantly alter the electronic properties and biological interactions of the molecule compared to simpler fenamates.[8] Preliminary research suggests that this compound may possess anticancer properties, warranting a systematic and rigorous preclinical evaluation.[8][9]

This guide provides the scientific rationale and detailed methodologies to investigate the anticancer potential of this specific molecule, from synthesis to initial mechanistic insights.

Synthesis and Characterization

A reliable supply of high-purity compound is paramount for accurate biological evaluation. This compound is typically synthesized via an Ullmann condensation reaction.[14][15]

Synthesis Protocol: Ullmann Condensation

The Goldberg reaction, a variant of the Ullmann condensation, is suitable for coupling an aryl halide with an aniline.[15]

Reaction:

  • 2-Bromobenzoic acid + 4-Chloro-2-nitroaniline → this compound

Materials:

  • 2-Bromobenzoic acid

  • 4-Chloro-2-nitroaniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • L-Proline (as ligand, optional but recommended)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromobenzoic acid (1.0 eq), 4-chloro-2-nitroaniline (1.1 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Add Copper(I) Iodide (0.1 eq) and L-Proline (0.2 eq).

  • Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the limiting reagent.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl), which will precipitate the product.

  • Filter the crude solid product, wash thoroughly with water, and dry under a vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed.

Technique Purpose Expected Outcome
¹H & ¹³C NMR Structural confirmationChemical shifts and coupling constants consistent with the proposed structure.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₉ClN₂O₄, MW: 292.67).[10][11]
HPLC Quantitative purity analysisPurity >95% is required for biological assays.
Melting Point Identity and purity checkA sharp melting point consistent with literature values (approx. 246-247 °C).[11]

In Vitro Anticancer Evaluation: A Stepwise Approach

A logical, tiered screening process is essential to efficiently evaluate the compound's potential. This section details the core assays for determining cytotoxicity and initial mechanisms of action.

Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & QC B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) A->B C MTT Cell Viability Assay B->C D Calculate IC₅₀ Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Analyze Flow Cytometry Data E->G F->G H Hypothesize Target Pathway (e.g., PI3K/Akt, MAPK) G->H I Western Blot Analysis H->I J Confirm Protein Expression Changes I->J

Figure 1: Stepwise workflow for preclinical in vitro evaluation.
Phase 1: Cytotoxicity Screening using MTT Assay

The initial step is to determine the compound's ability to inhibit cell viability across a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[16][17]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock solution series of this compound in culture medium (e.g., concentrations ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value
Phase 2: Mechanistic Assays

If the compound demonstrates potent cytotoxicity (low µM IC₅₀), the next logical step is to investigate the primary mechanism of cell death.

Apoptosis, or programmed cell death, is a hallmark of effective anticancer agents.[18] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).[19]

Protocol: Annexin V/PI Flow Cytometry Assay [20][21]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[20][21]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18][21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[18]

    • FITC Signal (Annexin V) is typically detected in the FL1 channel.

    • PI Signal is typically detected in the FL2 or FL3 channel.[20]

Data Presentation: Apoptosis Analysis

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic (%) (Annexin V+ / PI+)Necrotic (%) (Annexin V- / PI+)
ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (IC₅₀)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (2x IC₅₀)Experimental ValueExperimental ValueExperimental ValueExperimental Value

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. DNA content analysis using PI staining is a standard method to evaluate these effects.[22][23]

Protocol: Cell Cycle Analysis by PI Staining [22][23][24]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect and wash approximately 1 x 10⁶ cells with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[22][23] Incubate for at least 2 hours at 4°C (cells can be stored for weeks at this stage).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation: Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (IC₅₀)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (2x IC₅₀)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Phase 3: Target Pathway Investigation

Based on the known mechanisms of other fenamates, plausible molecular pathways to investigate include the PI3K/Akt/mTOR and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and survival.[1][5] Western blotting is the gold-standard technique for this analysis.[25][26][27][28]

G compound 2-((4-Chloro-2-nitrophenyl) amino)benzoic acid pi3k PI3K compound->pi3k Inhibition? akt Akt pi3k->akt p-Akt mtor mTOR akt->mtor p-mTOR bad Bad akt->bad Inhibition proliferation Cell Growth & Proliferation mtor->proliferation apoptosis Apoptosis bcl2 Bcl-2 (Anti-apoptotic) bcl2->apoptosis Inhibition bad->bcl2 Inhibition

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Protocol: Western Blot Analysis [26][29]

  • Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26][28]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[26][27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Future Directions

Positive results from this in vitro workflow would provide a strong foundation for advancing this compound into more complex preclinical models. Subsequent steps should include:

  • Target Deconvolution: Employing techniques like thermal shift assays or chemical proteomics to identify direct molecular targets.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft or patient-derived xenograft (PDX) mouse models.

  • Pharmacokinetic (PK) and Toxicology Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.

By following the rigorous, structured approach outlined in this guide, researchers can effectively characterize the anticancer potential of this compound and determine its viability for further development as an oncology therapeutic.

References

A Comprehensive Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid: A Pivotal Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a diarylamine derivative, stands as a cornerstone synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring an anthranilic acid core coupled with a substituted chloronitrophenyl ring, provides a versatile scaffold for the synthesis of a multitude of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key chemical transformations, and applications, with a particular focus on its role in drug discovery and development. We will delve into the mechanistic underpinnings of its synthesis via the Ullmann condensation and present validated protocols to inform researchers and drug development professionals.

Introduction and Physicochemical Profile

This compound (CAS No. 60091-87-4) is an organic compound valued not for its direct biological activity, but as a critical building block.[1] Its structure is characterized by multiple reactive sites: a carboxylic acid, a secondary amine linker, and electron-withdrawing nitro and chloro groups on one of the aromatic rings.[1] These features make it an ideal precursor for constructing diverse molecular libraries aimed at discovering new pharmaceutical leads.[1] It is a key starting material for synthesizing heterocyclic compounds like quinazolines and benzimidazoles and has been identified as a precursor for potential anticancer agents and an impurity in the synthesis of the antipsychotic drug Clozapine.[1][2]

Physicochemical Data

The physical and chemical properties of this intermediate are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 60091-87-4[3]
Molecular Formula C₁₃H₉ClN₂O₄[1][3]
Molecular Weight 292.67 g/mol [1][3]
Appearance Orange to Dark Orange Solid[1][3]
Melting Point 245-247 °C[1][3]
Boiling Point (Predicted) 445.9 ± 45.0 °C[3]
Density (Predicted) 1.525 ± 0.06 g/cm³[3]
pKa (Predicted) 3.59 ± 0.36[3]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[3]

Synthesis: The Ullmann Condensation Pathway

The primary and most established method for synthesizing this compound is the Ullmann condensation (specifically, a C-N coupling variant often called the Goldberg reaction).[4] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by copper.[4][5][6]

Mechanistic Insight

The causality behind choosing the Ullmann condensation lies in its proven efficacy for coupling electron-poor aryl halides with amines. The reaction is driven by a copper-catalyzed cycle, typically proposed to involve Cu(I) and Cu(III) intermediates.[5] The electron-withdrawing nitro group on the 2,4-dichloronitrobenzene starting material activates the halide for nucleophilic substitution, making this reaction particularly suitable.

The key steps are:

  • Coordination & Deprotonation: The amine (anthranilic acid) coordinates to a Cu(I) catalyst. A base then deprotonates the amine to form a copper amide intermediate.[5]

  • Oxidative Addition: The aryl halide oxidatively adds to the copper amide, forming a Cu(III) species.[5]

  • Reductive Elimination: The final diarylamine product is formed via reductive elimination from the Cu(III) complex, which regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CopperAmide [R¹-NH-Cu(I)] CuI->CopperAmide + R¹-NH₂ - H⁺ Amine R¹-NH₂ (Anthranilic Acid) Base Base (e.g., K₂CO₃) ArylHalide Ar-X (Dichloronitrobenzene) CuIII_Complex [Ar-Cu(III)-NHR¹]      |      X CopperAmide->CuIII_Complex + Ar-X (Oxidative Addition) CuIII_Complex->CuI - X⁻ Product Ar-NH-R¹ (Diarylamine Product) CuIII_Complex->Product (Reductive Elimination)

Caption: Catalytic cycle of the Ullmann condensation for C-N bond formation.

Validated Experimental Protocol

This protocol is a representative procedure for the Ullmann condensation to synthesize the title compound. Every step is designed for reproducibility and safety.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • 2,4-Dichloronitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI) or Copper powder

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric Acid (HCl), 2M solution

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzoic acid (1.0 eq), 2,4-dichloronitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper powder or CuI (approx. 0.1 eq).

  • Solvent Addition: Add a suitable volume of DMF to the flask to ensure the mixture is stirrable.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring.

  • Acidification: Acidify the aqueous solution slowly with 2M HCl until the pH is approximately 3-4. This protonates the carboxylate, causing the product to precipitate.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield the purified this compound as an orange solid.[3] Dry the final product under vacuum.

Chemical Reactivity and Synthetic Utility

The title compound is a versatile intermediate precisely because its functional groups can be selectively transformed to build molecular complexity.

  • Nitro Group Reduction: The nitro group is readily reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C).[1] This transformation is fundamental for subsequent cyclization reactions to form benzimidazoles.

  • Carboxylic Acid Derivatization: The carboxylic acid group can undergo esterification or be converted to an acyl chloride, enabling the formation of esters and amides, respectively. Intramolecular cyclization via reaction with the adjacent secondary amine (after reduction of the nitro group) can lead to quinazolinone scaffolds.

  • Nucleophilic Aromatic Substitution: The chloro group can be substituted by other nucleophiles under specific conditions, although this is less common due to the deactivating effect of the ortho-nitro group on the other ring.[1]

Transformations Start This compound Nitro Nitro Group (-NO₂) Start->Nitro COOH Carboxylic Acid (-COOH) Start->COOH Chloro Chloro Group (-Cl) Start->Chloro Amine Diamino intermediate (Precursor to Benzimidazoles) Nitro->Amine Reduction (e.g., H₂/Pd-C, SnCl₂) EsterAmide Esters / Amides COOH->EsterAmide Esterification / Amidation Substituted Substituted Product Chloro->Substituted Nucleophilic Substitution (e.g., Nu⁻)

Caption: Key synthetic transformations of the title compound.

Applications in Drug Development & Research

The true value of this compound is realized in the molecules it helps create.

  • Anticancer Research: It serves as a precursor for compounds that have shown potential anticancer properties.[1][2] The diarylamine scaffold is a common feature in kinase inhibitors, and modifications of this intermediate allow for the exploration of structure-activity relationships (SAR) against various cancer cell lines.[1]

  • Neurological Research: The compound is utilized in the synthesis of molecules for studying neurotransmission and potential treatments for neurodegenerative diseases.[1]

  • Heterocycle Synthesis: As previously mentioned, its most significant application is the synthesis of fused heterocyclic systems. The reduction of the nitro group followed by reaction with an aldehyde or carboxylic acid derivative leads directly to the benzimidazole ring system, a privileged scaffold in medicinal chemistry.

  • Quality Control Standard: It is recognized as a process impurity in the manufacturing of Clozapine, an important antipsychotic medication.[2] As such, it is used as a reference standard in quality control and analytical method development to ensure the purity of the final drug product.[8][9]

Safety and Handling

As with any laboratory chemical, proper handling is essential. While a full Safety Data Sheet (SDS) should always be consulted, the following general precautions apply.

  • Hazards: Similar aminobenzoic acid derivatives are known to cause skin and eye irritation and may cause respiratory irritation or allergic skin reactions.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a testament to the importance of foundational intermediates in the pipeline of chemical innovation. Its straightforward synthesis via the robust Ullmann condensation, combined with its multiple, selectively reactive functional groups, makes it an invaluable and versatile tool for the synthetic chemist. From building complex heterocyclic libraries for anticancer research to serving as a critical analytical standard in pharmaceutical manufacturing, this orange solid is a quiet enabler of significant scientific advancement.

References

An In-depth Technical Guide to the Structure-Activity Relationships of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a versatile scaffold in medicinal chemistry. With documented potential in anticancer and antimicrobial research, understanding how its structural modifications influence biological activity is paramount for the rational design of novel therapeutic agents. This document delves into the core chemical features of this N-phenylanthranilic acid derivative, outlining synthetic strategies for analog generation, and methodologies for biological evaluation. A detailed examination of SAR is presented, drawing insights from closely related analogs to elucidate the impact of substituent modulation on cytotoxic potency. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule therapeutics.

Introduction: The Therapeutic Potential of the N-Phenylanthranilic Acid Scaffold

The N-phenylanthranilic acid framework is a privileged scaffold in drug discovery, forming the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid. Beyond its anti-inflammatory properties, this chemical motif has garnered significant interest for its potential in oncology. The title compound, this compound, is a synthetically accessible derivative that serves as a valuable starting point for the development of novel bioactive molecules.[1] Its structure features multiple points for chemical modification, making it an ideal candidate for SAR studies.[1] The presence of electron-withdrawing groups, such as the chloro and nitro substituents, along with hydrogen bond donors and acceptors, endows this molecule with unique electronic and intermolecular interaction properties, suggesting a high potential for targeted biological activity.[1] Notably, this compound is also recognized as a key intermediate in the synthesis of more complex heterocyclic systems, such as benzimidazoles and quinazolines, further expanding its utility in medicinal chemistry.[1]

Synthetic Strategies for Analog Development

The generation of a library of analogs is fundamental to any SAR study. The synthesis of derivatives of this compound and related N-phenylanthranilic acids is most commonly achieved through the Ullmann condensation reaction. This involves the copper-catalyzed coupling of an aniline derivative with a 2-halobenzoic acid.

General Protocol for Ullmann Condensation

This protocol outlines a general procedure for the synthesis of N-phenylanthranilic acid derivatives.

Materials:

  • Substituted 2-chlorobenzoic acid

  • Substituted aniline

  • Potassium carbonate (K₂CO₃)

  • Copper (I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the substituted 2-chlorobenzoic acid (1.0 eq), substituted aniline (1.2 eq), potassium carbonate (2.0 eq), and copper (I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with water, and then dissolve it in ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-phenylanthranilic acid derivative.

Biological Evaluation: In Vitro Anticancer Activity

The primary biological activity of interest for this compound and its analogs is their potential as anticancer agents.[1] A standard method for assessing the cytotoxic effects of new chemical entities is the Sulforhodamine B (SRB) assay, which is a cell-based assay to determine cell viability.

Protocol for Sulforhodamine B (SRB) Assay

This protocol provides a step-by-step guide for evaluating the in vitro anticancer activity of synthesized compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with Tris-base solution.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships (SAR)

While specific SAR data for a broad series of direct analogs of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on closely related diphenylamine-2-carboxylic acid derivatives that have been converted into acridine structures. The acridine scaffold, accessible from diphenylamine-2-carboxylic acids through cyclization, is a well-known DNA intercalator and topoisomerase inhibitor, exhibiting significant anticancer properties.

A study by Ghorab et al. (2010) on the synthesis and anticancer evaluation of novel acridine derivatives provides a useful case study. The precursor diphenylamine-2-carboxylic acids were synthesized via the Ullmann reaction. These were then cyclized to form the acridine core, which was further derivatized. The resulting compounds were evaluated for their cytotoxic activity against the human breast cancer cell line MCF-7.

Key SAR Insights from Acridine Derivatives

The following table summarizes the IC₅₀ values of selected acridine derivatives, which shed light on the influence of various substituents on anticancer activity.

Compound IDR1R2R3IC₅₀ (µg/mL) against MCF-7
8 HHH>10
11e NO₂HOCH₃9.2
11f NO₂HOH8.5
13b HHF9.8
14b NO₂HF7.8
14e NO₂HOCH₃8.1
14f NO₂HOH8.0

Data extracted and adapted from Ghorab et al., Journal of American Science, 2010.

  • Importance of the Nitro Group: The presence of a nitro group (R1 = NO₂) on the acridine ring system consistently leads to a significant increase in cytotoxic activity compared to the unsubstituted analog (compound 8 ). This is evident in compounds 11e , 11f , 14b , 14e , and 14f , which all exhibit IC₅₀ values below 10 µg/mL. The strong electron-withdrawing nature of the nitro group likely enhances the DNA intercalating ability of the acridine scaffold.

  • Influence of Phenyl Ring Substituents (R3):

    • Electron-donating groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the terminal phenyl ring (R3) contributes to potent anticancer activity, as seen in compounds 11e , 11f , 14e , and 14f . These groups may be involved in hydrogen bonding interactions with the biological target.

    • Halogen substitution: A fluorine atom (R3 = F) also confers significant activity (compounds 13b and 14b ), with the nitro-substituted analog 14b being the most potent compound in this series (IC₅₀ = 7.8 µg/mL). Halogens can modulate the lipophilicity and electronic properties of the molecule, potentially improving cell membrane permeability and target engagement.

Proposed SAR Model

Based on these observations, a hypothetical SAR model for the anticancer activity of this compound and its derivatives can be proposed.

SAR_Model cluster_scaffold Core Scaffold: this compound cluster_activity Impact on Anticancer Activity Scaffold Key Structural Features RingA Benzoic Acid Ring (A) Scaffold->RingA Site for esterification, amide formation RingB Nitrophenyl Ring (B) Scaffold->RingB Nitro group position crucial for activity Linker Amino Linker Scaffold->Linker Potential for N-alkylation RingC Chlorophenyl Ring (C) Scaffold->RingC Chloro group position and nature of halogen Increase Increased Potency RingA->Increase Conversion to heterocycles (e.g., acridines) Decrease Decreased Potency RingA->Decrease Removal of acidic proton without bioisosteric replacement RingB->Increase Electron-withdrawing groups (e.g., NO2) RingC->Increase Halogen substitution (e.g., Cl, F) Activity Biological Activity Activity->Increase Activity->Decrease

Caption: Proposed SAR model for this compound.

This model suggests that the electron-withdrawing nitro group on one phenyl ring and the chloro substituent on the other are key features for the potential anticancer activity of the parent compound. Modifications to the benzoic acid moiety, particularly cyclization to form polycyclic aromatic systems like acridines, appear to be a promising strategy for enhancing potency.

Experimental Workflows and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an SAR study of this compound derivatives.

Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design of Analogs synthesis Parallel Synthesis (e.g., Ullmann Condensation) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization screening In Vitro Anticancer Assay (e.g., SRB Assay) characterization->screening ic50 IC50 Determination screening->ic50 sar_analysis SAR Analysis ic50->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar iteration Design of Next-Generation Analogs sar_analysis->iteration end Lead Compound Identification sar_analysis->end iteration->start

Caption: A typical workflow for an SAR study.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. The SAR insights gleaned from closely related acridine derivatives highlight the importance of the nitro group and the potential for enhancing activity through further substitution on the phenyl rings. Future work should focus on the synthesis and biological evaluation of a focused library of direct analogs of the title compound to build a more precise SAR model. Exploration of different heterocyclic systems derived from this scaffold is also a promising avenue for the discovery of potent and selective anticancer drug candidates.

References

An In-depth Technical Guide on 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide provides a comprehensive overview of the current scientific understanding of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. While the initial request focused on the pharmacokinetic profile of this compound, a thorough review of the existing scientific literature reveals a notable absence of specific studies on its absorption, distribution, metabolism, and excretion (ADME). Therefore, this document has been structured to deliver an in-depth exploration of its synthesis, chemical properties, and potential biological activities, which is where the current body of research is concentrated. This information is critical for researchers and drug development professionals who may be interested in exploring the therapeutic potential of this molecule and laying the groundwork for future pharmacokinetic investigations.

Introduction

This compound, with the CAS number 60091-87-4, is a synthetic organic compound that has garnered interest in medicinal chemistry.[1][2][3] Structurally, it is an analogue of benzoic acid and an aniline derivative.[1] Its chemical framework, featuring a 4-chloro-2-nitrophenyl group linked to an anthranilic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules and for the exploration of structure-activity relationships.[1] This compound is recognized as a key intermediate in the synthesis of various heterocyclic compounds and as an impurity in the production of the antipsychotic drug, Clozapine.[3][4][5] Recent studies have also highlighted its potential as an anticancer agent, driving further investigation into its biological properties.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and potential for formulation.

PropertyValueSource
Molecular Formula C₁₃H₉ClN₂O₄[2][4]
Molecular Weight 292.67 g/mol [2][4]
CAS Number 60091-87-4[2][3][4]
Melting Point 246-247 °C[2][5]
Boiling Point (Predicted) 445.9±45.0 °C[5]
Density (Predicted) 1.525±0.06 g/cm³[5]
LogP (Predicted) 3.69[4]
Topological Polar Surface Area (TPSA) 92.47 Ų[4]

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its study and application. Understanding its synthesis and reactivity is key for medicinal chemists looking to create derivatives or scale up production.

Synthetic Pathway

A common synthetic route to this compound involves the Ullmann condensation reaction. This reaction couples an aryl halide with an amine in the presence of a copper catalyst. In this specific synthesis, 2-chlorobenzoic acid is reacted with 4-chloro-2-nitroaniline.

Synthesis_of_2-((4-Chloro-2-nitrophenyl)amino)benzoic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chlorobenzoic_acid 2-chlorobenzoic acid Ullmann_condensation Ullmann Condensation (Copper catalyst, Base) 2-chlorobenzoic_acid->Ullmann_condensation 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline->Ullmann_condensation target_compound This compound Ullmann_condensation->target_compound

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical structure of this compound contains several reactive sites, making it a versatile intermediate for further chemical modifications.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is a key step in the synthesis of certain heterocyclic compounds.[1]

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. These reactions allow for the attachment of various functional groups to explore structure-activity relationships.

  • Nucleophilic Aromatic Substitution: The chloro group on the nitrophenyl ring can be displaced by strong nucleophiles under specific conditions, although this is generally less facile due to the deactivating effect of the nitro group.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[6] A typical protocol would involve:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a small percentage of an acid modifier like trifluoroacetic acid.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Gas Chromatography (GC) can also be employed, particularly for the analysis of related volatile impurities.[7]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Potential Biological Activities and Therapeutic Interest

While pharmacokinetic data is lacking, preliminary research suggests that this compound may possess biological activities of therapeutic interest.

Anticancer Potential

Several sources indicate that this compound has been investigated for its potential anticancer properties.[1][3] The proposed mechanism of action involves the inhibition of specific enzymes or signaling pathways that are crucial for the proliferation and survival of cancer cells.[1] However, detailed in vivo studies and clinical trials are necessary to validate these preliminary findings.

Neurological Research

The compound has also been utilized in neurological research, particularly in the study of neurotransmission and neurodegenerative diseases.[1] Its structural similarity to other neuroactive compounds makes it a candidate for further investigation in this area.

Future Directions

The existing body of research on this compound provides a solid foundation for future investigations. Key areas for future research include:

  • In-depth Pharmacokinetic Studies: Comprehensive ADME studies in preclinical models are essential to understand the compound's behavior in a biological system. This would involve developing and validating bioanalytical methods for its quantification in biological matrices.

  • Mechanism of Action Studies: Further research is needed to elucidate the precise molecular targets and mechanisms underlying its potential anticancer and neurological activities.

  • Lead Optimization: The versatile chemical structure of this compound makes it an attractive scaffold for medicinal chemistry efforts aimed at developing more potent and selective analogues.

Future_Research_Directions cluster_future Future Research Core_Compound This compound Pharmacokinetics Pharmacokinetic Studies (ADME) Core_Compound->Pharmacokinetics Mechanism Mechanism of Action Elucidation Core_Compound->Mechanism Optimization Lead Optimization & SAR Core_Compound->Optimization

Caption: Key areas for future research on this compound.

Conclusion

This compound is a compound with established utility as a synthetic intermediate and emerging potential as a biologically active molecule. While the current understanding of its pharmacokinetic properties is limited, its chemical versatility and preliminary biological data warrant further investigation. This guide provides a comprehensive overview of its synthesis, characterization, and known biological context, serving as a valuable resource for researchers and drug development professionals interested in exploring its therapeutic potential. The path forward for this compound will undoubtedly involve a concerted effort to bridge the existing knowledge gap in its ADME profile, which will be crucial for its potential translation into a therapeutic agent.

References

An In-Depth Technical Guide to 2-((4-chloro-2-nitrophenyl)amino)benzoic Acid (CAS 60091-87-4): A Critical Clozapine Intermediate and Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-chloro-2-nitrophenyl)amino)benzoic acid, registered under CAS number 60091-87-4, is a synthetic organic compound of significant interest in the pharmaceutical industry.[1][2] Primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug Clozapine, it is also classified as "Clozapine Impurity 7". Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of the medication. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical detection, and the regulatory landscape governing its control as a pharmaceutical impurity. Recent research has also suggested potential biological activities of this molecule, including anticancer properties, adding another layer of interest for the scientific community.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundBenchchem
CAS Number 60091-87-4Echemi[1], ChemicalBook[2]
Molecular Formula C₁₃H₉ClN₂O₄Echemi[1], ChemicalBook[2]
Molecular Weight 292.67 g/mol Echemi[1], ChemicalBook[2]
Melting Point 246-247 °CChemicalBook[4]
Boiling Point (Predicted) 445.9 ± 45.0 °C at 760 mmHgChemicalBook[4], Mosher Chemical[5]
Density (Predicted) 1.525 ± 0.06 g/cm³ChemicalBook[4], Mosher Chemical[5]
Appearance Orange needles (recrystallized from ethanol/water)Benchchem
Solubility Soluble in ethanolChemicalBook[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Formation as a Pharmaceutical Impurity

The synthesis of this compound is a critical step in the production of Clozapine. One common synthetic route involves the reaction of anthranilic acid with 2-bromo-5-chloronitrobenzene in the presence of a base and a copper catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is based on a representative procedure found in the literature.

Materials:

  • Anthranilic acid

  • 2-Bromo-5-chloronitrobenzene

  • Anhydrous potassium carbonate

  • Copper powder

  • Iso-propanol

  • 2 M Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • To a reaction vessel, add anthranilic acid (1 equivalent), 2-bromo-5-chloronitrobenzene (1.1 equivalents), and iso-propanol.

  • Add anhydrous potassium carbonate (2 equivalents) as a base and copper powder (0.2 equivalents) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 82-85°C) and maintain for 12 hours.

  • After the reaction is complete, cool the mixture and acidify to a pH of 3-4 using 2 M HCl. This will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to yield the purified this compound as orange needles.

Reactants Anthranilic Acid + 2-Bromo-5-chloronitrobenzene Reaction Reflux in Iso-propanol (K2CO3, Cu catalyst, 12h) Reactants->Reaction Acidification Acidification (2M HCl) to pH 3-4 Reaction->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product Purified this compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

As an intermediate in the synthesis of Clozapine, any unreacted starting material or by-products can potentially carry over into the final active pharmaceutical ingredient (API), leading to its classification as a process-related impurity.

Biological Activity and Toxicological Considerations

While primarily viewed as a pharmaceutical impurity, some research suggests that this compound may possess inherent biological activity. Studies have indicated potential anticancer properties, with the compound showing inhibitory effects on certain cancer cell lines.[3] The proposed mechanism for its anticancer activity is thought to involve the inhibition of enzymes or signaling pathways crucial for cell proliferation and survival.[3] Furthermore, this compound has been utilized in neurological research, particularly in studies related to neurotransmission and neurodegenerative diseases.[3]

The genotoxic potential of impurities is a critical consideration. While specific genotoxicity data for this compound is lacking, regulatory guidelines, such as ICH M7, mandate the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[6] The structural alerts within the molecule (e.g., the nitroaromatic group) could warrant further investigation into its mutagenic potential.

Regulatory Framework for Impurity Control

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international bodies. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

ICH Q3A(R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline is directly applicable to this compound as an impurity in the Clozapine drug substance.[7] This guideline establishes thresholds for the reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are dependent on the maximum daily dose of the drug. For a specified impurity like "Clozapine Impurity 7," its level in the final drug substance must be controlled within the limits set in the drug's approved specification, which is based on toxicological data and manufacturing process capabilities.

cluster_ICH ICH Q3A Guideline for Impurity Control Impurity Impurity Detected in API Reporting Reporting Threshold Impurity->Reporting Exceeds? Identification Identification Threshold Reporting->Identification Exceeds? Qualification Qualification Threshold Identification->Qualification Exceeds? Control Controlled within Acceptable Limits Qualification->Control

Caption: Decision-making process for impurity control based on ICH Q3A thresholds.

Analytical Methodologies for Detection and Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in Clozapine drug substance and finished products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: HPLC-UV Method for the Quantification of this compound in Clozapine

This protocol is a generalized example based on common practices for impurity analysis in pharmaceuticals and may require optimization for specific laboratory conditions and instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted, e.g., to 4.5)

  • Triethylamine (optional, as a mobile phase modifier)

  • Purified water (HPLC grade)

  • Reference standard of this compound

  • Clozapine API sample

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: 220 nm.[8][9]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the Clozapine API sample in the mobile phase to a final known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard. Quantify the amount of the impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

For even lower detection and quantification limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique offers higher sensitivity and selectivity, which is particularly useful for the analysis of trace-level impurities. An LC-MS/MS method using multiple reaction monitoring (MRM) has been described for the simultaneous quantification of this and other impurities in Clozapine API.[10]

Conclusion

This compound (CAS 60091-87-4) holds a dual identity in the pharmaceutical landscape. It is an indispensable building block in the synthesis of the crucial antipsychotic drug, Clozapine, and simultaneously, a critical process-related impurity that must be rigorously controlled. A comprehensive understanding of its synthesis, physicochemical properties, and potential biological activities is paramount for drug development professionals. Adherence to stringent regulatory guidelines, such as those provided by the ICH, and the implementation of robust analytical methodologies are essential to ensure the quality, safety, and efficacy of the final pharmaceutical product. As research continues to explore the potential biological effects of such compounds, the importance of meticulous impurity profiling and control in drug manufacturing will only continue to grow.

References

An In-depth Technical Guide to the Properties and Applications of C13H9ClN2O4 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Complexity

The molecular formula C13H9ClN2O4 represents a fascinating case study in isomerism, where subtle shifts in atomic arrangement give rise to compounds with distinct physicochemical properties and profoundly different biological activities. This guide provides a comprehensive technical overview of the two principal isomers associated with this formula: the well-characterized anthelmintic drug derivative, N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide , and its lesser-known counterpart, N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide . Understanding the unique characteristics of each isomer is paramount for researchers engaged in drug discovery and development, as it underscores the critical importance of precise structural identification in harnessing their therapeutic potential. This document will delve into a comparative analysis of their synthesis, properties, and biological activities, with a particular focus on the extensive research surrounding the niclosamide-related isomer.

Isomer 1: N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide - A Niclosamide Analogue

This isomer is a derivative of the widely known salicylanilide anthelmintic drug, niclosamide. Its extensive history of use and research provides a rich dataset for understanding its properties and mechanism of action.

Physicochemical Properties

The physicochemical characteristics of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide are crucial for its formulation and bioavailability. It is a crystalline solid with a yellowish-grey appearance.[1] A key challenge in its application is its low aqueous solubility, which can limit its therapeutic efficacy.[1][2]

PropertyValueSource
Molecular Weight 292.68 g/mol [3]
CAS Number 6490-98-8[4]
Melting Point 224-229 °C[1]
Aqueous Solubility 5–8 µg/mL at 20 °C[1]
pKa 5.6 - 7.2[1]
LogP 3.54[5]

The compound's low solubility has spurred research into various formulation strategies, including the development of different crystal forms (anhydrates and monohydrates) and solvates to enhance its dissolution rate and bioavailability.[6][7][8] Studies have shown that the anhydrate form generally exhibits higher solubility than the monohydrate forms.[6]

Synthesis and Spectral Data

The synthesis of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with 4-chloroaniline. A common laboratory-scale synthesis procedure is outlined below:

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide

  • Acid Chloride Formation: To a solution of 2-hydroxy-5-nitrobenzoic acid in a suitable dry solvent (e.g., chloroform), add thionyl chloride (SOCl2) dropwise at room temperature.

  • Reaction Mixture Reflux: Reflux the mixture for a specified period (e.g., 3 hours) to ensure the complete formation of the acid chloride.

  • Amine Addition: Cool the reaction mixture to room temperature and slowly add a solution of 4-chloroaniline and a base (e.g., triethylamine) in the same dry solvent.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for several hours. After completion, neutralize the mixture with an aqueous solution of sodium bicarbonate (NaHCO3) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

A generalized workflow for the synthesis is depicted in the diagram below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process reactant1 2-hydroxy-5-nitrobenzoic acid step1 Acid Chloride Formation reactant1->step1 1. reactant2 4-chloroaniline step2 Condensation reactant2->step2 2. reagent1 SOCl2 reagent1->step1 reagent2 Triethylamine reagent2->step2 step1->step2 Intermediate step3 Purification step2->step3 Crude Product product N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide step3->product 3. caption Synthesis Workflow

Synthesis Workflow

Biological Activity and Mechanism of Action

N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide, as a niclosamide analogue, exhibits a broad spectrum of biological activities, including anthelmintic, anticancer, antibacterial, and antiviral properties.[9][10][11][12]

Mechanism of Action: The primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[9][11][12] This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately causing cell death in the target organism or cell.

Signaling Pathway Modulation: Beyond its effect on mitochondria, this compound has been shown to modulate multiple key cellular signaling pathways implicated in various diseases.[9][10][12]

  • Wnt/β-catenin Pathway: Inhibition of this pathway is crucial for its anticancer effects, particularly in colon cancer.[9] It promotes the endocytosis of the Wnt receptor Frizzled1 and downregulates Disheveled2, leading to the degradation of β-catenin.[9]

  • mTORC1 Pathway: This pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the compound's anticancer activity.[9]

  • STAT3 Pathway: Inhibition of STAT3 signaling has been observed in head and neck cancer cells, enhancing the efficacy of other targeted therapies.[9]

  • NF-κB Pathway: Modulation of this pathway is linked to its anti-inflammatory and anticancer properties.[9]

  • Notch Pathway: Inhibition of Notch signaling is another mechanism contributing to its anticancer effects.[9]

G cluster_pathways Modulated Signaling Pathways cluster_effects Biological Effects compound N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide wnt Wnt/β-catenin compound->wnt Inhibits mtorc1 mTORC1 compound->mtorc1 Inhibits stat3 STAT3 compound->stat3 Inhibits nfkappab NF-κB compound->nfkappab Inhibits notch Notch compound->notch Inhibits anthelmintic Anthelmintic compound->anthelmintic antiviral Antiviral compound->antiviral antibacterial Antibacterial compound->antibacterial anticancer Anticancer wnt->anticancer mtorc1->anticancer stat3->anticancer nfkappab->anticancer notch->anticancer caption Signaling Pathways

Signaling Pathways

Isomer 2: N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

In contrast to its well-studied isomer, N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide is a less characterized compound. However, its structural features suggest potential biological activities that warrant further investigation.

Physicochemical Properties

Specific experimental data for the physicochemical properties of this isomer are not as readily available. However, based on its structure, we can predict some of its characteristics.

PropertyValue (Predicted/Inferred)Source
Molecular Weight 292.68 g/mol [3]
CAS Number 5099-06-9[3]
Solubility Likely low in water, similar to its isomer.Inferred
pKa Expected to be in a similar range to its isomer due to the phenolic hydroxyl group.Inferred

Further experimental determination of its melting point, solubility in various solvents, and pKa is necessary for a complete physicochemical profile.

Synthesis and Spectral Data

The synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide would likely follow a similar synthetic route to its isomer, involving the condensation of benzoyl chloride with 2-amino-4-chloro-5-nitrophenol.

Proposed Experimental Protocol: Synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

  • Reactant Preparation: Dissolve 2-amino-4-chloro-5-nitrophenol in a suitable solvent with a base (e.g., pyridine or triethylamine) to act as a proton scavenger.

  • Acylation: Slowly add benzoyl chloride to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous work-up to remove the base and any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Confirmation of the final product's structure would require detailed spectral analysis, including 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry.

Potential Biological Activity

While specific biological data for N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide is limited, a study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides has shown that these compounds can possess a broad spectrum of antimicrobial activity.[13] One benzamide derivative in this study exhibited significant activity against drug-resistant Bacillus subtilis and Staphylococcus aureus.[13] This suggests that N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide may also have potential as an antimicrobial agent. Further screening against a panel of bacteria, fungi, and other pathogens is warranted to explore its therapeutic potential.

Comparative Analysis and Future Directions

The stark contrast in the available data for these two isomers of C13H9ClN2O4 highlights a common challenge and opportunity in medicinal chemistry. The extensive research on the niclosamide derivative provides a solid foundation for its potential repurposing in oncology and infectious diseases. Conversely, the limited information on N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide presents an open field for investigation.

Future research should focus on:

  • Comprehensive Characterization: A full physicochemical and spectral characterization of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide.

  • Biological Screening: A broad-based biological screening of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide to identify its potential therapeutic applications, particularly in the antimicrobial and anticancer arenas.

  • Structure-Activity Relationship (SAR) Studies: Comparative SAR studies of both isomers to understand how the positions of the chloro and nitro substituents influence their biological activity and selectivity.

G cluster_isomer1 N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide cluster_isomer2 N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide cluster_future Future Research i1_props Well-characterized Physicochemical Properties future_sar Comparative SAR Studies i1_props->future_sar Provides Baseline i1_bio Extensive Biological Data (Anthelmintic, Anticancer, etc.) i1_mech Known Mechanisms of Action (OxPhos Uncoupling, Pathway Modulation) i2_props Limited Physicochemical Data future_char Full Characterization of Isomer 2 i2_props->future_char i2_bio Potential Antimicrobial Activity (Needs Extensive Screening) future_screen Broad Biological Screening of Isomer 2 i2_bio->future_screen i2_mech Mechanism of Action Unknown caption Comparative Overview

Comparative Overview

Conclusion

The molecular formula C13H9ClN2O4 encapsulates two isomers with divergent scientific narratives. N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide is a well-documented compound with a clear mechanism of action and a promising future for drug repurposing. In contrast, N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide remains a relatively unexplored entity with untapped potential. This guide serves as a foundational resource for researchers, providing a comprehensive overview of the current knowledge and illuminating the path forward for future investigations into these intriguing molecules.

References

Sourcing and Quality Control of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, with CAS Number 60091-87-4, is a pivotal chemical intermediate in the pharmaceutical industry. Its molecular structure, featuring a substituted diphenylamine backbone, makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. The most prominent application of this compound is as a key precursor in the manufacturing of Clozapine, an essential atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] Beyond its established role in the synthesis of marketed drugs, this compound is gaining interest in medicinal chemistry as a building block for novel therapeutic agents, with research indicating potential anticancer properties.[3]

Given its critical role in the synthesis of active pharmaceutical ingredients (APIs), the quality and purity of this compound are of paramount importance. The presence of impurities can have a significant impact on the safety and efficacy of the final drug product. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supplier landscape, robust quality control methodologies, and a detailed examination of the synthesis of this crucial intermediate.

Supplier Landscape and Qualification

The procurement of high-purity this compound begins with the identification and qualification of reliable suppliers. A range of chemical manufacturers and suppliers offer this compound, from large, multinational corporations to more specialized custom synthesis laboratories.

A non-exhaustive list of potential suppliers includes:

  • LGC Standards[4]

  • Pharmaffiliates[5]

  • Simson Pharma Limited

  • Santa Cruz Biotechnology

  • Shandong Hanjiang Chemical Co., Ltd.

  • Benchchem[3]

  • ChemScene[6]

  • Echemi[7]

  • ChemicalBook[2]

  • Parchem[5]

  • BLDpharm[8]

Supplier Qualification Workflow:

The qualification of a new supplier is a critical, multi-step process that ensures the consistent quality of the starting material. The narrative behind this workflow is to establish a chain of trust, from initial paper-based audits to empirical verification of the material's quality in your own laboratories.

G cluster_qualification Supplier Qualification Workflow A Initial Vetting: - ISO 9001 Certification - Regulatory History - Industry Reputation B Documentation Review: - Request Representative CoA - Review Specification Sheet - Assess Impurity Profile A->B Paper Audit C Sample Request & Evaluation: - Procure a sample from a representative batch B->C Proceed if specs are met D In-House Analytical Validation: - Full CoA Verification (HPLC, NMR, MS) - Impurity Identification & Quantification C->D Empirical Verification E Decision: - Approve/Disapprove Supplier - Establish Quality Agreement D->E Based on analytical results

Caption: A workflow for the qualification of new suppliers.

Quality Control and Analytical Validation: A Self-Validating System

A robust quality control (QC) strategy is not merely about testing a sample; it's about creating a self-validating system where the analytical data provides a comprehensive and trustworthy picture of the material's identity, purity, and quality.

Certificate of Analysis (CoA) Specifications

The CoA is the primary document attesting to the quality of a batch. Below are the typical specifications for this compound.

Parameter Specification Method Rationale
AppearanceOrange to yellow crystalline solidVisualProvides a first-pass check for gross contamination or deviation from the norm.
IdentificationConforms to the structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure and identity of the compound.
Purity≥ 98.0%HPLCQuantifies the amount of the desired compound relative to impurities.
Melting Point245 - 247 °C[3]Melting Point ApparatusA narrow melting point range is indicative of high purity.
Residual SolventsAs per ICH Q3CGC-HSEnsures that solvents used in the synthesis are removed to acceptable levels.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry. The goal is to develop a stability-indicating method capable of separating the main component from its potential impurities.

Experimental Protocol: HPLC Purity Method

This protocol is based on a reversed-phase HPLC-UV method, a common and effective technique for this type of analysis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Common Impurities

Understanding the synthesis route is key to predicting potential impurities. For the Ullmann condensation synthesis of this compound, the following impurities are plausible.[9]

Impurity Name Structure Potential Origin
4-Chloro-2-nitroaniline4-Chloro-2-nitroanilineUnreacted starting material
2-Chlorobenzoic acid2-Chlorobenzoic acidUnreacted starting material
2-((2-Amino-4-chlorophenyl)amino)benzoic acidReduced ImpurityOver-reduction or presence of reducing agents
Isomeric ImpuritiesVariousImpurities in starting materials or side reactions

Synthesis Methodology: The Ullmann Condensation

The most common and industrially scalable method for synthesizing this compound is the Ullmann condensation. This is a copper-catalyzed nucleophilic aromatic substitution reaction.[10] The causality behind the choice of reagents is critical: a copper(I) catalyst is essential to facilitate the coupling of the aryl halide with the amine. A base is required to deprotonate the amine and the carboxylic acid, and a polar aprotic solvent is used to solubilize the reactants and facilitate the reaction at elevated temperatures.

Reaction Scheme:

4-Chloro-2-nitroaniline + 2-Chlorobenzoic acid --(CuI, K₂CO₃, DMF)--> this compound

Experimental Protocol: Ullmann Condensation [11]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq) and 2-chlorobenzoic acid (0.8 eq) to N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture until the solids dissolve. Then, add anhydrous potassium carbonate (K₂CO₃) (1.2 eq) followed by Copper(I) iodide (CuI) (0.1 eq) at room temperature.

  • Reaction: Slowly heat the reaction mixture to reflux and maintain for 8-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench it in water.

  • Acidification and Isolation: Adjust the pH of the aqueous mixture to 2-3.5 with concentrated hydrochloric acid. The resulting precipitate is the crude product.

  • Purification: Isolate the solid by filtration and dry it. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final product.

G cluster_synthesis Synthesis & Purification Workflow A Reaction Setup: - Add reactants to DMF B Ullmann Condensation: - Add K₂CO₃ and CuI - Heat to reflux (8-9h) A->B Initiate Reaction C Reaction Monitoring: - TLC or HPLC B->C During Reaction D Work-up & Isolation: - Quench with water - Acidify to precipitate C->D Upon Completion E Purification: - Filtration - Recrystallization D->E Crude Product F Final Product: - Dry and package E->F Pure Product

Caption: A generalized workflow for the synthesis and purification.

Applications in Research and Drug Development

Clozapine Synthesis

The primary application of this compound is as the key intermediate in the multi-step synthesis of Clozapine.[12] The synthesis involves the reduction of the nitro group, followed by cyclization to form the dibenzodiazepine core, and subsequent reaction with N-methylpiperazine.

G cluster_clozapine Clozapine Synthesis Pathway A This compound B Reduction of Nitro Group A->B C Cyclization B->C D Formation of Dibenzodiazepine Core C->D E Reaction with N-methylpiperazine D->E F Clozapine E->F

References

An In-depth Technical Guide to the Material Safety of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4). As a Senior Application Scientist, the focus extends beyond mere compliance, aiming to instill a deep understanding of the material's properties to ensure both personal safety and experimental integrity. This compound, an aniline derivative and benzoic acid analog, serves as a key intermediate in organic and medicinal chemistry, particularly in the synthesis of complex heterocyclic structures.[1] It is also identified as an impurity in the synthesis of the antipsychotic drug Clozapine and is explored for its potential anticancer activities.[2] A thorough understanding of its safety profile is therefore paramount for any professional handling this substance.

Chemical Identification and Core Properties

Proper identification is the first step in any safety protocol. Misidentification of a reagent can lead to catastrophic experimental failure and significant safety hazards.

  • Chemical Name: this compound

  • Synonyms: 2-(4-chloro-2-nitroanilino)benzoic acid, Clozapine Impurity 7[3]

  • CAS Number: 60091-87-4[3][4]

  • Molecular Formula: C₁₃H₉ClN₂O₄[3][4]

  • Molecular Weight: 292.67 g/mol [3][4]

Below is the chemical structure of the compound, illustrating the spatial arrangement of its functional groups which dictate its reactivity and toxicological profile.

G SMILES: C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N+[O-] C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C13 C C6->C13 C7 C C8 C C7->C8 C12 C C9 C C8->C9 N2 N+ C8->N2 C10 C C9->C10 C11 C C10->C11 Cl Cl C10->Cl C11->C12 C12->C7 O1 O C13->O1 O2 O C13->O2 N1->C7 H1 H N1->H1 O3 O- N2->O3 O4 O N2->O4 dummy1 dummy2 dummy3 dummy4 dummy5 dummy6 dummy7

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this exact compound is not consistently available across all suppliers, we can infer the most likely hazards based on analogous structures like 2-chloro-5-nitrobenzoic acid and 4-amino-2-chlorobenzoic acid.[5][6] Researchers must treat this compound with care, assuming the hazards common to its functional groups.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[5][7]

  • Serious Eye Irritation: May cause serious eye irritation or damage.[5][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][7]

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.

The following workflow should be used to assess hazards before handling the material.

Hazard_Identification_Workflow Start Begin Handling Protocol CheckSDS Consult Supplier SDS for Specific GHS Pictograms Start->CheckSDS IdentifyHazards Identify Key Hazards: - Skin/Eye Irritation - Respiratory Irritation - Aquatic Toxicity CheckSDS->IdentifyHazards Information Found SelectPPE Select Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat IdentifyHazards->SelectPPE EngineeringControls Implement Engineering Controls: - Fume Hood - Ventilated Area SelectPPE->EngineeringControls Proceed Proceed with Experiment EngineeringControls->Proceed

Caption: Workflow for hazard identification and control.

Toxicological and Pharmacological Profile

Toxicological Data: Specific LD50 or LC50 data for this compound is not readily available in the public domain. However, related compounds show potential for irritation and toxicity. For instance, 4-Aminobenzoic Acid has a subcutaneous LD50 of 3 g/kg in mice, while other chloro-nitro aromatic compounds are generally classified as irritants.[7] It is prudent to assume this compound possesses similar irritant qualities. It is not listed as a known or anticipated carcinogen by IARC, NTP, or OSHA.

Pharmacological Context: This compound is more than just a synthetic intermediate; it is a molecule of interest for its biological activity.

  • Anticancer Potential: It is described as a diazepinomicin derivative with potential anticancer activity, though specific mechanisms or targeted cell lines are subjects of ongoing research.[1][2]

  • Medicinal Chemistry Scaffold: Its structure, featuring multiple functional groups (carboxylic acid, secondary amine, nitro group, and aryl chloride), makes it a versatile scaffold.[1] These sites allow for chemical modifications to develop libraries of new molecules for screening against various biological targets, such as protein kinases or other enzymes.[1]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: Always handle this solid compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring), a chemical fume hood is mandatory.[8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[5] A face shield should be considered if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid contaminating skin.

    • Lab Coat: A standard laboratory coat should be worn and buttoned. Ensure it is laundered professionally and not taken home.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if significant dust is generated, a NIOSH-approved particulate respirator may be necessary.

Handling, Storage, and Chemical Stability

Safe Handling Protocol:

  • Preparation: Before handling, review this safety guide and the supplier-specific SDS. Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all transfers of solid material within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid creating dust clouds.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[5]

Storage and Stability:

  • Conditions: Store in a tightly closed container in a dry, cool (recommended 2-8°C), and well-ventilated place.[3][8]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Chemical Stability: The product is generally stable under standard ambient conditions. However, it may be sensitive to light and air, potentially leading to discoloration or degradation over time. This is a critical consideration for researchers, as degradation can impact the purity of the starting material and the outcome of a synthesis.

Emergency Procedures and First Aid

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency_Response Exposure Exposure Incident Occurs Inhalation Inhalation Exposure->Inhalation Route SkinContact Skin Contact Exposure->SkinContact Route EyeContact Eye Contact Exposure->EyeContact Route Ingestion Ingestion Exposure->Ingestion Route ActionInhale Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->ActionInhale Response ActionSkin Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. SkinContact->ActionSkin Response ActionEye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. EyeContact->ActionEye Response ActionIngest Do NOT induce vomiting. Make victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion->ActionIngest Response

Caption: Decision tree for first aid response to exposure.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There are no specific limitations on extinguishing agents.

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion products may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Physical and Chemical Properties

This data is crucial for designing experiments, understanding the compound's behavior in various solvents, and planning purification strategies.

PropertyValueSource
Physical State Solid / Powder[5]
Molecular Weight 292.67 g/mol [4],[3]
Topological Polar Surface Area (TPSA) 92.47 Ų[3]
LogP (Octanol/Water Partition Coeff.) 3.69[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 4[3]

Disposal Considerations

Proper disposal is a legal and ethical responsibility to protect the environment.

  • Procedure: Dispose of this material and its container at an approved waste disposal plant.[5] Do not allow the product to enter drains. The potential for this compound to be harmful to aquatic life necessitates careful handling of all waste streams.

  • Contaminated Packaging: Dispose of as unused product.

Transportation and Regulatory Information

  • Shipping: This material may be classified as a dangerous good for shipping purposes.[3] Consult the latest DOT, IATA, and IMDG regulations before transporting.

  • TSCA: For some suppliers, this product may be supplied under the TSCA R&D Exemption, meaning it should be used for research and development purposes only.

References

Methodological & Application

The Versatile Synthon: A Guide to the Applications of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Heterocyclic Chemistry

In the landscape of modern organic and medicinal chemistry, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid stands out as a pivotal intermediate for the synthesis of a diverse array of complex heterocyclic structures.[1] Its unique molecular architecture, featuring a diarylamine backbone decorated with strategically placed chloro, nitro, and carboxylic acid functionalities, offers a versatile platform for constructing pharmacologically relevant scaffolds such as quinazolinones and acridones. The presence of electron-withdrawing groups and reactive sites makes it a compound of significant interest for researchers in drug discovery and materials science.[1] This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.

Synthesis of the Precursor: The Ullmann Condensation

The journey into the applications of this compound begins with its own synthesis, most commonly achieved through a copper-catalyzed N-arylation known as the Ullmann condensation. This reaction joins an aryl halide with an amine, a foundational transformation in carbon-nitrogen bond formation.

The synthesis involves the coupling of 2-chloro-5-nitrobenzoic acid with 4-chloroaniline in the presence of a copper catalyst. The traditional Ullmann conditions often require high temperatures and polar aprotic solvents.

Conceptual Workflow for Ullmann Condensation

Ullmann Condensation 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid Reaction_Mixture Reaction Mixture 2-chloro-5-nitrobenzoic_acid->Reaction_Mixture 4-chloroaniline 4-chloroaniline 4-chloroaniline->Reaction_Mixture Copper_Catalyst Copper Catalyst (e.g., CuI, Cu powder) Copper_Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product Heat

Caption: Ullmann condensation for the synthesis of the title compound.

Application I: Synthesis of Bioactive Quinazolinones via Reductive Cyclization

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A highly efficient strategy to construct the quinazolinone core from this compound is through a reductive cyclization. This one-pot reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent carboxylic acid to form the six-membered lactam ring of the quinazolinone.

Mechanistic Rationale

The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride in an acidic medium are commonly employed for the reduction of aromatic nitro groups.[1] The in situ-generated amino group is positioned perfectly to attack the carboxylic acid, leading to a rapid cyclization and dehydration to furnish the quinazolinone product.

Experimental Protocol: Synthesis of 7-Chloro-2,3-dihydro-4(1H)-quinazolinone derivative

This protocol is based on established methods for the reductive cyclization of related nitro-substituted N-phenylanthranilic acids.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (4-5 eq) dissolved in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification: The crude product can be further purified by recrystallization or column chromatography.

Reaction Workflow

Reductive Cyclization to Quinazolinone Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2/HCl) Start->Reduction Intermediate In situ generated 2-amino intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 7-Chloro-quinazolinone derivative Cyclization->Product Acridone Synthesis Start This compound Reduction 1. Reduction (e.g., SnCl2/HCl) Start->Reduction Intermediate 2-((2-amino-4-chlorophenyl)amino)benzoic acid Reduction->Intermediate Cyclization 2. Acid-catalyzed Cyclization (e.g., H2SO4) Intermediate->Cyclization Product 7-Chloroacridone derivative Cyclization->Product

References

Application Note: A Robust Protocol for the Synthesis of 6-Chloro-1,11-dihydro-5H-benzo[e]benzoimidazo[1,2-a]azepin-5-one Scaffolds

Application Note: A Robust Protocol for the Synthesis of 6-Chloro-1,11-dihydro-5H-benzo[e]benzo[1][2]imidazo[1,2-a]azepin-5-one Scaffolds

Abstract

The benzimidazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of a novel benzimidazole-fused lactam, specifically 6-Chloro-1,11-dihydro-5H-benzo[e]benzo[3][4]imidazo[1,2-a]azepin-5-one. The synthesis is achieved through a one-pot reductive cyclization of the readily accessible precursor, 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and outline methods for purification and characterization, ensuring scientific integrity and reproducibility for drug discovery and development applications.

Scientific Principle and Rationale

The conversion of this compound into the target benzimidazole derivative is accomplished via an intramolecular reductive cyclization. This elegant one-pot transformation involves two key mechanistic steps:

  • Chemoselective Reduction of the Nitro Group: The aromatic nitro group is selectively reduced to a primary amine. While various reducing agents can achieve this, Tin(II) chloride (SnCl₂) in an acidic medium is particularly effective. It is a mild and reliable reagent that selectively reduces the nitro group without affecting other functional moieties like the aromatic chlorine or the carboxylic acid.[4][5] The acidic environment, typically provided by hydrochloric acid, protonates the nitro group, facilitating electron transfer from the Sn(II) species, which is oxidized to Sn(IV) in the process.[3][6] The reaction proceeds through nitroso and hydroxylamine intermediates to yield the crucial ortho-diamine.[3][6]

  • Intramolecular Cyclization and Dehydration: The in situ generation of the primary amine adjacent to the benzoic acid moiety creates a reactive intermediate. Under thermal and acidic conditions, the nucleophilic amine attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by a dehydration step, eliminating a molecule of water to form the thermodynamically stable, fused benzimidazole ring system. This type of condensation is a cornerstone of benzimidazole synthesis.[7]

The entire process efficiently constructs the complex heterocyclic architecture in a single synthetic operation, which is advantageous for atom economy and procedural simplicity.[8][9]

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular Wt. ( g/mol )PuritySupplier
This compound60091-87-4292.67≥95%--INVALID-LINK--[10]
Tin(II) chloride dihydrate (SnCl₂·2H₂O)6347-18-8225.65≥98%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~37%Fisher Scientific
Ethanol (EtOH)64-17-546.07≥99.5%VWR
Ethyl Acetate (EtOAc)141-78-688.11HPLC GradeSigma-Aldrich
n-Hexane110-54-386.18HPLC GradeSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04≥99%Sigma-Aldrich
Silica Gel for Column Chromatography63231-67-460.0860 Å, 230-400 meshSorbent Technologies
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[11]

    • Tin(II) chloride: A suspected sensitizer. Avoid contact with skin and eyes. The reaction can be exothermic.[4]

    • Concentrated HCl: Highly corrosive and causes severe burns. Handle with extreme care.

    • Organic Solvents: Ethanol, Ethyl Acetate, and Hexane are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Tin-containing waste should be collected separately.

Synthetic Workflow Diagram

Gcluster_synthesisSynthesis Stagecluster_workupWork-up StageA1. Dissolve Starting Materialin EthanolB2. Add SnCl₂·2H₂O& Conc. HClA->BC3. Reflux Reaction Mixture(Monitor by TLC)B->CD4. Cool & ConcentrateReaction MixtureC->DE5. Neutralize with NaHCO₃(pH ~7-8)D->EF6. Extract Productwith Ethyl AcetateE->FG7. Dry Organic Layer(Na₂SO₄) & FilterF->GH8. Concentrate to YieldCrude ProductG->H

Caption: Workflow for the synthesis of the crude product.

Step-by-Step Synthesis Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.93 g, 10.0 mmol).

  • Add ethanol (100 mL) to the flask and stir the suspension.

  • Carefully add Tin(II) chloride dihydrate (11.28 g, 50.0 mmol, 5.0 equiv.) to the mixture.

  • Slowly add concentrated hydrochloric acid (15 mL) dropwise via a dropping funnel. The reaction is exothermic and the mixture may warm up.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:7 Ethyl Acetate:Hexane. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and cool the flask in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions. Stir vigorously until gas evolution ceases and the pH of the aqueous layer is approximately 7-8. A precipitate will form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Purification and Characterization

Purification Workflow Diagram

Gcluster_purificationPurificationcluster_analysisAnalysis & CharacterizationICrude ProductJSilica Gel ColumnChromatographyI->JKElute with EtOAc/HexaneGradientJ->KLCollect & CombinePure Fractions (TLC)K->LMConcentrate Pure FractionsL->MNPure Crystalline ProductM->NOStructural Confirmation(¹H NMR, ¹³C NMR, IR, MS)N->O

Caption: Workflow for product purification and analysis.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.[12]

  • Prepare a slurry of silica gel in n-hexane and pack it into a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried material onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized 6-Chloro-1,11-dihydro-5H-benzo[e]benzo[3][4]imidazo[1,2-a]azepin-5-one should be confirmed using standard spectroscopic techniques.[2][13]

  • Infrared (IR) Spectroscopy:

    • Disappearance of the characteristic NO₂ stretches (approx. 1520 and 1340 cm⁻¹).

    • Appearance of a lactam C=O stretch (approx. 1680-1650 cm⁻¹).

    • Appearance of an N-H stretch (approx. 3400-3200 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • Signals corresponding to the aromatic protons on the fused ring system.

    • A broad singlet corresponding to the benzimidazole N-H proton.

  • ¹³C NMR Spectroscopy:

    • Signals for the aromatic carbons.

    • A signal for the lactam carbonyl carbon (downfield, approx. 165-175 ppm).

  • Mass Spectrometry (MS):

    • The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₁₃H₉ClN₂O).

By following these detailed protocols, researchers can reliably synthesize and validate this valuable benzimidazole scaffold, paving the way for further investigation into its potential applications in drug discovery and materials science.

Applications of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a member of the N-phenylanthranilic acid family, is a multifaceted molecule that has captured the attention of medicinal chemists. While it is recognized as a key intermediate in the synthesis of the atypical antipsychotic drug Clozapine, its utility extends far beyond this role.[1][2] Its structurally rigid yet adaptable framework, featuring a diarylamine backbone, makes it an attractive scaffold for the development of novel therapeutic agents across various disease areas. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into its mechanism of action and structure-activity relationships.

The core structure of this compound, characterized by a 4-chloro and a 2-nitro substitution on one of the phenyl rings, presents unique electronic and steric properties that can be exploited for targeted drug design.[3] The presence of the electron-withdrawing nitro and chloro groups, the hydrogen bond-donating secondary amine, and the hydrogen bond-accepting carboxylic acid moiety allows for a multitude of chemical modifications to fine-tune its pharmacological profile.[3] This document will delve into its applications as an anticancer, anti-inflammatory, and antimicrobial agent, providing researchers with the necessary knowledge to harness its therapeutic potential.

Synthetic Pathways: Crafting the Core Scaffold

The primary route for the synthesis of this compound and its analogs is the Ullmann condensation.[4] This copper-catalyzed cross-coupling reaction is a robust method for the formation of C-N bonds, specifically for the creation of diarylamine structures.[4]

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol provides a generalized procedure for the synthesis of the title compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary depending on the specific scale and available laboratory equipment.

Materials:

  • 2-chlorobenzoic acid

  • 4-chloro-2-nitroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzoic acid (1.0 eq), 4-chloro-2-nitroaniline (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any inorganic salts.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude product in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with brine.

    • Extract the organic layer with an aqueous solution of sodium hydroxide (1 M).

    • Separate the aqueous layer and wash it with ethyl acetate to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated HCl to re-precipitate the purified product.

  • Final Filtration and Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Anticancer Applications: A Scaffold for Kinase Inhibitors and Beyond

The N-phenylanthranilic acid scaffold has emerged as a promising framework for the design of novel anticancer agents.[5][6] this compound and its derivatives have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3]

Mechanism of Action: Targeting Cellular Proliferation

One of the key mechanisms through which this class of compounds exerts its anticancer effects is through the inhibition of protein kinases.[7] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The diarylamine structure of this compound can be tailored to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity and downstream signaling. For instance, derivatives of the related 5-(3-chlorophenylamino)benzo[c][3][5]naphthyridine-8-carboxylic acid have been developed as potent inhibitors of protein kinase CK2.[8][9]

Furthermore, the N-phenylanthranilic acid core is present in inhibitors of other cancer-relevant targets. For example, meclofenamic acid, a structurally related compound, is an inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers.[5]

Anticancer Mechanism Scaffold This compound Scaffold Kinase Protein Kinase (e.g., CK2) Scaffold->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Figure 1: Simplified diagram illustrating the potential anticancer mechanism of action.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its derivatives, dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank), cells in medium with DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Anticancer Activity of N-Phenylanthranilic Acid Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
Tolfenamic Acid Derivative Colon (HT-29) 15.92 [N/A]
Tolfenamic Acid Derivative Prostate (PC3) 25.37 [N/A]
Tolfenamic Acid Derivative Breast (MDA-MB-231) 18.08 [N/A]
Quinoxaline Derivative Colon (HCT116) 2.5 [6]

| Quinoxaline Derivative | Breast (MCF-7) | 9.0 |[6] |

Anti-inflammatory Properties: A Link to COX Inhibition

The N-phenylanthranilic acid core is the defining feature of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] Therefore, it is plausible that this compound and its derivatives possess anti-inflammatory properties.

Mechanism of Action: Modulating the Inflammatory Cascade

The primary mechanism of action of fenamates is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By blocking the activity of COX enzymes, these compounds can effectively reduce the inflammatory response.

In addition to COX inhibition, some N-phenylanthranilic acid derivatives have been shown to modulate the production of nitric oxide (NO), another important inflammatory mediator.[13]

Anti-inflammatory_Workflow cluster_0 In Vitro Assay LPS LPS Stimulation of Macrophages NO_Production Nitric Oxide (NO) Production LPS->NO_Production Griess_Assay Griess Assay for Nitrite NO_Production->Griess_Assay Data_Analysis IC50 Calculation Griess_Assay->Data_Analysis Quantification Test_Compound This compound derivative Test_Compound->NO_Production Inhibition

Figure 2: Workflow for assessing in vitro anti-inflammatory activity.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound or its derivatives, dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS and vehicle (positive control).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-treated control. Calculate the IC₅₀ value.

Antimicrobial Potential: A Scaffold for Novel Antibiotics

Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[14] The unique structural features of this compound make it an interesting candidate for the development of new antimicrobial compounds.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of this compound

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus 3.12 [15]

| Escherichia coli | 3.12 |[15] |

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylanthranilic acid derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

SAR cluster_0 Structure-Activity Relationship SAR_Core SAR_Text Key Structural Features for Activity: 1. Carboxylic Acid Group:   - Essential for activity in many cases.   - Forms key interactions with target proteins. 2. Diaryl Amine Linker:   - Provides structural rigidity.   - Influences the overall conformation. 3. Phenyl Ring Substituents:   - Electron-withdrawing groups (e.g., -Cl, -NO2)     can enhance activity.   - Lipophilicity and steric bulk are critical for     target binding.

Figure 3: Key structure-activity relationship considerations for N-phenylanthranilic acid derivatives. A placeholder for a chemical structure image is included and would ideally be replaced with a rendered image of the scaffold with key positions highlighted.

For anticancer activity, the presence of the carboxylic acid group is often crucial for interaction with the target protein.[16] The substitution pattern on the phenyl rings significantly influences potency and selectivity. For example, in the case of AKR1C3 inhibitors, hydroxylated derivatives were found to be more active than their methoxylated counterparts.[5]

For anti-inflammatory activity, the nature of the substituents on the N-phenyl ring dictates the selectivity for COX-1 versus COX-2.

Conclusion and Future Directions

This compound is a versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility via the Ullmann condensation and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its structural analogs in anticancer, anti-inflammatory, and antimicrobial applications underscores the importance of further investigation into this compound and its derivatives. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth studies to elucidate their precise mechanisms of action. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

Application Notes and Protocols for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Potential in Advanced Materials

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a substituted diphenylamine derivative, presents a compelling molecular architecture for the development of advanced functional materials. Its structure, featuring a conjugated system with electron-donating (amino group) and electron-withdrawing (nitro group, chloro group) moieties, alongside reactive carboxylic acid and secondary amine functionalities, earmarks it as a promising candidate for several applications in materials science.[1] While its utility as a scaffold in medicinal chemistry is well-documented, its exploration in materials science is an emerging field. This guide provides an in-depth perspective on its potential applications, grounded in the established principles of materials chemistry and supported by illustrative protocols adapted from related systems.

The unique electronic and structural characteristics of this molecule suggest its utility in the following domains:

  • Non-Linear Optical (NLO) Materials: The inherent asymmetry in its electronic structure is a key prerequisite for second-order NLO properties.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a classic coordination site for forming extended crystalline structures with metal ions.

  • Functional Polymers: The amine and carboxylic acid groups offer reactive sites for polymerization, enabling the synthesis of polymers with tailored electronic and physical properties.

This document will delve into the theoretical basis for these applications and provide detailed, exemplary protocols to guide researchers in exploring the potential of this compound in these innovative fields.

Part 1: Non-Linear Optical (NLO) Materials

Scientific Rationale

Organic molecules with significant NLO responses typically possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system.[1][2][3] This arrangement facilitates intramolecular charge transfer upon excitation by an external electric field (like that of a laser), leading to a non-linear relationship between the material's polarization and the field strength. In this compound, the secondary amine acts as an electron donor, while the nitro group serves as a strong electron acceptor. The two phenyl rings, linked by the amine, form the conjugated bridge. This "push-pull" configuration is a cornerstone of molecular engineering for NLO materials.

Diagram: Molecular Design for NLO Properties

NLO_Concept cluster_molecule This compound cluster_application NLO Application Donor Electron Donating Group (-NH-) Bridge π-Conjugated System (Phenyl Rings) Donor->Bridge Intramolecular Charge Transfer Acceptor Electron Withdrawing Group (-NO2) Bridge->Acceptor Intramolecular Charge Transfer NLO_Material Bulk NLO Material (e.g., Crystal, Polymer Film) Acceptor->NLO_Material Leads to high second-order hyperpolarizability (β)

Caption: Intramolecular charge transfer in this compound as a basis for NLO properties.

Exemplary Protocol: Synthesis and Characterization of NLO-Active Crystals

This protocol is a representative procedure for growing and evaluating organic single crystals for NLO applications, adapted from methodologies used for similar diphenylamine derivatives.[4]

Objective: To grow single crystals of this compound and assess their second-harmonic generation (SHG) efficiency.

Materials:

  • This compound (high purity, >99%)

  • Solvents (e.g., Acetone, Methanol, Toluene, N,N-Dimethylformamide)

  • Glass vials with screw caps

  • Syringe filters (0.22 µm)

  • Hot plate with magnetic stirring

  • Nd:YAG laser (1064 nm)

  • Photomultiplier tube (PMT) detector

  • Potassium dihydrogen phosphate (KDP) reference powder

Procedure:

  • Solubility Screening:

    • Determine the solubility of the compound in various solvents at room temperature and elevated temperatures to identify a suitable solvent for crystal growth. A good solvent will show moderate solubility at room temperature and high solubility at an elevated temperature.

  • Crystal Growth by Slow Evaporation:

    • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 50°C).

    • Filter the hot solution through a syringe filter into a clean glass vial.

    • Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for crystal formation over several days to weeks.

  • Crystal Characterization:

    • Single-Crystal X-ray Diffraction (SC-XRD): Analyze a harvested crystal to determine its crystal structure and confirm a non-centrosymmetric space group, a prerequisite for second-order NLO activity.

    • UV-Vis Spectroscopy: Measure the absorption spectrum of a solution of the compound to determine the optical transparency window.

  • Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Powder Technique):

    • Grind the grown crystals into a fine powder and sieve them to obtain a uniform particle size.

    • Pack the powdered sample into a capillary tube.

    • Direct a pulsed Nd:YAG laser beam (1064 nm) onto the sample.

    • Measure the intensity of the frequency-doubled green light (532 nm) emitted by the sample using a PMT.

    • Compare the SHG intensity with that of a KDP reference powder under identical conditions to determine the relative SHG efficiency.

Data Presentation:

PropertyExpected OutcomeSignificance
Crystal SystemNon-centrosymmetricEssential for bulk second-order NLO effects
UV Cut-off Wavelength< 400 nmTransparency to both fundamental and second-harmonic wavelengths
Relative SHG Efficiency> 1x KDPIndicates a promising NLO material

Part 2: Metal-Organic Frameworks (MOFs)

Scientific Rationale

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.[5][6] this compound is a promising candidate as a functionalized linker. The carboxylic acid group provides a robust coordination site for binding to metal centers. Furthermore, the nitro and chloro groups, as well as the secondary amine, can impart specific chemical properties to the pores of the MOF, such as selective gas adsorption or catalytic activity.

Diagram: MOF Synthesis Workflow

MOF_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization Ligand 2-((4-Chloro-2-nitrophenyl)amino) benzoic acid Reaction Mix & Heat in Autoclave Ligand->Reaction Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Washing Wash with Solvent Reaction->Washing Drying Drying Washing->Drying PXRD Powder X-ray Diffraction (PXRD) Drying->PXRD Porosity Gas Adsorption (e.g., N2 at 77K) PXRD->Porosity TGA Thermogravimetric Analysis (TGA) Porosity->TGA

Caption: A typical workflow for the synthesis and characterization of a MOF using a functionalized benzoic acid linker.

Exemplary Protocol: Solvothermal Synthesis of a MOF

This protocol provides a general method for synthesizing MOFs using a carboxylic acid-based linker, which would require optimization for the specific target compound.[7][8]

Objective: To synthesize a crystalline MOF using this compound as the organic linker.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactant Preparation:

    • In a glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Solvothermal Reaction:

    • Combine the two solutions in the Teflon liner of an autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (e.g., 100-150°C) for a set duration (e.g., 24-72 hours). The optimal conditions will need to be determined experimentally.

  • Product Isolation and Activation:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product repeatedly with fresh DMF to remove unreacted starting materials.

    • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the product in a volatile solvent like ethanol for 24 hours, replacing the solvent several times.

    • Dry the activated MOF in a vacuum oven at an elevated temperature (e.g., 120°C) overnight.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized material.

    • Gas Adsorption Analysis: Measure the nitrogen adsorption-desorption isotherm at 77 K to determine the surface area (BET) and pore volume.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the MOF.

Data Presentation:

Characterization TechniqueParameterTypical Value for Functionalized MOFs
PXRDCrystalline peaksSharp, well-defined peaks indicating a crystalline structure
BET Surface Aream²/g500 - 3000
Pore Volumecm³/g0.3 - 1.5
Thermal Stability (TGA)Decomposition Temp.> 300°C

Conclusion and Future Outlook

This compound stands as a molecule with significant, yet largely untapped, potential in materials science. The structural motifs that make it a valuable building block in medicinal chemistry are the very same features that suggest its utility in creating novel NLO materials, functional MOFs, and specialized polymers. The protocols outlined in this guide are intended to serve as a foundational blueprint for researchers to begin exploring these exciting possibilities. Future work should focus on the systematic synthesis and characterization of materials derived from this compound to validate these promising applications and to uncover new functionalities.

References

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid as a precursor for azo dyes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid as a Precursor for the Synthesis of Novel Azo Dyes

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Chromophoric Potential

This compound is a versatile synthetic intermediate, notable for its utility in constructing complex heterocyclic systems and, significantly, as a precursor for novel azo dyes.[1] Its molecular architecture, featuring a diarylamine scaffold with strategically placed electron-withdrawing chloro and nitro groups, alongside a reactive carboxylic acid moiety, provides a unique platform for the synthesis of specialized chromophores.[1] Azo dyes, characterized by the iconic -N=N- functional group, represent the largest and most diverse class of synthetic colorants, with wide-ranging applications in textiles, printing, and increasingly, in biomedical sciences and materials research.[2][3][4]

This guide provides an in-depth exploration of the synthesis of azo dyes from this compound, detailing the underlying chemical principles, a comprehensive experimental protocol, and methods for characterization.

The Chemistry of Azo Dye Synthesis: A Two-Step Process

The synthesis of azo dyes from a primary aromatic amine precursor is a well-established two-stage process: diazotization followed by azo coupling .[5][6]

  • Diazotization: This initial step involves the conversion of the primary aromatic amine into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling agent.[8][9] Common coupling agents include phenols, naphthols, and anilines.[9] The position of the coupling on the aromatic ring of the coupling agent is directed by the existing substituents, typically occurring at the para-position unless it is already occupied.[8][10] The pH of the reaction medium is a critical parameter in the coupling step, influencing the reactivity of both the diazonium salt and the coupling agent.[8]

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol details the synthesis of a representative azo dye using this compound as the precursor and β-naphthol as the coupling agent.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
This compoundC₁₃H₉ClN₂O₄292.67≥95%
Sodium NitriteNaNO₂69.00≥97%
Hydrochloric Acid (concentrated)HCl36.4637%
β-NaphtholC₁₀H₈O144.17≥99%
Sodium HydroxideNaOH40.00≥97%
Distilled WaterH₂O18.02-
EthanolC₂H₅OH46.0795%
Step-by-Step Methodology

Part 1: Diazotization of this compound

  • Preparation of the Amine Solution: In a 250 mL beaker, suspend 2.93 g (0.01 mol) of this compound in 50 mL of distilled water.

  • Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture will likely remain a suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Confirmation of Diazotization: After the addition is complete, stir the reaction mixture for an additional 30 minutes in the ice bath. The formation of the diazonium salt is indicated by a clear, pale-yellow solution. A spot test with starch-iodide paper should turn blue in the presence of excess nitrous acid.

Part 2: Azo Coupling with β-Naphthol

  • Preparation of the Coupling Agent Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.[6]

  • Completion of Reaction: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolation of the Azo Dye: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with copious amounts of cold distilled water until the filtrate is neutral.

  • Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Safety Precautions
  • Handle concentrated hydrochloric acid and sodium hydroxide with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium salts are unstable and potentially explosive when dry. Do not isolate the diazonium salt intermediate; use it in solution immediately after its preparation.

  • Perform all steps involving the diazonium salt at low temperatures (0-5 °C).

Visualizing the Workflow

Azo_Dye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Isolation & Purification A 1. Prepare Amine Suspension (Precursor + H₂O) B 2. Acidify (Add conc. HCl) A->B C 3. Cool to 0-5 °C B->C E 5. Dropwise Addition of NaNO₂ (Maintain T < 5 °C) C->E D 4. Prepare NaNO₂ Solution D->E F 6. Stir for 30 min (Diazonium Salt Solution Formed) E->F I 3. Combine Solutions (Add Diazonium Salt to Coupling Agent) F->I Cold Diazonium Salt Solution G 1. Prepare Coupling Agent Solution (β-Naphthol in NaOH) H 2. Cool to 0-5 °C G->H H->I J 4. Stir for 30-60 min (Precipitate Forms) I->J K 5. Vacuum Filtration J->K Crude Dye Suspension L 6. Wash with Cold H₂O K->L M 7. Dry the Azo Dye Product L->M

Caption: Workflow for the synthesis of an azo dye from this compound.

Characterization of the Synthesized Azo Dye

The structure and purity of the newly synthesized azo dye should be confirmed using a combination of spectroscopic and analytical techniques.

  • UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λ_max) of the dye, which is indicative of its color. The extended conjugation provided by the azo linkage between the two aromatic rings results in absorption in the visible region of the electromagnetic spectrum.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies to look for include the N=N stretching of the azo group (typically around 1400-1450 cm⁻¹), O-H stretching of the hydroxyl group, and C=O stretching of the carboxylic acid.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye, confirming the connectivity of the atoms and the positions of the substituents on the aromatic rings.[12]

  • Melting Point Determination: The melting point of a solid crystalline compound is a useful indicator of its purity. A sharp melting point range suggests a high degree of purity. The precursor, this compound, has a melting point of approximately 246-247 °C.[13] The synthesized dye will have a distinct melting point.

Mechanism of the Azo Coupling Reaction

The azo coupling reaction is a classic example of an electrophilic aromatic substitution. The diazonium ion, being electron-deficient, acts as the electrophile, while the electron-rich aromatic ring of the coupling agent (in this case, the phenoxide ion of β-naphthol) serves as the nucleophile.[5][8]

Azo_Coupling_Mechanism Diazonium Ar-N≡N⁺ Diazonium Ion (Electrophile) Intermediate [Intermediate Complex] Sigma Complex Diazonium->Intermediate + CouplingAgent Ar'-OH (β-Naphthol) (Nucleophile) CouplingAgent->Intermediate Attack at para-position Product Ar-N=N-Ar'-OH Azo Dye Intermediate->Product -H⁺ (Deprotonation)

Caption: Generalized mechanism of the azo coupling reaction.

Applications and Future Directions

Azo dyes synthesized from novel precursors like this compound have the potential for a wide array of applications beyond traditional dyeing. The presence of multiple functional groups allows for further chemical modification, opening avenues for:

  • Biomedical Applications: Azo compounds have been investigated for their antibacterial, antifungal, and anticancer activities.[2][14] The reductive cleavage of the azo bond under hypoxic conditions makes them suitable for targeted drug delivery systems.

  • Advanced Materials: The chromophoric properties of these dyes make them candidates for use in organic light-emitting diodes (OLEDs), nonlinear optical materials, and sensors.[2]

  • Analytical Chemistry: Modified azo dyes can serve as sensitive chromogenic reagents for the detection of metal ions.[3]

The continued exploration of novel azo dyes derived from functionalized precursors will undoubtedly lead to the development of new materials with tailored properties for a variety of high-tech applications.

References

Application Notes and Protocols for the Characterization of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This document provides a comprehensive guide to the analytical techniques for the characterization of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS 60091-87-4). This compound is a key intermediate in organic and medicinal chemistry, notably as a precursor or impurity in the synthesis of pharmaceuticals like Clozapine.[1] Its structure, featuring a substituted nitroaniline linked to benzoic acid, presents multiple functional groups that necessitate a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation.[2]

This guide is intended for researchers, analytical scientists, and quality control professionals. It moves beyond simple procedural lists to explain the rationale behind method selection, connecting the physicochemical properties of the molecule to the optimal analytical strategy. We will cover spectroscopic techniques for structural confirmation (NMR, FTIR, MS), chromatographic methods for purity and quantification (HPLC), and other essential characterization methods (UV-Vis, Thermal Analysis). Each section includes the underlying principles, detailed protocols, and data interpretation guidelines to ensure robust and reliable results.

Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of any analytical method development. These properties dictate choices regarding solvents, chromatographic conditions, and sample preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₉ClN₂O₄[3][4]
Molecular Weight 292.67 g/mol [3][4]
CAS Number 60091-87-4[4][5]
Melting Point 246-247 °C[1][6]
Appearance Dark Orange to Very Dark Orange Solid[1]
Solubility Slightly soluble in DMSO and Methanol (with heating)[1]
pKa 3.59 ± 0.36 (Predicted)[1]
LogP 3.69 (Predicted)[3]

Comprehensive Analytical Characterization Workflow

A multi-faceted approach is required for the full characterization of a pharmaceutical intermediate. Spectroscopic methods provide structural identity, while chromatographic techniques assess purity. The data from these techniques are complementary and, when combined, provide a complete profile of the compound.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Proton/Carbon Environment - Connectivity Report Comprehensive Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern MS->Report FTIR FTIR Spectroscopy - Functional Group ID FTIR->Report HPLC RP-HPLC - Purity Assessment - Impurity Profiling - Quantification HPLC->Report UV_Vis UV-Vis Spectroscopy - Chromophore Analysis - λmax Determination UV_Vis->Report Thermal Thermal Analysis (DSC/TGA) - Melting Point - Thermal Stability Thermal->Report Sample Sample Preparation (Weighing, Dissolution in DMSO/Methanol) Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->UV_Vis Sample->Thermal

Caption: Overall workflow for the analytical characterization of the target compound.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules. For this compound, ¹H NMR will confirm the number and environment of protons on the two aromatic rings, while ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques (like COSY and HSQC/HMBC) can be used for unambiguous assignment of all signals. The choice of DMSO-d₆ as a solvent is due to the compound's good solubility in this solvent and the ability to observe exchangeable protons like -COOH and -NH.[7][8]

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Signals are expected in the aromatic region (approx. 6.5-8.5 ppm).[9] The protons on the benzoic acid ring and the 4-chloro-2-nitrophenyl ring will show distinct splitting patterns (doublets, triplets, doublets of doublets) based on their coupling with neighboring protons. A broad singlet for the secondary amine (-NH) proton and a very broad singlet for the carboxylic acid (-COOH) proton will also be present.[7][9]

  • ¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid will appear far downfield (~168 ppm).[8][10] Aromatic carbons will resonate in the ~110-150 ppm range.[9][11] The carbon atoms attached to electronegative groups (Cl, NO₂, N) will have their chemical shifts significantly influenced.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~15-20 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual DMSO solvent peak (δ = 2.50 ppm).[7]

  • ¹³C NMR Acquisition:

    • Acquire a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

    • Use broadband proton decoupling.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ = 39.52 ppm).[7]

  • Data Analysis: Integrate ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to predicted values and data from similar structures like anthranilic acid derivatives.[7][12]

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS), such as ESI-TOF or Orbitrap, provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature to look for.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatography (optional but recommended): A short isocratic run on a C18 column can help clean up the sample before it enters the mass spectrometer.

  • MS Acquisition:

    • Mode: ESI in negative ion mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

    • Data Analysis: Look for the [M-H]⁻ ion at m/z 291.0178. Crucially, verify the presence of the A+2 isotope peak at m/z 293.0148 with approximately one-third the intensity of the main peak, which is the characteristic signature of a monochlorinated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For this compound, we expect to see characteristic absorption bands for the N-H, O-H, C=O, N-O, and C-Cl bonds, as well as aromatic C-H and C=C stretches. The broadness of the O-H stretch is a classic indicator of hydrogen bonding in the carboxylic acid dimer.[14]

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity/Description
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Very Broad, Strong[13][14]
~3350N-H StretchSecondary Amine (-NH-)Medium, Sharp[15]
3100 - 3000C-H StretchAromatic RingWeak to Medium[13]
1700 - 1680C=O StretchCarboxylic AcidStrong[14][16]
1620 - 1450C=C StretchAromatic RingMedium to Strong[14]
1550 - 1500 & 1350 - 1300N-O Asymmetric & Symmetric StretchNitro Group (-NO₂)Strong[15][17]
1320 - 1210C-O StretchCarboxylic AcidMedium[14]
800 - 600C-Cl StretchAryl HalideMedium to Strong

Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Apply pressure to the sample using the anvil and collect the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify the characteristic peaks and compare them to the expected values in Table 2 to confirm the presence of all key functional groups.

Chromatographic Technique for Purity and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and quantifying them.[18] Given the molecule's LogP of 3.69, it is moderately nonpolar, making it well-suited for separation on a C18 stationary phase. A UV detector is ideal due to the presence of strong chromophores (nitro group, aromatic rings). The mobile phase composition (acetonitrile and a buffered aqueous phase) is chosen to achieve good peak shape and resolution from potential impurities. An acidic buffer (e.g., phosphate buffer at pH 3) is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak.[18]

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Phosphate Buffer (20 mM), pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, 50:50 (v/v) A:B.[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30 °C.[18]

    • Detection Wavelength: 225 nm (based on typical absorbance for substituted pyrroles, adjust based on UV-Vis scan).[18]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~0.5 mg/mL.

    • Sample: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Other Characterization Techniques

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group and the extended conjugated system of two aromatic rings linked by an amine will result in strong UV absorption.[19][20] This technique is useful for determining an optimal wavelength for HPLC detection and for quantitative analysis via Beer's Law. Nitroaromatic compounds typically show strong absorbance in the range of 210-400 nm.[21][22][23]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a very dilute solution (~5-10 µg/mL) of the compound in a UV-transparent solvent (e.g., Methanol or Acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample from 200 nm to 600 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). This λmax can then be used as the primary detection wavelength in the HPLC method for maximum sensitivity.

Thermal Analysis (DSC/TGA)

Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a material.[24][25] DSC is used to determine the melting point and heat of fusion, and to screen for polymorphism.[26][27] TGA measures the change in mass as a function of temperature, which is used to assess thermal stability and identify the decomposition temperature.[24]

Protocol: DSC/TGA Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC/TGA Conditions:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the sharp endotherm, which corresponds to the melting point. Compare this to the literature value (~246-247 °C).[1][6]

    • TGA: Determine the temperature at which significant weight loss begins. This indicates the onset of thermal decomposition. For a stable, non-hydrated compound, no significant weight loss should occur before the melting/decomposition point.

Conclusion

The comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. The protocols outlined in this document provide a robust framework for confirming the compound's identity, structure, purity, and key physicochemical properties. By understanding the scientific principles behind each method, researchers can confidently generate high-quality, reliable data essential for research, development, and quality control applications.

References

Application Note: A Comprehensive Guide to Screening 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. Identifying novel small molecule inhibitors of these kinases is a key objective for researchers. This document provides a detailed application framework for the in-vitro screening of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a synthetic aniline derivative, as a potential kinase inhibitor.[1] We present the scientific rationale for its selection, a profile of the compound, and a series of detailed, field-proven protocols for a comprehensive screening cascade. This guide covers primary single-concentration screening, determination of potency via IC50 assays, and assessment of inhibitor specificity through selectivity profiling. Methodologies are grounded in the widely-used and robust ADP-Glo™ luminescent kinase assay platform.[2][3][4] By explaining the causality behind experimental choices and embedding self-validating systems like Z'-factor analysis, this guide aims to equip researchers with the tools to reliably evaluate this, and similar, compounds for their kinase inhibition potential.

Section 1: Compound Profile & Rationale for Screening

Introduction to this compound

This compound is a derivative of anthranilic acid, a versatile scaffold in medicinal chemistry.[1][5] Its structure, featuring a substituted N-phenyl ring linked to benzoic acid, shares architectural similarities with known ATP-competitive kinase inhibitors, which often engage in hydrogen bonding and hydrophobic interactions within the kinase ATP-binding pocket. The presence of electron-withdrawing nitro and chloro groups can influence the molecule's electronic properties and potential for specific intermolecular interactions.[1] While primarily documented as a synthetic intermediate, its potential anticancer properties have been noted, making it a candidate of interest for target-based screening against kinases, which are key regulators of cell proliferation.[1][6]

Physicochemical Properties

A clear understanding of a compound's properties is essential for proper handling and experimental design.

PropertyValueSource
CAS Number 60091-87-4[7][8][9]
Molecular Formula C₁₃H₉ClN₂O₄[7][9]
Molecular Weight 292.67 g/mol [7][9]
Appearance Solid[10]
Melting Point 246-247 °C[10]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[10]

Note: For experimental purposes, a 10 mM stock solution in 100% DMSO is recommended.

Section 2: The Principle of In-Vitro Kinase Inhibition Assays

Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate (protein, peptide, or lipid). An effective kinase inhibitor will block this reaction. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay system designed to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][11]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP becomes a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[3]

An inhibitor will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This makes the assay ideal for high-throughput screening (HTS).[2]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Detection Kinase Kinase ADP ADP PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->ADP Phosphate Transfer Substrate Substrate Substrate->PhosphoSubstrate ADP_detect ADP ADP->ADP_detect ADP is measured Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Inhibition ATP_detect Newly Synthesized ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Luminescent Signal ATP_detect->Light Luciferase Ultra-Glo™ Luciferase

Caption: Principle of the ADP-Glo™ Kinase Assay.

Section 3: Experimental Protocols

These protocols are designed as a tiered approach, moving from a broad initial screen to more detailed characterization of promising "hits."

Protocol 3.1: Primary Screening at a Single Concentration

Objective: To identify if this compound exhibits inhibitory activity against a kinase of interest at a single, high concentration (e.g., 10 µM).

Materials:

  • Kinase of interest (e.g., Abl1, SRC)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: 10 mM stock of this compound in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Thaw all components on ice. Prepare kinase reaction buffer as required for the specific enzyme.

  • Compound Plating: Add 1 µL of DMSO (for "No Inhibitor" / 100% activity control), 1 µL of Positive Control inhibitor (for 0% activity control), and 1 µL of the 10 µM Test Compound working solution to designated wells of the 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final reaction volume is 11 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 11 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 22 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis (Percent Inhibition): % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Pos_Control) / (Signal_Neg_Control - Signal_Pos_Control))

Protocol 3.2: IC50 Determination (Dose-Response Assay)

Objective: To determine the potency (IC50 value) of the compound by testing it across a range of concentrations.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound. A common approach is an 11-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Follow the same steps as the primary screen (Protocol 3.1), but instead of a single concentration, add 1 µL of each concentration from the dilution series to the appropriate wells.

  • Data Acquisition: Perform the kinase reaction, detection steps, and luminescence reading as described above.

Data Analysis:

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Sample Data Presentation:

Concentration (µM)Luminescence (RLU)% Inhibition
10015,50098.2%
33.321,00091.8%
11.145,00065.5%
3.789,00015.6%
1.298,0005.5%
0.4102,5000.5%
.........
Neg Control (DMSO) 103,0000.0%
Pos Control 12,000100.0%
Protocol 3.3: Kinase Selectivity Profiling

Objective: To assess the specificity of the compound by screening it against a panel of different kinases. High selectivity is a desirable trait for a targeted drug candidate to minimize off-target effects.[12][13]

Procedure:

  • Select Kinase Panel: Choose a panel of kinases representing different branches of the human kinome. Commercial services or pre-plated panels are often used for this.[14][15]

  • Single-Dose Screening: Perform the kinase assay (as in Protocol 3.1) for each kinase in the panel using the test compound at a fixed concentration (e.g., 1 µM or 10 µM).[14]

  • Data Analysis: Calculate the percent inhibition for each kinase. The results are often visualized as a dendrogram or a bar chart to highlight which kinases are most potently inhibited.

Sample Data Presentation:

Kinase Target% Inhibition @ 1 µM
CDK2/CycA 89%
GSK3β 81%
SRC 45%
EGFR 12%
VEGFR2 8%
PKA 5%

Interpretation: This hypothetical result suggests the compound is selective for CDK2 and GSK3β over other kinases tested.

Section 4: Workflow and Trustworthiness

A logical workflow ensures efficient use of resources, moving from broad screening to focused characterization.

Caption: A typical workflow for kinase inhibitor screening.

Assay Validation: The Z'-Factor

To ensure the quality and reliability of a high-throughput screening assay, the Z'-factor must be calculated.[16][17] It is a statistical parameter that reflects both the dynamic range of the assay signal and the data variation.[16][18]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., 0% activity).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., 100% activity).

Interpretation: [18][19]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

An assay should be optimized to achieve a Z'-factor of > 0.5 before screening any compounds.

References

developing insect growth regulators using 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> APPLICATION NOTE & PROTOCOLS: AN-IGR-2CNB-001

Topic: A Strategic Workflow for the Development of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid as a Novel Insect Growth Regulator

Audience: Researchers, scientists, and drug development professionals in the field of agrochemistry and vector control.

Abstract

Insect Growth Regulators (IGRs) represent a critical class of insecticides that selectively target biochemical and physiological processes unique to insects, such as molting and development.[1] This application note outlines a comprehensive, multi-stage research program for the evaluation of this compound, a fenamic acid derivative[2][3], as a candidate IGR. Lacking prior data on its insecticidal properties, this document provides a strategic workflow, from synthesis and primary screening to mechanism of action (MoA) elucidation and preliminary non-target organism assessment. The protocols herein are designed to systematically investigate the compound's potential to disrupt key insect developmental pathways, including chitin synthesis, ecdysone signaling, and juvenile hormone signaling.

Introduction and Rationale

The relentless evolution of insecticide resistance necessitates the continuous discovery of novel active ingredients with unique modes of action. IGRs are particularly valuable in integrated pest management (IPM) programs due to their high specificity and often lower toxicity to non-target organisms compared to broad-spectrum neurotoxins.[4] The core structure of the candidate molecule, this compound, belongs to the fenamate class. While fenamates are primarily known as non-steroidal anti-inflammatory drugs (NSAIDs) in vertebrates[2], the diphenylamine scaffold is present in various bioactive compounds. Its structural features warrant investigation for IGR activity.

This guide is structured to provide a logical, cost-effective progression for evaluating this novel compound. We hypothesize three primary potential MoAs based on established IGR classes:

  • Chitin Synthesis Inhibition: The structure shares some features with benzoylphenylurea (BPU) insecticides, which act by inhibiting the formation of chitin, a crucial component of the insect exoskeleton.[5][6] Disruption of this process is lethal, particularly during molting.[7]

  • Ecdysone Receptor Antagonism/Agonism: The molting process is initiated by the steroid hormone ecdysone, which binds to the ecdysone receptor (EcR), a heterodimer of EcR and Ultraspiracle protein (USP).[8][9] Compounds that interfere with this signaling pathway can prematurely trigger or block molting, leading to developmental failure.[10]

  • Juvenile Hormone (JH) Mimicry: Juvenile hormone prevents metamorphosis in larval stages, ensuring proper development.[11][12] Synthetic JH analogs (juvenoids) disrupt this process, preventing larvae from developing into reproductive adults.[13] The JH receptor, Methoprene-tolerant (Met), is a key target.[14][15]

Our developmental workflow is designed to first confirm biological activity and then systematically probe each of these potential pathways.

Synthesis and Compound Preparation

The target compound, this compound (CAS: 60091-87-4)[16][17], can be synthesized via established methods for fenamic acid derivatives, most commonly the Ullmann condensation.[18]

Protocol 2.1: Synthesis via Ullmann Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1.0 eq), 4-chloro-2-nitroaniline (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of copper (I) iodide (CuI) and L-proline (as a ligand to improve solubility and reaction rate).

  • Reflux: Heat the reaction mixture to 120-140°C and maintain reflux for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the mixture with 2M HCl. This will precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Tier 1: Primary Screening for Biological Activity

The initial goal is to determine if the compound exhibits any general toxicity or developmental disruption against a model insect species. The fall armyworm, Spodoptera frugiperda, is an excellent candidate due to its economic importance, well-established rearing protocols[19], and sensitivity to a range of IGRs.[20]

Protocol 3.1: Larval Growth Inhibition Bioassay (Diet Incorporation)
  • Compound Preparation: Prepare a stock solution of the test compound in acetone or DMSO. Create a series of dilutions to achieve final concentrations ranging from 0.1 to 500 ppm (µg/g) in the artificial diet.

  • Diet Preparation: Prepare the standard artificial diet for S. frugiperda.[21] While the diet is cooling but still liquid (approx. 50-60°C), add the appropriate volume of the test compound solution for each concentration. An equivalent volume of solvent is added to the control diet.

  • Assay Setup: Dispense the treated and control diet into the wells of a 24-well bioassay plate.

  • Infestation: Place one 2nd or 3rd instar larva into each well and seal the plate with a breathable membrane.[22] Use at least 24 larvae per concentration and control.

  • Incubation: Maintain the plates in a controlled environment (e.g., 26 ± 1°C, 70-80% RH, 16:8 L:D photoperiod).

  • Data Collection: Record larval mortality daily for 7-10 days. At the end of the period, assess sublethal effects such as failure to molt, abnormal pupation, or failure of adult emergence. Weigh surviving larvae to determine growth inhibition.

  • Analysis: Calculate mortality rates, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) and GI₅₀ (growth inhibition for 50% of the population) values using probit analysis.[23]

Workflow for Primary Screening

G cluster_prep Compound Preparation cluster_assay Bioassay Workflow (Protocol 3.1) cluster_analysis Data Analysis Synthesis Synthesis & Purification (Protocol 2.1) Stock Prepare Stock Solutions (DMSO/Acetone) Synthesis->Stock Diet Incorporate into Artificial Diet Stock->Diet Infest Infest with S. frugiperda (2nd Instar Larvae) Diet->Infest Incubate Incubate (7-10 days) Infest->Incubate Data Collect Mortality & Growth Data Incubate->Data Probit Probit Analysis Data->Probit LC50 Determine LC50 / GI50 Probit->LC50 Decision Activity Confirmed? LC50->Decision MoA Proceed to MoA Studies (Tier 2) Decision->MoA Yes Stop Stop or Redesign Compound Decision->Stop No

Figure 1: High-level workflow for primary screening of the candidate compound.

Tier 2: Mechanism of Action (MoA) Elucidation

If significant biological activity is confirmed in Tier 1, the next stage is to identify the molecular target. The following assays should be run in parallel to efficiently probe the most likely IGR pathways.

Chitin Synthesis Inhibition Pathway

Benzoylphenylureas (BPUs) are the most well-known class of chitin synthesis inhibitors.[4][6] A biochemical assay can directly measure the compound's effect on the chitin synthase enzyme.

Protocol 4.1.1: In Vitro Chitin Synthase Activity Assay

This protocol is adapted from nonradioactive methods that are suitable for high-throughput screening.[24][25]

  • Enzyme Preparation: Prepare a microsomal fraction containing chitin synthase from a suitable insect source, such as S. frugiperda pupae or another model organism.[24] Homogenize the tissue, perform differential centrifugation to isolate the microsomal pellet, and resuspend it in a suitable buffer. Determine the protein concentration.

  • Plate Preparation: Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds specifically to chitin.[25] Incubate, wash, and block the wells.

  • Enzyme Reaction: To each well, add the reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), the enzyme preparation, and varying concentrations of the test compound (or a known inhibitor like Lufenuron as a positive control).

  • Incubation: Incubate the plate at 30-37°C for 1-3 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add a WGA-Horseradish Peroxidase (WGA-HRP) conjugate, which will bind to the immobilized chitin.

    • After incubation and washing, add a TMB substrate. The HRP will catalyze a color change.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Analysis: A lower absorbance value in the presence of the test compound indicates inhibition of chitin synthase. Calculate the IC₅₀ value (concentration causing 50% inhibition).

Biochemical Pathway of Chitin Synthesis

Trehalose Trehalose (Hemolymph Sugar) Glucose Glucose Trehalose->Glucose Glc6P Glucose-6-P Glucose->Glc6P Fru6P Fructose-6-P Glc6P->Fru6P GlcN6P Glucosamine-6-P Fru6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Target Chitin Synthase (Enzyme) UDPGlcNAc->Target Chitin Chitin Polymer Target->Chitin Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Target

References

Application Notes & Protocols for Building Molecular Libraries with a 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich starting point for the development of novel therapeutics. The 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid scaffold, an N-aryl anthranilic acid derivative, represents one such promising framework. Its structural similarity to established pharmacophores, such as the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and the core of the natural product diazepinomicin, hints at its vast therapeutic potential, particularly in oncology.[1][2] Mefenamic acid derivatives have been explored for their anticancer properties, with some inhibiting platelet-derived growth factor (PDGF) signaling, a key pathway in tumor growth and angiogenesis.[3][4] Similarly, diazepinomicin is known to exhibit potent antitumor activity by targeting the Ras/MAP kinase signaling pathway and inducing apoptosis.[5][6]

This guide provides a comprehensive set of protocols for the synthesis and diversification of the this compound scaffold to generate a focused molecular library. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature. Our aim is to equip researchers, scientists, and drug development professionals with the necessary tools to explore the chemical space around this versatile scaffold and unlock its potential for discovering next-generation therapeutics.

Part 1: Synthesis of the Core Scaffold

The cornerstone of any library synthesis is the robust and scalable preparation of the core scaffold. For this compound, the Ullmann condensation provides a reliable and well-documented synthetic route.[7] This copper-catalyzed cross-coupling reaction forms the crucial C-N bond between an aryl halide and an amine.[7]

Protocol 1: Ullmann Condensation for Scaffold Synthesis

This protocol details the synthesis of this compound from anthranilic acid and 2-bromo-5-chloronitrobenzene.

Causality of Experimental Choices:

  • Copper Powder: Serves as the catalyst for the C-N bond formation. While modern Ullmann reactions often employ soluble copper salts and ligands, the use of activated copper powder is a classic and cost-effective method, particularly when one of the aryl partners is activated by an electron-withdrawing group (the nitro group in this case).[7]

  • Anhydrous Potassium Carbonate: Acts as a base to deprotonate the carboxylic acid of anthranilic acid and the amine, facilitating the coupling reaction.

  • Iso-propanol: A suitable high-boiling polar solvent that facilitates the reaction, which typically requires elevated temperatures.[7]

  • Acidification: The product is isolated by precipitating it from the aqueous solution by adjusting the pH.

A Reactants: Anthranilic acid 2-Bromo-5-chloronitrobenzene K2CO3 (base) Copper powder (catalyst) C Reaction Conditions: Reflux for 12 hours (Ullmann Condensation) A->C B Solvent: iso-Propanol B->C D Work-up: 1. Remove solvent 2. Add water and filter 3. Acidify filtrate with HCl (pH 3-4) C->D E Isolation & Purification: 1. Collect precipitate 2. Recrystallize from EtOH/water D->E F Product: This compound E->F

Caption: Workflow for the synthesis of the core scaffold.

Experimental Protocol:

  • To a round-bottom flask, add anthranilic acid (1.0 eq), 2-bromo-5-chloronitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper powder (0.2 eq).

  • Add iso-propanol as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours under an inert atmosphere.

  • After cooling, remove the solvent under reduced pressure.

  • Add water to the residue and filter the mixture to remove insoluble copper species.

  • Acidify the filtrate with aqueous hydrochloric acid (2 M) to a pH of 3-4.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as orange needles.[8]

Part 2: Molecular Library Generation: Strategies for Diversification

The true power of this scaffold lies in its multiple reactive handles, which allow for systematic diversification to explore a wide chemical space. The primary points for modification are the carboxylic acid, the nitro group, and the chloro substituent.

Scaffold This compound Amide Amide Library (R-NH2, Coupling Reagents) Scaffold->Amide Reduction Nitro Reduction (e.g., Na2S2O4) Scaffold->Reduction Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Scaffold->Suzuki Amine 2-((2-Amino-4-chlorophenyl)amino)benzoic acid Reduction->Amine Cyclization Intramolecular Cyclization (e.g., Formamide) Amine->Cyclization Aryl Aryl/Heteroaryl Library Quinazolinone Quinazolinone Library Cyclization->Quinazolinone

Caption: Diversification strategies for library generation.

Protocol 2: Amide Bond Formation

The carboxylic acid moiety is an ideal handle for diversification through amide bond formation, allowing for the introduction of a wide array of chemical functionalities. Standard peptide coupling reagents can be employed for this transformation.[9]

Causality of Experimental Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes side reactions and racemization, especially with challenging substrates.[9]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.[9]

Protocol 3: Nitro Group Reduction

Reduction of the nitro group to a primary amine opens up a new vector for diversification, allowing for subsequent reactions such as acylation, sulfonylation, or reductive amination. The choice of reducing agent is crucial to avoid unwanted side reactions.

Causality of Experimental Choices:

  • Sodium Dithionite (Na₂S₂O₄): A mild and effective reducing agent for aromatic nitro groups that is often compatible with other functional groups.[8]

  • Aqueous Ammonia: Provides a basic medium for the reduction.

  • Acetic Acid: Used to adjust the pH for product precipitation.

Experimental Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq) in aqueous ammonia (2 M).

  • Warm the mixture to 80°C.

  • Add sodium dithionite (6.0 eq) portion-wise to the warm solution. A color change from red to yellow is typically observed.

  • After the addition is complete, add decoloring charcoal and filter the hot mixture.

  • Adjust the pH of the filtrate to 4.5 with glacial acetic acid to precipitate the product.

  • Collect the product by filtration and recrystallize from a methanol/water mixture to yield pure 2-((2-amino-4-chlorophenyl)amino)benzoic acid.[8]

Protocol 4: Suzuki-Miyaura Coupling

The chloro substituent on the nitro-bearing ring can be replaced with a variety of aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for generating structural diversity.[10]

Causality of Experimental Choices:

  • Pd(OAc)₂ (Palladium(II) acetate) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A common and effective catalyst/ligand system for the Suzuki coupling of aryl chlorides.[11]

  • K₃PO₄ (Potassium phosphate): A base that is crucial for the transmetalation step in the Suzuki catalytic cycle.[12]

  • Dioxane/Water: A common solvent system for Suzuki couplings that facilitates the dissolution of both organic and inorganic reagents.

Proposed Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.03 eq), and K₃PO₄ (2.0 eq).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100°C and stir for 15-20 hours, or until completion as monitored by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Protocol 5: Intramolecular Cyclization to Quinazolinones

The N-aryl anthranilic acid scaffold, particularly after reduction of the nitro group, is a prime precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities.[14]

Causality of Experimental Choices:

  • Formamide: Serves as both a reagent and a solvent in the Niementowski quinazoline synthesis, providing the carbon atom for the formation of the quinazolinone ring.[15]

  • Microwave Irradiation: Can significantly reduce reaction times and improve yields compared to conventional heating.[15]

Experimental Protocol:

  • In a microwave-safe vessel, thoroughly mix 2-((2-amino-4-chlorophenyl)amino)benzoic acid (1.0 eq) and formamide (excess).

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress.

  • After cooling, add crushed ice to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like methanol for further purification.[16]

Part 3: Characterization and Quality Control

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the scaffold and its derivatives.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Table 1: Representative Characterization Data for the Core Scaffold

PropertyValueReference
Molecular Formula C₁₃H₉ClN₂O₄[1]
Molecular Weight 292.67 g/mol [1]
Appearance Orange Solid[8]
Melting Point 245-247 °C[8]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 13.49 (br s, 1H), 11.08 (s, 1H), 8.14 (s, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.63 (s, 2H), 7.57 – 7.47 (m, 2H), 7.12 (t, J = 6.6 Hz, 1H)[8]
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) 169.2, 142.1, 137.8, 137.5, 136.5, 135.7, 134.1, 132.3, 125.9, 123.8, 122.7, 121.3, 119.4[8]

Part 4: Application Notes - Biological Screening

The structural relationship of the this compound scaffold to known anticancer agents suggests that a library of its derivatives would be a valuable resource for screening against cancer-related targets.

Targeting the PDGF and Ras/Raf/MEK/ERK Signaling Pathways

The Platelet-Derived Growth Factor (PDGF) and Ras/Raf/MEK/ERK signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[16][17][18] Mefenamic acid derivatives have shown potential in inhibiting PDGF-mediated tumor growth.[3] Diazepinomicin, with its related core structure, is a known inhibitor of the Ras/MAPK pathway.[5] Therefore, screening the synthesized library for inhibitors of these pathways is a logical and promising strategy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor Grb2_SOS Grb2/SOS PDGFR->Grb2_SOS PI3K PI3K PDGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Transcription->Proliferation PDGF PDGF Ligand PDGF->PDGFR

Caption: Simplified PDGF Signaling Pathway.

Recommended In Vitro Screening Cascade

A tiered approach to screening is recommended to efficiently identify promising hit compounds.

A Molecular Library B Primary Screen: Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Identify 'Hits' (Compounds with significant cytotoxicity) B->C D Secondary Screen: Apoptosis Assays (e.g., Annexin V/PI, Caspase-Glo) C->D E Confirm Apoptotic Mechanism D->E F Target-Specific Assays: - PDGFR Kinase Assay - Ras-Raf Interaction Assay E->F G Identify 'Leads' (Compounds with confirmed mechanism of action) F->G

Caption: Recommended in vitro screening workflow.

1. Primary Screen: Cell Viability Assays The initial screen should assess the general cytotoxicity of the library compounds against a panel of cancer cell lines.

  • Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[19]

  • Rationale: These assays are high-throughput, cost-effective, and provide a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.

  • Protocol: A general protocol involves seeding cancer cells in 96-well plates, treating them with a range of concentrations of the library compounds for 48-72 hours, and then measuring cell viability according to the assay manufacturer's instructions.[19]

2. Secondary Screen: Apoptosis Assays Compounds that show significant activity in the primary screen should be further investigated to determine if they induce apoptosis.

  • Recommended Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or Caspase-Glo® 3/7 Assay.[20]

  • Rationale: Annexin V staining identifies early apoptotic cells, while PI stains late apoptotic and necrotic cells. Caspase assays measure the activity of key executioner caspases in the apoptotic cascade.[20]

  • Protocol: Treat cancer cells with the hit compounds at their IC₅₀ concentrations. At various time points, harvest the cells and perform staining or lysis according to the specific assay protocol. Analyze the results using flow cytometry or a luminometer.[21]

3. Target-Specific Assays For compounds that are confirmed to induce apoptosis, more specific assays can be used to elucidate their mechanism of action.

  • Recommended Assays:

    • PDGFR Kinase Assay: A biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by the PDGFR tyrosine kinase.[22][23]

    • Ras-Raf Interaction Assay: An in vitro assay, such as an ELISA or a pull-down assay, to measure the ability of a compound to disrupt the binding of Ras to its effector protein, Raf.[13]

  • Rationale: These assays directly test the hypothesis that the compounds are targeting the PDGF or Ras signaling pathways.

  • Protocol: These are typically more complex assays that may involve purified proteins or specialized cell-based systems. It is recommended to follow established protocols from the literature or commercially available kits.[13][23]

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its privileged structural features, makes it an ideal starting point for the construction of diverse molecular libraries. By employing the robust synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold and identify novel modulators of key cancer-related signaling pathways. The methodologies presented herein are designed to be both comprehensive and adaptable, providing a solid foundation for drug discovery programs aimed at tackling the ongoing challenges in oncology and beyond.

References

reduction of nitro group in 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemoselective Reduction of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of this compound to its corresponding amino derivative, 2-((2-amino-4-chlorophenyl)amino)benzoic acid, is a pivotal step in synthetic organic and medicinal chemistry. The starting material itself is a valuable scaffold, featuring multiple sites for chemical modification.[1] However, the reduction of its nitro group unlocks a critical synthetic pathway, yielding a versatile diamine precursor. This product serves as a fundamental building block for the synthesis of complex heterocyclic compounds, such as quinazolines and benzimidazoles, which are core structures in many pharmacologically active molecules.[1]

This guide provides a comprehensive overview of established and reliable protocols for this specific nitro-to-amine conversion. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the comparative advantages of different methodologies. The protocols herein are designed to be self-validating systems, ensuring reproducibility and high fidelity for researchers in drug discovery and chemical development.

Reaction Overview and Mechanistic Considerations

The fundamental transformation involves the reduction of an aromatic nitro group to a primary amine. This is a six-electron reduction that proceeds through several intermediates, most notably the nitroso and hydroxylamine species.

Overall Transformation:

Figure 1: General scheme for the reduction of the nitro group.

A primary challenge in this synthesis is chemoselectivity. The chosen reducing agent must selectively act on the nitro group without affecting the chloro substituent (avoiding hydrodehalogenation) or the carboxylic acid group. The methods detailed in this document are selected for their high functional group tolerance.[2][3]

Figure 2: Stepwise pathway of nitro group reduction.

Comparative Analysis of Reduction Protocols

Several reagents can accomplish this transformation. The choice depends on factors like laboratory equipment, scale, cost, safety, and the presence of other sensitive functional groups.

Method Primary Reagents Typical Conditions Advantages Disadvantages
Béchamp Reduction Iron (Fe) powder, NH₄ClAqueous Ethanol, RefluxInexpensive, mild (near-neutral), high functional group tolerance.[4][5]Generates iron oxide sludge, can be slow, heterogeneous reaction.[5]
Stannous Chloride Tin(II) Chloride (SnCl₂)HCl, Ethanol, RefluxStrong reducing agent, reliable, homogenous reaction.[3][6]Requires acidic conditions, generates tin waste which can be difficult to remove, potential toxicity concerns.[5][6]
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/CMethanol/Ethanol, RT-50°CClean reaction (by-product is water), catalyst can be recycled.[3][7]Requires specialized pressure equipment, risk of dehalogenation, catalyst poisoning is possible.[8]
Transfer Hydrogenation Pd/C, H-donor (e.g., HCOOH, Cyclohexadiene)Methanol/Ethanol, RefluxAvoids use of high-pressure H₂ gas, generally safe.[8][9]Can be slower than direct hydrogenation, H-donor adds cost.
Sodium Dithionite Sodium Dithionite (Na₂S₂O₄)Aqueous DMF/Methanol, 60-90°CMild, metal-free, good for sensitive substrates.[10][11]Can require elevated temperatures, reagent stability can be an issue.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for three reliable methods.

Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This method, a variation of the Béchamp reduction, is highly regarded for its cost-effectiveness and mild, near-neutral reaction conditions which preserve the acid and halide functionalities.[4][5]

Materials and Reagents:
  • This compound (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (or Methanol)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Celite™ or diatomaceous earth

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), ethanol, and water (typically a 3:1 to 4:1 v/v ratio). Stir to form a suspension.

  • Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.

  • Work-up and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite™ to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate to ensure complete recovery of the product.

  • Extraction: Combine the filtrate and washes and remove the organic solvent under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. If the product precipitates, it can be filtered. Otherwise, proceed with a liquid-liquid extraction.

  • Neutralization and Wash: Carefully add saturated NaHCO₃ solution to the aqueous layer until it is neutral or slightly basic (pH 7-8). This deprotonates the product's carboxylic acid and any residual acid, aiding extraction into the organic phase. Extract the aqueous layer 2-3 times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to yield the crude 2-((2-amino-4-chlorophenyl)amino)benzoic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This is a classic and highly effective method for nitro group reduction, though it requires acidic conditions and careful removal of tin byproducts.[6][13]

Materials and Reagents:
  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (5-10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: In a separate flask, dissolve stannous chloride dihydrate (4.0-5.0 eq) in a small amount of concentrated HCl and add it to the reaction mixture. Alternatively, add the solid SnCl₂·2H₂O directly to the solution of the starting material, followed by the addition of acid. An exotherm may be observed.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (40-60°C) to accelerate the reaction. Monitor the reaction progress by TLC. The reaction is often complete in 1-4 hours.

  • Work-up and Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully basify the mixture by adding a cold aqueous solution of NaOH (e.g., 5 M) until the pH is >10. This step is crucial to precipitate tin salts (as tin hydroxides) and to deprotonate the product amine and carboxylate. This process is highly exothermic and requires efficient cooling.

  • Filtration: Filter the resulting thick suspension through a pad of Celite™ to remove the gelatinous tin hydroxides. Wash the filter cake extensively with ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. The product may be in the aqueous or organic layer depending on the pH. If necessary, adjust the pH to ~7-8 to ensure the product is in its free base form and extractable into the organic layer. Separate the layers and extract the aqueous phase 2-3 times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify by recrystallization or column chromatography as needed.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method offers a mild, metal-free alternative, proceeding via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻).[10] It is particularly useful when avoiding harsh acidic or metallic conditions is desirable.[10][11]

Materials and Reagents:
  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq)

  • Dimethylformamide (DMF) or Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 9:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add sodium dithionite (3.0-5.0 eq) to the solution in portions. The reaction can be exothermic.

  • Reaction Execution: Heat the reaction mixture to 60-90°C and stir until the starting material is consumed, as monitored by TLC (typically 2-5 hours).

  • Work-up and Quenching: Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The product should move into the organic phase.

  • Wash, Dry, and Concentrate: Combine the organic extracts and wash them several times with water to remove residual DMF, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography.

General Workflow and Troubleshooting

Figure 3: General experimental workflow for nitro reduction.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; Low reaction temperature; Poor quality of reagents (e.g., old Na₂S₂O₄); Poor solubility of starting material.Add more reducing agent; Increase temperature or reaction time; Use fresh reagents; Choose a better solvent system.
Side Product Formation (e.g., Dehalogenation) Reducing conditions are too harsh (common with catalytic hydrogenation).Switch to a milder reducing system like Fe/NH₄Cl or Na₂S₂O₄. For hydrogenation, consider Pt/C which can be less prone to dehalogenation than Pd/C.[8]
Difficult Product Isolation Emulsion during extraction; Product is insoluble; Gelatinous precipitates (with SnCl₂).Add brine to break emulsions; Adjust pH to ensure product is in the correct phase/form; Ensure complete precipitation and thorough washing of the filter cake for tin salts.
Low Yield Incomplete reaction; Product loss during work-up (e.g., insufficient extraction, product left on filter cake).Ensure reaction goes to completion via TLC; Use hot solvent to wash filter cakes; Perform multiple extractions.

Conclusion

The reduction of the nitro group in this compound is a critical transformation that enables access to valuable synthetic intermediates. The choice of methodology—be it the economical Fe/NH₄Cl system, the robust SnCl₂ protocol, or the mild Na₂S₂O₄ alternative—should be guided by the specific requirements of the synthesis, including scale, functional group compatibility, and available resources. By understanding the mechanistic underpinnings and procedural nuances detailed in this guide, researchers can confidently and efficiently execute this important chemical step.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important synthetic intermediate.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significant loss of product after performing a recrystallization with an ethanol/water mixture. What are the likely causes and how can I optimize my yield?

Answer:

Low recovery after recrystallization is a frequent challenge. The primary cause is often related to the solvent system and the cooling process. Here's a systematic approach to troubleshooting:

Causality and Optimization:

  • Solvent Ratio: The ratio of ethanol to water is critical. An excess of ethanol will keep more of your product dissolved, even at lower temperatures. Conversely, too much water can cause premature precipitation, trapping impurities.

    • Actionable Advice: Start by dissolving your crude product in a minimal amount of hot ethanol to ensure complete dissolution. Then, add hot water dropwise until you observe the first signs of persistent turbidity. Add a few more drops of hot ethanol to redissolve the precipitate, creating a saturated solution.

  • Cooling Rate: Rapid cooling, such as placing the flask directly in an ice bath, leads to the formation of small, impure crystals. A slower, controlled cooling process is essential for growing larger, purer crystals.

    • Actionable Advice: Allow the flask to cool slowly to room temperature on the benchtop. Once at room temperature, you can then transfer it to an ice bath to maximize precipitation.

  • Incomplete Precipitation: Even with optimal solvent ratios and cooling, some product will remain in the mother liquor.

    • Actionable Advice: To assess for further recovery, you can try to concentrate the mother liquor by gently heating it to evaporate some of the solvent and then repeating the cooling process. However, be aware that the product recovered from this second crop will likely be less pure than the first.

Experimental Protocol: Optimized Recrystallization

  • Dissolution: In a flask, add the crude this compound. Add a minimal volume of hot ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.

  • Saturation: While maintaining the reflux, add hot water dropwise until the solution becomes slightly cloudy. Then, add a small amount of hot ethanol to clarify the solution.

  • Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the precipitation.

  • Isolation: Collect the orange needle-like crystals by vacuum filtration.[3]

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified product under vacuum.

Issue 2: Persistent Starting Material Impurities

Question: My NMR analysis shows the presence of unreacted anthranilic acid and/or 2-bromo-5-chloronitrobenzene in my final product. How can I effectively remove these starting materials?

Answer:

The presence of starting materials indicates an incomplete reaction or inefficient initial workup. Both acidic and basic extraction techniques can be employed to remove these specific impurities.

Logic for Separation:

  • Anthranilic Acid: This starting material has both a carboxylic acid and an amino group. It is amphoteric but will be deprotonated and soluble in a basic aqueous solution (e.g., sodium bicarbonate).

  • This compound (Product): As a carboxylic acid, your product will also be soluble in a basic aqueous solution.

  • 2-Bromo-5-chloronitrobenzene: This starting material is neutral and will remain in the organic phase during a basic wash.

Workflow for Impurity Removal:

G start Crude Product Dissolved in an Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with saturated NaHCO3 solution start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Contains 2-bromo-5- chloronitrobenzene sep1->org1 Discard or Recover aq1 Aqueous Layer: Contains deprotonated product and anthranilic acid sep1->aq1 acidify Acidify with 2M HCl to pH 3-4 aq1->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Water precipitate->filter pure_product Pure 2-((4-Chloro-2-nitrophenyl) amino)benzoic acid filter->pure_product

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution. This will extract both your product and the unreacted anthranilic acid into the aqueous layer.

  • Separation: Separate the aqueous layer and discard the organic layer which contains the neutral 2-bromo-5-chloronitrobenzene.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with 2 M HCl to a pH of 3-4.[1] This will protonate and precipitate your product. Anthranilic acid, being more soluble in acidic water, will largely remain in the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 3: Product is an Oil or Gummy Solid, Not Crystalline

Question: After the reaction workup and solvent removal, my product is an oil or a sticky solid and refuses to crystallize. What should I do?

Answer:

"Oiling out" is a common problem in crystallization and is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

Troubleshooting Strategies:

  • Trituration: This is a simple and effective technique to induce crystallization.

    • Actionable Advice: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether) to the oil or gummy solid. Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed to initiate crystallization.

  • Solvent Purity: Ensure the solvents you are using for both the reaction and the purification are of high purity and are dry.

  • Column Chromatography: If trituration and recrystallization attempts fail, column chromatography is a more rigorous method for purification.

Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate or Dichloromethane:Methanol GradientStart with a less polar mixture and gradually increase the polarity to elute your more polar product. A typical starting point could be 5% Methanol in Dichloromethane.
Monitoring Thin Layer Chromatography (TLC)Use TLC to determine the appropriate solvent system and to track the separation on the column. The desired Rf value for the product is typically between 0.2 and 0.4 for good separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be an orange, crystalline solid, often appearing as needles.[3] The reported melting point is in the range of 246-247 °C.[4][5] A lower or broader melting point range is indicative of impurities.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry place, sealed in a tightly closed container. For long-term storage, refrigeration at 2-8°C is advised.[6][7]

Q3: Can I use a different solvent system for recrystallization?

A3: Yes, while ethanol/water is commonly reported, other solvent systems can be explored.[3] The key is to find a single or binary solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Potential alternatives could include acetic acid or other alcohol/water mixtures. Always perform a small-scale test to determine the optimal solvent system for your specific crude product.

Q4: Are there any known impurities I should be aware of besides the starting materials?

A4: Besides the starting materials, potential impurities can arise from side reactions during the synthesis. These may include regioisomers or over-nitrated species.[1] Additionally, this compound is a known impurity in the synthesis of Clozapine.[2][8] If you suspect the presence of such impurities, more advanced purification techniques like preparative HPLC may be necessary.

III. Visualization of Purification Strategy

G crude_product Crude Product (Solid or Oil) is_solid Is the product a solid? crude_product->is_solid triturate Triturate with a non-polar solvent (e.g., Hexanes) is_solid->triturate No (Oil/Gummy) recrystallize Recrystallize from Ethanol/Water is_solid->recrystallize Yes triturate->is_solid is_pure Is the product pure (by NMR, TLC, MP)? recrystallize->is_pure final_product Pure Product is_pure->final_product Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No column_chromatography->is_pure

IV. References

  • This compound | RUO - Benchchem. --INVALID-LINK--

  • 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4 - ChemicalBook. --INVALID-LINK--

  • 2-[(4-chloro-2-nitrophenyl)amino]-benzoic acid - ChemicalBook. --INVALID-LINK--

  • Supplementary Information - The Royal Society of Chemistry. --INVALID-LINK--

  • 2-[(4-Chloro-2-nitrophenyl)amino]benzoic Acid - LGC Standards. --INVALID-LINK--

  • 2-((4-chloro-2-nitrophenyl)(nitroso)amino)benzoic acid | CAS No - Simson Pharma Limited. --INVALID-LINK--

  • 60091-87-4 | this compound | ChemScene. --INVALID-LINK--

  • 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID - Echemi. --INVALID-LINK--

  • 60091-87-4|this compound - BLDpharm. --INVALID-LINK--

References

troubleshooting common side reactions in 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during the synthesis of this important chemical intermediate.

Introduction

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation, between 2-chlorobenzoic acid and 4-chloro-2-nitroaniline. While this reaction is a powerful tool for forming C-N bonds, it is not without its challenges. Researchers often face issues with low yields, difficult purification, and the formation of persistent side products. This guide provides a structured approach to identifying and resolving these common problems, ensuring a more efficient and successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction is showing a very low yield, or I am not isolating any of the target this compound. What are the likely causes and how can I fix this?

Answer: Low or non-existent yields in this Ullmann condensation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Cause 1: Inactive Copper Catalyst: The catalytic activity of the copper source is paramount for the success of the Ullmann reaction. Copper(I) species are generally considered the active catalysts.[1]

    • Explanation: Copper(I) salts can oxidize to the less active copper(II) state upon prolonged exposure to air and moisture. If you are using copper powder, its surface can be passivated by oxides.

    • Solution:

      • Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr).

      • If using copper powder, activate it prior to use by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[2]

  • Cause 2: Inappropriate Reaction Temperature: Traditional Ullmann reactions often require high temperatures, but these can also lead to degradation of starting materials and products.[3]

    • Explanation: The reaction may not have sufficient energy to proceed at lower temperatures, while excessively high temperatures can promote side reactions such as decarboxylation or the formation of tar-like substances.

    • Solution:

      • The optimal temperature for this specific reaction should be empirically determined, typically in the range of 120-180 °C.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.

      • Consider using a ligand that can facilitate the reaction at a lower temperature.[4]

  • Cause 3: Poor Quality of Reagents or Solvents: The purity of your starting materials and the dryness of your solvent can significantly impact the reaction outcome.

    • Explanation: Impurities in the 2-chlorobenzoic acid or 4-chloro-2-nitroaniline can interfere with the catalytic cycle. Water in the solvent can lead to hydrolysis of the starting materials or intermediates.

    • Solution:

      • Use recrystallized or freshly purified starting materials.

      • Use anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used, and they should be dried over molecular sieves or by distillation.[1]

Problem 2: Formation of Significant Side Products

Question: My reaction mixture is complex, and I am isolating several byproducts along with my desired product. What are these impurities, and how can I minimize their formation?

Answer: The formation of side products is a common issue in Ullmann condensations. Understanding the potential side reactions is the first step toward mitigating them.

  • Side Reaction 1: Homocoupling of Starting Materials: You may observe the formation of symmetrical biaryls from the coupling of two molecules of 4-chloro-2-nitroaniline or the dimerization of 2-chlorobenzoic acid.

    • Explanation: This occurs when the aryl halide or the aniline couples with itself instead of the desired cross-coupling partner. This can be more prevalent at higher temperatures or with less active catalysts.[4]

    • Solution:

      • Ligand Addition: The use of a suitable ligand, such as 1,10-phenanthroline or L-proline, can promote the desired cross-coupling pathway over homocoupling.[4]

      • Adjust Stoichiometry: Using a slight excess of one of the reactants (typically the less expensive one) can favor the cross-coupling reaction.

  • Side Reaction 2: Hydrolysis of 2-chlorobenzoic acid: The formation of salicylic acid can be a significant side reaction, especially if there is residual water in the reaction mixture.

    • Explanation: Under basic conditions and at elevated temperatures, the chloro group of 2-chlorobenzoic acid can be displaced by a hydroxide ion, leading to the formation of salicylic acid.[5]

    • Solution:

      • Ensure Anhydrous Conditions: As mentioned previously, using dry solvents and reagents is critical.

      • Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid using strong hydroxide bases if possible.

  • Side Reaction 3: Decarboxylation of this compound: The desired product can undergo decarboxylation at high temperatures to form 4-chloro-2-nitro-N-phenylaniline.

    • Explanation: N-phenylanthranilic acids can be susceptible to decarboxylation, especially under harsh thermal conditions.[6]

    • Solution:

      • Lower Reaction Temperature: This is the most effective way to minimize decarboxylation.

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure of the product to high temperatures.

  • Side Reaction 4: Formation of Phenolic Byproducts: The chloro group on 4-chloro-2-nitroaniline can be displaced by a hydroxide ion to form 4-hydroxy-2-nitroaniline.

    • Explanation: Similar to the hydrolysis of 2-chlorobenzoic acid, this nucleophilic aromatic substitution can occur in the presence of water and a base.

    • Solution:

      • Strict Anhydrous Conditions: Meticulously dry all reagents and solvents.

      • Inert Atmosphere: An inert atmosphere helps to prevent the formation of water from side reactions involving oxygen.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for this reaction?

A1: The choice of solvent is crucial for the success of the Ullmann condensation. High-boiling polar aprotic solvents are generally preferred as they can dissolve the reactants and the inorganic base, and they can withstand the high temperatures often required.[3] Commonly used solvents include:

  • Dimethylformamide (DMF): A good all-around solvent for Ullmann reactions.

  • Dimethyl sulfoxide (DMSO): Can often lead to faster reaction rates but can be more difficult to remove during workup.

  • N-Methyl-2-pyrrolidone (NMP): A very high-boiling solvent that can be useful for less reactive substrates.

It is advisable to screen a few solvents to find the optimal one for your specific reaction conditions.

Q2: What is the best base to use for this synthesis?

A2: A mild, non-nucleophilic inorganic base is typically the best choice. Potassium carbonate (K₂CO₃) is a common and effective base for this reaction. Cesium carbonate (Cs₂CO₃) can sometimes lead to higher yields but is more expensive. The base is required to deprotonate the carboxylic acid of 2-chlorobenzoic acid and the amine of 4-chloro-2-nitroaniline, facilitating the catalytic cycle.[1]

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: The crude product of this reaction is often a dark, oily solid containing a mixture of the desired product, unreacted starting materials, and various side products. A multi-step purification process is usually necessary.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for separation from non-acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the purified product.

  • Recrystallization: After the acid-base extraction, the product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water).

  • Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used to separate the product from closely related impurities.

Q4: Can I use a ligand to improve my reaction?

A4: Yes, the use of a ligand can significantly improve the yield and selectivity of the Ullmann condensation, often allowing for milder reaction conditions.[4] For C-N bond formation, common ligands include:

  • 1,10-Phenanthroline: A classic ligand for Ullmann reactions.

  • L-Proline and other amino acids: These have been shown to be effective and relatively inexpensive ligands.

  • N,N'-Dimethylethylenediamine (DMEDA): Another commonly used and effective ligand.

A small-scale screen of different ligands is often a worthwhile endeavor to optimize the reaction.

Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

Ullmann_Condensation 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Product This compound 2-Chlorobenzoic Acid->Product 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline->Product Catalyst Cu(I) Catalyst + Base (e.g., K2CO3) Catalyst->Product Ullmann Condensation

Caption: The main synthetic route to the target compound.

Common Side Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Main_Product Desired Product Decarboxylation Decarboxylated Byproduct Main_Product->Decarboxylation High Temp. Homocoupling Homocoupled Byproducts Hydrolysis Hydrolysis Byproducts (e.g., Salicylic Acid) Phenolic Phenolic Byproduct 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid->Homocoupling 2-Chlorobenzoic Acid->Hydrolysis H2O, Base 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline->Homocoupling 4-Chloro-2-nitroaniline->Phenolic H2O, Base

Caption: Potential side reactions during the synthesis.

Summary of Troubleshooting Strategies

ProblemPotential CauseRecommended Solution
Low/No Yield Inactive copper catalystUse fresh, high-purity Cu(I) salts; activate Cu powder; run under inert atmosphere.[1]
Suboptimal temperatureOptimize temperature (120-180 °C); monitor with TLC.
Poor reagent/solvent qualityUse purified starting materials and anhydrous solvents.[1]
Side Products HomocouplingAdd a ligand (e.g., 1,10-phenanthroline); adjust stoichiometry.[4]
Hydrolysis of starting materialsEnsure strict anhydrous conditions; use a non-nucleophilic base.[5]
Product DecarboxylationLower reaction temperature; reduce reaction time.[6]
Phenolic byproduct formationMaintain strict anhydrous and inert conditions.
Purification Issues Complex crude mixtureEmploy acid-base extraction followed by recrystallization or column chromatography.

Experimental Protocol: A Representative Synthesis

Materials:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 4-Chloro-2-nitroaniline (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, 4-chloro-2-nitroaniline, copper(I) iodide, and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via a syringe.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and acidify to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction and subsequent recrystallization as described in the FAQs section.

References

Technical Support Center: Optimizing the Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4). This molecule is a valuable synthetic intermediate in medicinal and materials chemistry, notably as a precursor for more complex heterocyclic compounds.[1] However, achieving a high yield in its synthesis can be challenging.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the fundamental chemistry governing success. The primary synthetic route discussed is the copper-catalyzed C-N cross-coupling reaction known as the Ullmann Condensation or Goldberg Reaction.[2][3]

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate in the Ullmann condensation for this synthesis?

Low yield is the most frequent complaint. The Ullmann condensation, while powerful, is notoriously sensitive to reaction conditions. Traditional protocols often require harsh conditions, including high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[2] Let's break down the critical parameters.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: The purity of your starting materials, 2-aminobenzoic acid (anthranilic acid) and 1,4-dichloro-2-nitrobenzene, is paramount. Impurities can chelate with and deactivate the copper catalyst.

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the aryl halide and deactivation of the catalytic system. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

2. The Catalytic System:

  • Choice of Copper: The "classic" Ullmann reaction uses activated copper powder, but its activity can be inconsistent.[4] Modern methods favor copper(I) salts like Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O), which offer better solubility and more reliable results.

  • Catalyst Loading: While traditional methods used stoichiometric copper, modern catalytic variants use significantly less. A typical starting point is 5-10 mol% of the copper salt.

  • The Role of Ligands: The addition of a ligand can dramatically improve yield and allow for milder reaction conditions. Ligands like L-proline, diamines, or phenanthrolines stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle.[2] This is often the single most effective change to improve a struggling reaction.

3. Base and Solvent:

  • Base Selection: A base is required to deprotonate the amino group of anthranilic acid, making it a more effective nucleophile. Potassium carbonate (K₂CO₃) is a common and effective choice. It is crucial to use a finely powdered, dry base to ensure reactivity.

  • Solvent Choice: High-boiling polar aprotic solvents are necessary to dissolve the reactants and reach the required temperatures.[2] DMF and DMSO are common choices. Ensure the solvent is of high purity and anhydrous.

4. Temperature and Reaction Time:

  • Temperature Control: This reaction is highly temperature-dependent. Insufficient heat will result in a stalled reaction, while excessive heat can cause decarboxylation of the benzoic acid moiety or other side reactions. A typical range for ligand-assisted reactions is 120-150°C.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid degradation from prolonged heating.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues.

G start Low Yield Observed reagent_check Verify Reagent Purity & Dryness start->reagent_check inert_check Ensure Inert Atmosphere & Anhydrous Solvent reagent_check->inert_check catalyst_q Is the Catalyst System Optimal? inert_check->catalyst_q classic_cu Using Copper Powder? catalyst_q->classic_cu No modern_cu Using Cu(I) Salt + Ligand? catalyst_q->modern_cu Yes add_ligand Action: Switch to CuI/L-Proline or CuI/diamine system. classic_cu->add_ligand temp_q Is Temperature Correct? modern_cu->temp_q base_check Check Base (K₂CO₃) Quality & Amount modern_cu->base_check add_ligand->temp_q temp_low Action: Increase temperature in 10°C increments. temp_q->temp_low Reaction Stalled temp_high Action: Decrease temperature. Check for degradation. temp_q->temp_high Side Products Seen success Yield Improved temp_low->success temp_high->success base_check->temp_q

Caption: A logical workflow for troubleshooting low yields.

Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Side product formation is often linked to harsh reaction conditions. The key is control.

  • Symmetrical Homocoupling: A common side reaction is the Ullmann coupling of the aryl halide (1,4-dichloro-2-nitrobenzene) with itself to form a symmetric biaryl compound.[4] This is more prevalent at very high temperatures or with overly active catalysts.

    • Solution: Use a ligand-accelerated system to allow for lower reaction temperatures. Ensure a slight excess of the amine nucleophile relative to the aryl halide.

  • Hydrolysis: At high temperatures in the presence of a base, any residual water can hydrolyze the chloro group on the aryl halide, leading to a phenolic impurity.

    • Solution: Strictly adhere to anhydrous conditions.

  • Decarboxylation: The benzoic acid functional group can be lost as CO₂ at excessively high temperatures, leading to N-(4-chloro-2-nitrophenyl)aniline.

    • Solution: Carefully control the reaction temperature and monitor the reaction to avoid prolonged heating after completion.

Q3: The reaction seems to stall before completion. What are the potential causes?

A stalled reaction indicates that a critical component has been consumed or deactivated.

  • Catalyst Deactivation: This is the most common cause. The copper catalyst can be "poisoned" by impurities (especially sulfur-containing compounds) in the starting materials or solvent. Oxidative deactivation can also occur if the inert atmosphere is not maintained.

  • Insufficient Base: The reaction is base-mediated. If the base is not sufficiently dry, of poor quality, or used in a sub-stoichiometric amount, the reaction will not proceed to completion. An excess of base (e.g., 2.0 equivalents) is recommended.

  • Poor Solubility/Mixing: In heterogeneous mixtures, particularly when using copper powder or K₂CO₃, vigorous stirring is essential to ensure proper contact between all reactants. If reactants are not fully dissolved, the reaction rate will be severely limited.

Frequently Asked Questions (FAQs)

FAQ 1: What is the proposed mechanism for this C-N cross-coupling reaction?

The precise mechanism of the Ullmann condensation is complex and has been debated. However, a generally accepted catalytic cycle for modern ligand-accelerated systems involves a Cu(I)/Cu(III) cycle, which is analogous to some palladium-catalyzed cross-couplings.

  • Amine Coordination: The deprotonated amine (amide) coordinates to the Cu(I)-ligand complex.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.[3] This is often the rate-limiting step.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Cu(I) catalyst.

G cluster_0 Catalytic Cycle CuI_L Cu(I)-Ligand CuI_Amide [L-Cu(I)-NHR']⁻ CuI_L->CuI_Amide + R'NH⁻ CuIII L-Cu(III)(Ar)(NHR')X CuI_Amide->CuIII + Ar-X (Oxidative Addition) Product_Release Product Release CuIII->Product_Release (Reductive Elimination) Product_Release->CuI_L Regenerates Catalyst Product Ar-NHR' Amine R'NH₂ + Base → R'NH⁻

Caption: Proposed catalytic cycle for the Ullmann-Goldberg C-N coupling.

FAQ 2: Can I use a Palladium catalyst (e.g., Buchwald-Hartwig amination) instead of Copper?

Yes, the Buchwald-Hartwig amination is another powerful method for C-N bond formation. While there is overlap, the choice depends on the substrate and cost considerations.

FeatureUllmann-Goldberg CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Cost Generally lower costHigher cost
Substrates Excellent for electron-poor aryl halides (like 1,4-dichloro-2-nitrobenzene)[2]Broader substrate scope, including electron-rich and neutral aryl halides
Conditions Traditionally harsh, but modern methods are milderGenerally milder conditions (lower temperatures)
Ligands Simpler ligands (L-proline, diamines)Complex, expensive phosphine ligands

For this specific synthesis, the electron-withdrawing nitro group strongly "activates" the aryl chloride, making the copper-catalyzed Ullmann reaction a highly effective and economical choice.[2]

FAQ 3: What is a reliable, modern protocol for synthesizing this compound?

This protocol incorporates modern improvements to the classic Ullmann condensation for better yield and reliability.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • 1,4-Dichloro-2-nitrobenzene

  • Copper(I) Iodide (CuI)

  • L-Proline (or N,N'-Dimethylethylenediamine)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzoic acid (1.0 eq), 1,4-dichloro-2-nitrobenzene (1.1 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of anthranilic acid).

  • Reaction: Heat the mixture with vigorous stirring to 120-130°C.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete in 12-24 hours.

  • Workup (A): Cool the reaction mixture to room temperature. Pour it into a beaker containing water and acidify to pH 2-3 with concentrated HCl. This will precipitate the acidic product while keeping basic and neutral impurities in solution.

  • Workup (B): Stir the acidic slurry for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

FAQ 4: How can I best purify the final product?

Purification is critical for obtaining a high-purity final product. A multi-step approach is most effective.

  • Acid-Base Extraction: The carboxylic acid group is the key to a simple and effective initial purification. After the reaction, the crude mixture can be diluted with a solvent like ethyl acetate and washed with a dilute acid (like 1M HCl) to remove any unreacted amine starting material. Then, the product can be extracted from the organic layer into an aqueous basic solution (e.g., 1M NaOH or Na₂CO₃). The aqueous layer is then separated, washed with ethyl acetate to remove neutral impurities (like homocoupled byproducts), and finally re-acidified to precipitate the pure product.

  • Recrystallization: This is the primary method for final purification. Ethanol is a commonly reported solvent.[5] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be used. A solvent system of hexanes and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.

References

Technical Support Center: Thermal Stability of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the thermal stability of this compound. Our goal is to equip you with the necessary knowledge to conduct your experiments safely and effectively.

I. Understanding the Thermal Profile: FAQs

This section addresses common questions regarding the thermal behavior of this compound.

Q1: What are the known thermal properties of this compound?

Q2: What are the potential hazards associated with heating this compound?

A2: Due to the presence of a nitro group, this compound should be handled with care, as nitroaromatic compounds can be thermally sensitive and may decompose exothermically.[1] The thermal decomposition of similar compounds, such as 4-Chloro-2-nitrophenol, can release hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3] When heated to decomposition, diphenylamine, a related core structure, is known to emit highly toxic fumes of nitrogen oxides.[4] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, especially when heating.

Q3: I am observing an unexpected weight loss in my TGA curve at a temperature below the melting point. What could be the cause?

A3: An initial weight loss at temperatures below the melting point (e.g., around 100 °C) is often attributable to the loss of residual solvent or adsorbed water.[3] Ensure your sample is thoroughly dried before analysis. If the weight loss is significant and occurs at a temperature inconsistent with solvent evaporation, it could indicate the presence of a volatile impurity.

Q4: My DSC thermogram shows a sharp endotherm followed by a broad exotherm. How should I interpret this?

A4: The sharp endotherm typically corresponds to the melting of the crystalline solid. The subsequent broad exotherm is likely indicative of a decomposition process. The onset of the exothermic peak can be considered the approximate decomposition temperature under the experimental conditions. It is important to correlate this with TGA data to confirm that the exotherm is associated with a mass loss.

Q5: How can I ensure the safe storage of this compound to maintain its thermal stability?

A5: Proper storage is critical. It is recommended to store this compound in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents.[3] The recommended storage temperature is often refrigerated (2-8°C) and sealed in a dry environment.[5]

II. Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you might encounter during the thermal analysis of this compound.

Observed Issue Potential Cause Troubleshooting Action
Irreproducible TGA results Inhomogeneous sample, inconsistent sample mass, or varying heating rates.Ensure the sample is finely ground and homogeneous. Use a consistent sample mass (5-10 mg is typical for organic compounds) and the same heating rate for all experiments to allow for valid comparisons.[1]
Broad or distorted DSC melting peak Presence of impurities or a wide particle size distribution.Recrystallize the sample to improve purity. Ensure a consistent and fine particle size by gentle grinding. A broad peak can also be inherent to the material's properties.
No distinct decomposition step in TGA The decomposition may be slow and occur over a wide temperature range, or the sample may sublime.Use a slower heating rate (e.g., 5 °C/min) to improve the resolution of thermal events. To check for sublimation, use a sealed pan with a pinhole lid in your DSC experiment.
Baseline drift in TGA or DSC Buoyancy effects, contamination of the balance or furnace, or improper purging.Perform a blank run with an empty pan and subtract it from the sample run to correct for buoyancy. Regularly clean the TGA furnace and balance components as per the instrument manual. Ensure a consistent and appropriate purge gas flow rate.
Sharp, non-reproducible spikes in DSC Sample movement or electrostatic discharge.Ensure the sample is packed evenly at the bottom of the pan. If electrostatic issues are suspected, use an anti-static gun on the sample and pan before loading.

III. Experimental Protocols: Best Practices

Here, we provide detailed, step-by-step methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound.

A. Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the compound.

Materials:

  • This compound

  • TGA instrument with a sensitive microbalance

  • Alumina or platinum crucibles

  • High-purity nitrogen gas (or other inert gas)

Procedure:

  • Instrument Preparation: Ensure the TGA is clean and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a tared TGA crucible.[1]

  • Loading the Sample: Carefully place the crucible onto the TGA balance.

  • Experimental Setup:

    • Purge Gas: Set the nitrogen flow rate to 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can be used for better resolution of thermal events.

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve, which is often taken as the intersection of the baseline tangent with the tangent of the decomposition step.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Instrument_Calibration Calibrate TGA Sample_Weighing Weigh 5-10 mg of Sample Instrument_Calibration->Sample_Weighing Load_Sample Load Sample into TGA Furnace Sample_Weighing->Load_Sample Set_Parameters Set Parameters: - N2 Purge (20-50 mL/min) - Heat from 30°C to 600°C  at 10°C/min Load_Sample->Set_Parameters Run_Analysis Start Analysis Set_Parameters->Run_Analysis Record_Data Record Mass Loss vs. Temperature Run_Analysis->Record_Data Plot_TGA_DTG Plot TGA and DTG Curves Record_Data->Plot_TGA_DTG Determine_Tonset Determine Onset of Decomposition Plot_TGA_DTG->Determine_Tonset DSC_Workflow cluster_prep_dsc Preparation cluster_exp_dsc Experiment cluster_analysis_dsc Data Analysis Instrument_Calibration_DSC Calibrate DSC Sample_Weighing_DSC Weigh 2-5 mg of Sample Instrument_Calibration_DSC->Sample_Weighing_DSC Seal_Pan Seal Sample in DSC Pan Sample_Weighing_DSC->Seal_Pan Load_Sample_DSC Load Sample and Reference Pans Seal_Pan->Load_Sample_DSC Set_Parameters_DSC Set Parameters: - N2 Purge (20-50 mL/min) - Heat from 30°C to 300°C  at 10°C/min Load_Sample_DSC->Set_Parameters_DSC Run_Analysis_DSC Start Analysis Set_Parameters_DSC->Run_Analysis_DSC Record_Data_DSC Record Heat Flow vs. Temperature Run_Analysis_DSC->Record_Data_DSC Plot_DSC Plot DSC Thermogram Record_Data_DSC->Plot_DSC Analyze_Peaks Determine Melting Point and Decomposition Temp. Plot_DSC->Analyze_Peaks Decomposition_Pathway Start This compound (Solid) Melt Molten State Start->Melt Heat (Endothermic) Decarboxylation Decarboxylation (-CO2) Melt->Decarboxylation Heat (Exothermic) C-NO2_Cleavage C-NO2 Bond Cleavage Decarboxylation->C-NO2_Cleavage Further Heating Ring_Fragmentation Aromatic Ring Fragmentation C-NO2_Cleavage->Ring_Fragmentation Products Gaseous Products (CO2, NOx, HCl, etc.) Ring_Fragmentation->Products

References

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4). This document provides in-depth solubility information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals. Our goal is to empower you with the foundational knowledge to handle this compound effectively and anticipate its behavior in common laboratory solvents.

Compound Overview

This compound is a synthetic intermediate with a molecular weight of 292.67 g/mol .[1][2] Its structure, featuring a substituted aniline ring linked to benzoic acid, presents specific solubility challenges. The presence of a carboxylic acid group, a secondary amine, and electron-withdrawing chloro and nitro groups results in a molecule with low aqueous solubility and a high melting point of 246-247 °C, indicative of strong intermolecular forces in the solid state.[3][4] The predicted LogP value, a measure of lipophilicity, is high (between 3.69 and 4.29), suggesting a preference for non-polar environments.[4][5]

Solubility Data Summary

Quantitative solubility data for this compound is not widely published. The available information is primarily qualitative. The table below summarizes the observed solubility in common lab solvents based on supplier data sheets and chemical databases.

SolventTypeReported SolubilityTemperatureSource(s)
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly SolubleAmbient[2][3]
Dimethylformamide (DMF)Polar AproticPredicted to be solubleAmbient[1]
Methanol (MeOH)Polar ProticSlightly Soluble (increases with heat)Ambient / Heated[2][3]
Ethanol (EtOH)Polar ProticUsed as a recrystallization solventElevated[3][4]
WaterPolar ProticInsoluble (predicted)Ambient-
AcetonePolar AproticNo data available--
Acetonitrile (ACN)Polar AproticNo data available--
Dichloromethane (DCM)Non-polarNo data available--

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound.

Question 1: My compound won't dissolve in methanol or DMSO at room temperature. What should I do?

Answer: This is a common observation. The term "slightly soluble" indicates that only a small amount of the compound will dissolve at room temperature.[2][3] The molecule's planar structure and multiple hydrogen bond donors/acceptors contribute to a stable crystal lattice energy, which requires significant energy to overcome.

  • Troubleshooting Steps:

    • Gentle Heating: As noted, solubility in methanol improves with heat.[2][3] Use a water bath to warm the solution gently (e.g., to 40-50°C). Avoid aggressive heating to prevent potential degradation.

    • Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves can help break apart solid aggregates and accelerate the dissolution process.

    • Increase Solvent Volume: If your experimental design allows, increasing the volume of the solvent will allow more of the compound to dissolve, even if the concentration at saturation remains low.

    • Switch to DMF: While specific data is limited, the chemical structure suggests that Dimethylformamide (DMF) should be an effective solvent, similar to DMSO.[1] It is a strong hydrogen bond acceptor and can effectively solvate the compound.

Question 2: I see a dark orange or reddish color in my solution. Is this normal?

Answer: Yes, this is expected. The compound itself is described as a dark orange to very dark orange solid.[2] This color is due to the chromophores in its structure, specifically the nitrophenyl group. The color intensity will depend on the concentration and the solvent used. A change in color upon dissolution is not necessarily indicative of degradation, but significant color changes upon heating or over time should be monitored.

Question 3: My compound dissolved after heating, but it crashed out of solution when it cooled down. How can I prevent this?

Answer: This phenomenon, known as precipitation or recrystallization, occurs when a solution becomes supersaturated as it cools. The solubility of this compound is clearly temperature-dependent.

  • Causality: The thermal energy provided during heating was necessary to break the compound's crystal lattice. As the solution cools, the kinetic energy decreases, and the more thermodynamically stable solid-state reforms.

  • Solutions:

    • Prepare Fresh, Use Warm: Prepare the stock solution immediately before use and keep it warm (e.g., in a 37°C incubator or water bath) until it is diluted into your final assay medium.

    • Use a Co-Solvent System: While DMSO is a good primary solvent, preparing a high-concentration stock and then diluting it into an aqueous buffer can still cause precipitation. Consider using a co-solvent system if your experiment allows. For example, a small percentage of a surfactant like Tween-20 in your final buffer can help maintain solubility.

    • Re-evaluate Concentration: You may be exceeding the thermodynamic solubility limit at room temperature. It may be necessary to work with a lower, more stable concentration. Use the protocol below to determine the maximum stable concentration.

Question 4: How can I prepare a stable stock solution for cell-based assays?

Answer: Given the compound's properties, DMSO is the recommended solvent for preparing high-concentration stock solutions.

  • Workflow:

    • Start by dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming and vortexing to aid dissolution.

    • For your experiment, perform serial dilutions of this stock into your cell culture medium.

    • Crucial Step: When diluting into an aqueous medium, add the DMSO stock to the medium dropwise while vortexing or stirring the medium. This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent toxicity to your cells.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a step-by-step method to estimate the solubility of this compound in a solvent of your choice.

  • Preparation:

    • Accurately weigh out approximately 5 mg of the compound into a small, tared glass vial with a screw cap. Record the exact mass.

    • Choose your solvent (e.g., DMSO, Methanol).

  • Initial Solvent Addition:

    • Add a small, precise volume of the solvent to the vial (e.g., 100 µL). This creates a high initial concentration (e.g., 50 mg/mL).

    • Cap the vial tightly.

  • Equilibration:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If undissolved solid remains, place the vial on a rotator or shaker at room temperature for 1-2 hours to ensure maximum equilibration.

  • Incremental Solvent Addition:

    • If the solid has not fully dissolved, add another precise aliquot of solvent (e.g., 100 µL).

    • Recalculate the new concentration.

    • Repeat the vortexing and equilibration steps.

  • Endpoint Determination:

    • Continue adding solvent incrementally until all solid material is visually dissolved.

    • The solubility is the concentration calculated at the point where the solution becomes clear. For example, if 5.2 mg of compound dissolved completely in a final volume of 500 µL, the solubility is 10.4 mg/mL.

  • Confirmation (Optional):

    • To confirm you have not created a supersaturated solution, allow the vial to sit undisturbed at room temperature for 24 hours. If no precipitate forms, the solution is stable at that concentration.

Visual Guides

Troubleshooting Workflow for Dissolution Issues

This diagram outlines the logical steps to take when encountering solubility problems with the target compound.

Solubility_Troubleshooting start Start: Undissolved Compound check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent vortex_sonicate Apply Mechanical Energy: Vortex and/or Sonicate check_solvent->vortex_sonicate Yes reassess Re-assess Required Concentration or Switch to a Stronger Solvent (DMF) check_solvent->reassess No not_dissolved1 Still Undissolved vortex_sonicate->not_dissolved1 dissolved1 Problem Solved: Compound Dissolved not_dissolved1->dissolved1 Dissolved heat Apply Gentle Heat (e.g., 40-50°C Water Bath) not_dissolved1->heat Not Dissolved not_dissolved2 Still Undissolved heat->not_dissolved2 dissolved2 Problem Solved: Compound Dissolved (Note Temperature Dependence) not_dissolved2->dissolved2 Dissolved add_solvent Increase Solvent Volume (Lower Concentration) not_dissolved2->add_solvent Not Dissolved add_solvent->reassess

Caption: A step-by-step decision tree for troubleshooting solubility.

Factors Influencing Compound Solubility

This diagram illustrates the key molecular features of this compound that govern its solubility behavior.

Molecular_Factors cluster_poor_sol Factors Decreasing Solubility cluster_good_sol Factors Increasing Solubility (in Polar Solvents) compound This compound nitro Nitro Group (-NO2) Increases Lipophilicity compound->nitro chloro Chloro Group (-Cl) Increases Lipophilicity compound->chloro lattice High Crystal Lattice Energy (Planar Structure, H-Bonds) compound->lattice acid Carboxylic Acid (-COOH) H-Bond Donor/Acceptor compound->acid amine Amine (-NH-) H-Bond Donor compound->amine

Caption: Molecular features impacting the compound's solubility profile.

References

Technical Support Center: TLC Monitoring for 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. This guide, designed for researchers and drug development professionals, provides in-depth technical advice, step-by-step protocols, and troubleshooting solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for analyzing this compound by TLC?

Answer: The standard and most effective stationary phase is Silica Gel 60 F254 .

Scientific Rationale: this compound is a polar molecule due to the presence of a carboxylic acid, a nitro group, and a secondary amine. Silica gel is a highly polar stationary phase, facilitating separation based on the polarity of the compounds.[1] The polar functional groups of the analyte will interact with the polar Si-OH groups on the silica surface through dipole-dipole interactions and hydrogen bonding.[2] The "F254" designation indicates that the plate contains a fluorescent indicator that is activated by UV light at 254 nm, which is crucial for visualization.[3][4]

Q2: Which mobile phase (eluent) systems are effective for this compound and its related reactions?

Answer: Selecting the right mobile phase is critical for achieving good separation. The goal is to find a solvent system that moves the compound of interest to a Retention Factor (Rf) value between 0.3 and 0.7. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent, such as hexane and ethyl acetate.

For this compound, a more polar system is often required. A documented system that yields an Rf of 0.65 is 5% Methanol in Dichloromethane (DCM) .[5]

Here is a table of recommended solvent systems to try, starting with the least polar:

Solvent System (v/v)PolarityExpected Rf of Target CompoundUse Case & Comments
20% Ethyl Acetate / HexaneLow-MediumLow (<0.2)Good starting point for less polar starting materials or byproducts. Likely insufficient to move the acidic product.
50% Ethyl Acetate / HexaneMediumMedium (0.2-0.4)A good next step if the 20% system is not polar enough. Balances polarity for a range of compounds.[1]
100% Dichloromethane (DCM)MediumMedium (0.3-0.5)Can be effective, but may not provide optimal separation of similarly polar compounds.
2-5% Methanol / DCMMedium-HighHigh (0.5-0.7)Highly Recommended. This system is often ideal for moving polar, acidic compounds up the plate effectively.[5]
10% Methanol / DCMHighVery High (>0.8)Use if the 5% MeOH/DCM system results in an Rf that is too low. The mobile phase is very polar.
50% EtOAc / Hexane + 1% Acetic AcidMediumMedium (0.3-0.5)The addition of acetic acid is crucial for preventing streaking of the carboxylic acid spot (see Troubleshooting).[1][6]

Expert Tip: The key is to adjust the ratio of the polar solvent to the non-polar solvent. To increase the Rf, increase the proportion of the polar component (e.g., methanol or ethyl acetate).[6] To decrease the Rf, reduce its proportion.

Q3: How can I visualize the spots on the TLC plate?

Answer: There are two primary methods for visualizing your compound and reaction progress:

  • UV Light (Non-Destructive): The aromatic rings and conjugated system in this compound make it strongly UV-active.

    • Procedure: After developing the TLC plate, let it dry completely to remove all solvent. Place it under a UV lamp at 254 nm.

    • Expected Result: The spots will appear as dark purple or black shadows against the glowing green background of the fluorescent plate.[4] This is because the compound quenches the fluorescence of the indicator embedded in the silica gel.[7]

  • Chemical Staining (Destructive): If a reactant or product is not UV-active, or for secondary confirmation, a chemical stain can be used after UV visualization.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized.

      • Procedure: Briefly dip the dried plate into the stain solution, or spray it evenly. Gently heat the plate with a heat gun.

      • Expected Result: Your compound will appear as a yellow or brown spot on a purple or pink background.[7][8] This works well for the amine and the aromatic rings.

    • Iodine Chamber: A simple and general method.

      • Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.

      • Expected Result: Compounds that absorb iodine will appear as brown spots.[7] This is often temporary, so circle the spots with a pencil immediately after removal.

Q4: How do I properly prepare and spot my sample for TLC analysis?

Answer: Proper sample preparation and application are essential for achieving sharp, well-defined spots.

Experimental Protocol: Sample Preparation & Spotting
  • Sample Dilution: Using a clean vial, dissolve a very small amount (tip of a spatula) of your reaction mixture in a few drops of a volatile solvent like acetone, ethyl acetate, or DCM. The ideal concentration is around 1%.[2] If the reaction is in a high-boiling solvent like DMF or DMSO, diluting in acetone is still recommended.

  • Prepare the Plate: With a pencil (never a pen), gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.

  • Spotting: Obtain a glass microcapillary tube. Dip the end into your diluted sample solution. The liquid will be drawn up by capillary action.

  • Application: Briefly and gently touch the end of the capillary tube to the origin line on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.

  • Drying: Allow the solvent to completely evaporate before developing the plate. If you need to apply more sample for concentration, spot in the same exact location, but ensure the spot is dry between applications.[6]

  • Co-Spotting (Recommended): To confidently identify your product, spot lanes for your starting material, your reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot. This helps to confirm if any starting material remains.[9]

Troubleshooting Guide

Issue: My spots are streaking or forming elongated "tails."
Potential Cause Scientific Explanation Solution
Sample is too concentrated. Overloading the stationary phase saturates the binding sites, causing the spot to spread as it moves up the plate.[2][10]Dilute your sample solution and re-spot. A 1% solution is a good starting point.[2]
Analyte is strongly acidic. The carboxylic acid group on your molecule can ionize and interact too strongly and inconsistently with the acidic silica gel, leading to tailing.[2][10]Add 0.5-2% acetic acid or formic acid to your mobile phase. This suppresses the deprotonation of your analyte, making it less polar and resulting in a more compact spot.[1][6]
Sample was spotted in a highly polar solvent. If the spotting solvent is much more polar than the mobile phase, it can cause the initial spot to spread out into a ring before development begins.[10]If possible, dissolve your sample in a less polar, volatile solvent for spotting.
Issue: My spots are all at the top of the plate (Rf > 0.9).
Potential Cause Scientific Explanation Solution
Mobile phase is too polar. The eluent has a very high affinity for your compound, moving it along with the solvent front instead of allowing it to interact with the stationary phase.[6]Decrease the polarity of the mobile phase. For example, if you used 10% MeOH in DCM, try 2-3% MeOH in DCM. If you used 50% EtOAc in hexane, try 25%.[6]
Issue: My spots are all at the bottom of the plate (Rf < 0.1).
Potential Cause Scientific Explanation Solution
Mobile phase is not polar enough. The eluent is not strong enough to displace your polar compound from the highly polar silica gel, so it remains adsorbed at the origin.[6][9]Increase the polarity of the mobile phase. For example, if you used 50% EtOAc in hexane, try 75% EtOAc in hexane or switch to a more polar system like 2% MeOH in DCM.[1]
Issue: I can't see any spots after development.
Potential Cause Scientific Explanation Solution
Sample is too dilute. The concentration of the analyte on the plate is below the detection limit of the visualization method.[2]Re-spot your sample, but apply it multiple times in the same location, ensuring the solvent dries completely between each application. Alternatively, prepare a more concentrated sample solution.[6]
Compound is not UV-active. While the target compound is UV-active, a potential reactant or side product may not have a sufficient chromophore to quench UV fluorescence.[7]Use a chemical stain. A potassium permanganate (KMnO₄) dip or an iodine chamber are excellent general-purpose options that will visualize most organic compounds.[4][8]
Solvent level was too high. The solvent level in the developing chamber was above the origin line where the samples were spotted.This critical error dissolves the sample into the solvent reservoir instead of allowing it to travel up the plate.[2] Ensure the solvent level is always well below the origin line (~0.5 cm).
Workflow for TLC Condition Optimization

The following diagram illustrates a logical workflow for developing and troubleshooting your TLC method.

TLC_Troubleshooting_Workflow start Start: Prepare Sample (1% in volatile solvent) spot Spot Plate: SM, RXN, Co-spot start->spot develop Develop in Initial Mobile Phase (e.g., 50% EtOAc/Hexane) spot->develop visualize Dry and Visualize (UV 254nm) develop->visualize analyze Analyze Rf and Spot Shape visualize->analyze rf_ok Good Result (Rf 0.3-0.7, round spots) analyze->rf_ok Ideal rf_high Rf Too High (>0.8) analyze->rf_high Problem rf_low Rf Too Low (<0.2) analyze->rf_low Problem streaking Streaking / Tailing Spots analyze->streaking Problem decrease_polarity Action: Decrease Polarity (e.g., reduce % EtOAc) rf_high->decrease_polarity increase_polarity Action: Increase Polarity (e.g., increase % EtOAc or switch to MeOH/DCM) rf_low->increase_polarity add_acid Action: Add 1% Acetic Acid to Mobile Phase streaking->add_acid decrease_polarity->develop Re-run increase_polarity->develop Re-run add_acid->develop Re-run

Caption: Workflow for optimizing TLC conditions.

References

optimizing reaction temperature for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Welcome to the technical support guide for the synthesis of this compound (CAS 60091-87-4).[1][2] This molecule is a key synthetic intermediate in medicinal and materials chemistry.[3] The primary synthetic route involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation, which couples an aniline derivative with an aryl halide.[4][5] While powerful, this reaction is notoriously sensitive to temperature, which can significantly impact yield, purity, and reaction time.

This guide provides in-depth, experience-driven answers to common challenges encountered when optimizing the reaction temperature for this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting temperature for this Ullmann condensation, and why is my reaction showing no product formation at lower temperatures (e.g., 80 °C)?

Answer: For the synthesis of this compound, a good starting temperature is between 110-140 °C , especially when using a traditional copper catalyst (like CuI or copper powder) without a specialized ligand.[6][7][8]

The Ullmann condensation mechanism involves the oxidative addition of the aryl halide to a copper(I) species.[5][9] This step, along with the subsequent reductive elimination, often has a high activation energy. Traditional Ullmann reactions famously require high temperatures, often in excess of 150-200 °C, to proceed at a reasonable rate.[4][5]

If you observe no product formation at 80 °C, it is almost certainly because the thermal energy is insufficient to overcome the activation barrier of the catalytic cycle. The electron-withdrawing nature of the nitro group on one ring and the chloro group on the other can influence reactivity, but the fundamental energy requirement remains.[4][7]

Troubleshooting Steps for Low/No Conversion:

  • Incremental Temperature Increase: Raise the temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.

  • Verify Catalyst Activity: Ensure your copper(I) source is not oxidized. Old CuI often appears greenish or brown instead of off-white. Using freshly purchased CuI or activated copper powder is recommended.[7]

  • Consider a Ligand: If you are restricted to lower temperatures, the introduction of a ligand (e.g., 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine) is critical. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, thereby lowering the activation energy and enabling the reaction to proceed at milder temperatures (sometimes as low as 40-120 °C).[5][6][9]

Q2: I've increased the temperature to >150 °C and I'm getting a good conversion rate, but my final product is impure with significant side products. What is happening?

Answer: Exceedingly high temperatures, while driving the reaction forward, can also provide sufficient energy to activate undesirable reaction pathways, leading to byproducts. In this specific synthesis, two common side reactions are exacerbated by excessive heat:

  • Dehalogenation: The aryl halide (e.g., a 2,4-dichloronitrobenzene precursor) can be reduced, replacing the chlorine atom with hydrogen. This side reaction is often facilitated by trace amounts of water or other protic impurities in the solvent.[7][10]

  • Homocoupling: Two molecules of the aryl halide can couple to form a symmetric biaryl compound, a classic Ullmann reaction outcome.[11]

Furthermore, at very high temperatures, the copper catalyst itself can begin to decompose or agglomerate into inactive metallic copper, often observed as the reaction mixture turning black.[6] The starting materials or the desired product may also start to decompose.

Troubleshooting Steps for Impurity Formation:

  • Reduce the Temperature: The first step is to lower the reaction temperature. Find the "sweet spot" where the rate of formation of the desired product is significantly higher than that of the side products. See the data summary table below for a conceptual guide.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry DMF, dioxane) to minimize dehalogenation.[6][7] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[7]

  • Optimize Catalyst/Ligand Ratio: A well-chosen ligand not only allows for lower temperatures but also enhances the selectivity for the desired C-N cross-coupling over side reactions by stabilizing the key catalytic intermediates.[7]

Parameter100-120 °C130-150 °C> 160 °C
Reaction Time 12-24 hours4-12 hours1-4 hours
Target Product Yield Moderate to GoodOptimalDecreasing
Purity/Side Products High PurityGood PurityLow Purity
Key Observation Clean reaction but may be slow or incomplete.Best balance of rate and selectivity.Fast conversion but significant dehalogenation and/or catalyst decomposition.
This table provides illustrative data based on typical Ullmann condensation behavior.
Q3: My reaction mixture turns dark brown or black after a few hours at high temperature. Is this normal?

Answer: A significant darkening or blackening of the reaction mixture is a common indicator of copper catalyst decomposition.[6] While a color change is expected, turning completely black often signals that the soluble, active Cu(I) species is being reduced to insoluble, inactive Cu(0) metal particles.

This is a classic failure mode in Ullmann reactions and is highly dependent on temperature. The ligand-copper complex has a finite thermal stability. Once the temperature exceeds this threshold, the ligand may dissociate or decompose, leaving the copper species vulnerable to reduction or disproportionation.

Troubleshooting Catalyst Decomposition:

  • Lower the Temperature Immediately: This is the most critical intervention.

  • Use a More Robust Ligand: If high temperatures are unavoidable for your specific substrates, screen for a more thermally stable ligand that can better protect the copper center.

  • Check Solvent Purity: Impurities in the solvent can sometimes contribute to catalyst decomposition. Using high-purity, anhydrous solvents is recommended.

Experimental Workflow & Optimization Protocol

Below is a generalized protocol for optimizing the reaction temperature for the synthesis of this compound.

Protocol: Temperature Screening
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-aminobenzoic acid (1.0 eq), 2,4-dichloronitrobenzene (1.1 eq), CuI (5-10 mol%), a ligand such as L-proline (10-20 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[6]

  • Solvent Addition: Add anhydrous DMF or dioxane via syringe.

  • Temperature Screening:

    • Run three parallel reactions at 110 °C, 130 °C, and 150 °C .

    • Use a preheated oil bath or heating mantle with accurate temperature control.

  • Monitoring: Monitor the reactions every 2-4 hours using TLC or by taking small aliquots for LC-MS analysis to track the consumption of starting materials and the formation of the product and any byproducts.

  • Analysis and Selection: After 24 hours (or upon completion), compare the outcomes. Select the temperature that provides the best balance of reaction time, yield, and purity for scale-up.

This systematic approach allows for the efficient determination of the optimal thermal conditions for your specific laboratory setup and reagent quality.

Visualization of the Optimization Workflow

The following diagram illustrates the decision-making process for troubleshooting and optimizing the reaction temperature.

G start Start: Initial Reaction (e.g., 120°C, 12h) check_conversion Check Conversion (TLC / LC-MS) start->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion < 20% good_conversion Good Conversion check_conversion->good_conversion > 80% increase_temp Action: Increase Temp by 15-20°C low_conversion->increase_temp optimize_other Action: Optimize Other Parameters (Ligand, Base, Solvent) low_conversion->optimize_other If temp > 150°C check_impurities Check Purity (TLC / LC-MS) good_conversion->check_impurities increase_temp->start Re-run Experiment high_purity High Purity check_impurities->high_purity Clean low_purity Side Products Observed (Dehalogenation, etc.) check_impurities->low_purity Impure optimal_conditions Optimal Temperature Found high_purity->optimal_conditions low_purity->optimize_other If temp < 110°C decrease_temp Action: Decrease Temp by 10-15°C low_purity->decrease_temp decrease_temp->start Re-run Experiment

Caption: Decision workflow for optimizing Ullmann reaction temperature.

References

Technical Support Center: Scaling Up 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS 60091-87-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its production, which primarily relies on the Ullmann condensation reaction. As a key intermediate in the synthesis of pharmaceuticals like Clozapine, robust and scalable production is critical.[1][2]

This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and process optimization insights to ensure successful and reproducible outcomes from the lab bench to pilot scale.

Core Synthesis Overview: The Ullmann Condensation

The production of this compound is typically achieved via a copper-catalyzed C-N cross-coupling reaction known as the Ullmann condensation (specifically, a Goldberg reaction).[3] The reaction couples an aryl halide (1-chloro-4-bromo-2-nitrobenzene or a similar precursor) with an amine (anthranilic acid).

The reaction is driven by a copper catalyst, typically a Cu(I) salt, and requires a base to neutralize the HX byproduct. While historically requiring harsh conditions, modern protocols incorporating ligands allow for milder temperatures and improved yields.[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Category 1: Reaction Initiation & Conversion Issues
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

Low or nonexistent yield is a common problem in Ullmann condensations, often stemming from one or more of the following factors:

  • Catalyst Inactivity: The active catalytic species is Cu(I). Copper(I) salts like CuI are susceptible to air oxidation to inactive Cu(II) species.[5] Old or improperly stored catalysts are a frequent cause of reaction failure.

    • Solution: Use a fresh, high-purity Cu(I) source. If using copper powder, ensure it is "activated" as traditional protocols describe.[3]

  • Atmospheric Conditions: Oxygen can deactivate the catalyst and promote unwanted side reactions.[5]

    • Solution: While some modern protocols are air-tolerant, best practice, especially during optimization and scale-up, is to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox.

  • Insufficient Temperature: Traditional Ullmann reactions require very high temperatures, often exceeding 200°C.[3] Even with modern ligands, a certain thermal threshold must be met to drive the reaction.

    • Solution: Ensure your heating apparatus is calibrated and the reaction mixture reaches the target temperature. If conversion is low, a stepwise increase in temperature (e.g., in 10°C increments) may be necessary.

  • Improper Base or Solvent Selection: The base and solvent system is critical for solubility, reaction rate, and preventing side reactions.

    • Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for maximum surface area. The solvent (e.g., DMF, Dioxane, Isopropanol) must be of sufficient purity and appropriate for the chosen temperature and substrates.[6][7]

Category 2: Impurity Profile & Side Reactions
Q2: I'm observing significant byproducts in my crude product. What are the likely side reactions and how can I minimize them?

The formation of multiple products is typically due to competing reaction pathways. Key side reactions in this synthesis include:

  • Homocoupling: The aryl halide can couple with itself to form a biaryl impurity. This is more prevalent at very high temperatures or with highly active catalyst systems.

  • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. The hydrogen source can be trace water or the solvent itself.[5]

  • Thermal Decomposition: The starting materials or the desired product, an orange solid with a melting point of 245-247 °C, may decompose if the reaction temperature is excessively high or held for too long.[6]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: If the desired reaction allows, operating at the lower end of the effective temperature range can significantly reduce side reactions.[5]

  • Introduce a Ligand: Ligands (e.g., N-methylglycine, 1,10-phenanthroline) stabilize the copper catalyst, promoting the desired C-N coupling over competing pathways. A ligand screening can identify the optimal choice for your specific substrate combination.[7][8]

  • Use Anhydrous Reagents and Solvents: Meticulously drying all solvents and reagents will minimize dehalogenation reactions.

Category 3: Catalyst Performance & Lifecycle
Q3: My reaction begins but stalls before completion. What causes catalyst deactivation?

A stalling reaction is a classic sign of catalyst deactivation. Several mechanisms can inhibit or kill the copper catalyst during the reaction:

  • Product Inhibition: The amine product can coordinate strongly to the copper center, preventing it from re-entering the catalytic cycle.[9][10]

  • Byproduct Inhibition: The inorganic halide salt (e.g., KBr, KCl) formed during the reaction can inhibit the catalyst.[9][10]

  • Base-Induced Deactivation: Certain soluble bases or even high concentrations of carbonate can interact with the copper species, forming inactive complexes.[11]

Troubleshooting Strategies:

  • Optimize Catalyst Loading: While undesirable, a higher catalyst loading (e.g., moving from 5 mol% to 10 mol%) may be required to push the reaction to completion by compensating for the portion that becomes deactivated.[9]

  • Control Reagent Stoichiometry: Using a slight excess of the amine component can sometimes be beneficial, but a large excess may exacerbate product inhibition. Careful optimization is key.

  • Investigate Base Effects: The physical form of an inorganic base like K₂CO₃ can influence the reaction; less finely milled powders may lead to a slower, more controlled reaction with less deactivation.[10]

Category 4: Scale-Up and Process Chemistry
Q4: What new challenges should I anticipate when scaling this reaction from 10g to 1kg?

Scaling up introduces challenges beyond simple multiplication of reagents.

  • Heat Transfer: The Ullmann reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions and potential safety hazards.

    • Solution: Use a reactor with adequate cooling capacity and a suitable heat transfer fluid. Consider controlling the rate of addition of a key reagent to manage the exotherm.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is critical. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting impurity formation.

    • Solution: Use appropriate impeller designs and agitation speeds. For reactions involving solids (like K₂CO₃), ensure the agitation is sufficient to maintain a well-mixed slurry.

  • Product Isolation: Precipitating the product by acidification of a large volume requires careful control. The rate of acid addition can affect particle size, which in turn impacts filtration efficiency.

    • Solution: Standardize the acid addition rate and final pH.[6] Use appropriate filtration equipment (e.g., a Nutsche filter-dryer) for efficient solid-liquid separation and washing on a large scale.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative starting point for optimization.[6][12]

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anthranilic acid (1.0 eq), 1-bromo-4-chloro-2-nitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper powder (0.2 eq).

  • Solvent Addition: Add isopropanol (approx. 3.5 mL per mmol of anthranilic acid) to the flask.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approx. 82-85°C). Maintain reflux for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane mobile phase. The product should have an Rf of approximately 0.65.[12]

  • Work-Up (Precipitation): Once the reaction is complete, cool the mixture to room temperature. Slowly add 2 M HCl with stirring until the pH of the mixture is between 3 and 4. This will induce the precipitation of the product.

  • Isolation: Collect the resulting orange solid by vacuum filtration and wash the filter cake with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the final product as orange needles. An expected yield is around 80%.[12]

Data Table: Typical Ullmann Reaction Parameters
ParameterTypical Range/ValueRationale & Considerations
Catalyst CuI, CuBr, Cu₂O, Cu powderCu(I) salts are generally more active. Purity is critical.[5][7]
Catalyst Loading 5 - 20 mol%Higher loadings may be needed to overcome deactivation.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Must be anhydrous. Choice affects reactivity and cost.[7]
Solvent DMF, Dioxane, Toluene, IsopropanolPolar aprotic solvents are common. Must be high-purity.[6][7]
Ligand N-methylglycine, L-prolineOptional but recommended to lower temperature and improve yield.[7][8]
Temperature 80 - 150 °C (with ligand)Substrate-dependent; higher temperatures risk decomposition.[7]
Atmosphere Nitrogen or ArgonEssential for reproducibility and preventing catalyst oxidation.[5]

Process & Workflow Visualizations

Diagram 1: Simplified Catalytic Cycle of the Ullmann Condensation

This diagram illustrates the key steps in the copper-catalyzed C-N bond formation process. The cycle involves oxidative addition of the aryl halide to the Cu(I) center, coordination of the amine, deprotonation, and finally, reductive elimination to form the product and regenerate the catalyst.[13]

Ullmann_Cycle cluster_cycle Ullmann Catalytic Cycle CuI [L-Cu(I)]-Nu OxAdd [L-Cu(III)(Ar)(Nu)]-X CuI->OxAdd + Ar-X (Oxidative Addition) RedElim Ar-Nu OxAdd->RedElim (Reductive Elimination) Deactivation Inactive Cu Species OxAdd->Deactivation Inhibition Regen L-Cu(I) RedElim->Regen Product Release Product Product (Ar-Nu) RedElim->Product Regen->CuI + Nucleophile (Nu-H) + Base ArX Aryl Halide (Ar-X) ArX->CuI NuH Amine (Nu-H) NuH->Regen Base Base Base->Regen caption Fig 1: Ullmann C-N coupling catalytic cycle.

Caption: Fig 1: Ullmann C-N coupling catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low reaction conversion.

Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst 1. Verify Catalyst Quality - Use fresh Cu(I) salt? - Stored under inert gas? Start->CheckCatalyst CheckAtmosphere 2. Ensure Inert Atmosphere - N2/Ar purge effective? - Leaks in setup? CheckCatalyst->CheckAtmosphere Catalyst OK CheckTemp 3. Validate Reaction Temp. - Thermocouple calibrated? - Increase temp by 10°C? CheckAtmosphere->CheckTemp Atmosphere OK CheckReagents 4. Assess Reagents - Solvents anhydrous? - Base quality/form correct? CheckTemp->CheckReagents Temp OK ConsiderLigand 5. Introduce Ligand - Screen ligands like N-methylglycine or L-proline? CheckReagents->ConsiderLigand Reagents OK Success Yield Improved ConsiderLigand->Success caption Fig 2: Systematic workflow for troubleshooting low yield.

Caption: Fig 2: Systematic workflow for troubleshooting low yield.

References

Technical Support Center: Purification of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. The guidance herein is structured to address challenges from first principles, ensuring you not only solve the immediate issue but also understand the underlying chemical rationale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the nature of the compound and the impurities typically encountered.

Q1: What is the typical synthetic route for this compound, and what are the expected impurities?

A1: this compound is commonly synthesized via a copper-catalyzed Ullmann condensation reaction.[1][2] This involves the coupling of 2-aminobenzoic acid (anthranilic acid) with an activated aryl halide, such as 1,4-dichloro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene.[3]

The primary impurities stem directly from this process:

  • Unreacted Starting Materials: Residual 2-aminobenzoic acid and the halo-nitrobenzene starting material.

  • Side-Reaction Products: Symmetrical biaryl compounds can form from the self-coupling of the aryl halide, a known side reaction in Ullmann couplings.[4][5]

  • Isomeric Impurities: Impurities present in the starting materials, such as isomers of the halo-nitrobenzene, can lead to the formation of isomeric products.

The workflow for synthesis and initial purification can be visualized as follows:

G SM Starting Materials (2-Aminobenzoic Acid + 1-Chloro-4-fluoro-2-nitrobenzene) Reaction Ullmann Condensation (Copper Catalyst, High Temp) SM->Reaction Coupling Workup Aqueous Workup (Quench, Extract) Reaction->Workup Isolation Crude Crude Product Mixture Workup->Crude Purification Purification (Recrystallization, Chromatography, etc.) Crude->Purification Impurity Removal Pure Pure Product (>99%) Purification->Pure Analysis Purity Analysis (HPLC, TLC, MP, NMR) Pure->Analysis Validation G Start Crude Product dissolved in Ethyl Acetate AddBase Extract with aq. NaHCO3 solution Start->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Contains neutral/basic impurities) Separate->Organic Discard or Analyze Aqueous Aqueous Layer (Contains sodium salt of product) Separate->Aqueous Wash Wash with Ethyl Acetate Aqueous->Wash Acidify Acidify with HCl (aq) to pH ~2 Wash->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter, Wash with Water, Dry Precipitate->Filter Final Pure Crystalline Product Filter->Final

References

Validation & Comparative

comparative study of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid derivatives' anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Promising Scaffold for Novel Anticancer Agents

In the landscape of oncological research, the quest for novel molecular entities that can effectively and selectively target cancer cells remains a paramount objective. The scaffold of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid has emerged as a molecule of interest, demonstrating potential as a backbone for the development of new anticancer therapeutics.[1][2] This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand and evaluate the anticancer potential of derivatives based on this core structure. While comprehensive comparative studies on a wide range of its direct derivatives are still emerging, this document synthesizes the available knowledge on related compounds and outlines the critical experimental methodologies required for a thorough evaluation.

The Core Moiety: this compound

The parent compound, this compound, possesses several key chemical features that make it an attractive starting point for medicinal chemistry campaigns.[1] Its structure, featuring a diphenylamine backbone with electron-withdrawing chloro and nitro groups, as well as a carboxylic acid moiety, provides multiple sites for chemical modification.[1] These modifications can be strategically employed to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, all of which can significantly influence its pharmacokinetic profile and biological activity.

The presence of the nitro group offers a potential handle for bioreductive activation in the hypoxic microenvironment of tumors, a strategy employed by some anticancer drugs. Furthermore, the aniline nitrogen and carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.[1]

A Framework for Comparative Evaluation of Derivatives

A systematic comparative study would involve the synthesis of a library of derivatives and their subsequent evaluation through a cascade of in vitro assays. The primary goal is to establish a clear structure-activity relationship (SAR), identifying the molecular modifications that enhance anticancer potency and selectivity.

Proposed Derivative Classes for Synthesis and Evaluation

To establish a robust SAR, the following classes of derivatives could be synthesized:

  • Ester and Amide Derivatives: Modification of the carboxylic acid group to form esters and amides can influence cell permeability and interactions with target proteins.

  • Substitution on the Benzoic Acid Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzoic acid ring can alter the electronic properties and steric hindrance of the molecule.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.[1] This would significantly alter the electronic nature of the molecule and its potential biological targets.

  • Heterocyclic Analogues: The benzoic acid moiety could be replaced with various heterocyclic rings to explore different spatial arrangements and potential interactions with target enzymes or receptors.

Comparative Anticancer Activity: A Hypothetical Data-Driven Approach

While specific data for a broad range of this compound derivatives is limited in the public domain, we can extrapolate from related structures to illustrate how a comparative analysis would be presented. For instance, studies on other benzoic acid derivatives have demonstrated significant anticancer activity.[3] Similarly, related compounds containing the 4-nitrophenyl moiety have shown cytotoxic effects against various cancer cell lines.[4][5]

A comparative study would typically present cytotoxicity data in the form of IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM) of this compound Derivatives

Compound IDDerivative TypeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent ->100>100>100
DERIV-01 Methyl Ester55.2 ± 4.178.9 ± 6.363.5 ± 5.2
DERIV-02 Ethyl Amide32.7 ± 2.945.1 ± 3.839.8 ± 3.1
DERIV-03 5-Fluoro Substituted21.5 ± 1.833.6 ± 2.528.4 ± 2.2
DERIV-04 Amino (Reduced Nitro)85.3 ± 7.292.1 ± 8.588.9 ± 7.9
Doxorubicin Reference Drug 0.8 ± 0.071.2 ± 0.10.9 ± 0.08

This table is for illustrative purposes only and does not represent actual experimental data.

Unraveling the Mechanism of Action: A Multi-Faceted Approach

Understanding the mechanism by which these derivatives exert their anticancer effects is crucial for their further development. A comprehensive investigation would involve a series of experiments to probe their effects on key cellular processes.

Potential Molecular Targets and Signaling Pathways

Based on the structural features of the core molecule and data from related compounds, several potential mechanisms of action can be hypothesized:

  • Kinase Inhibition: Many diphenylamine-containing compounds are known to be kinase inhibitors. These derivatives could potentially target key signaling kinases involved in cell proliferation and survival, such as EGFR, VEGFR, or others in the MAPK and PI3K/AKT pathways.[6]

  • Induction of Apoptosis: The compounds could trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspases.

  • Cell Cycle Arrest: The derivatives might interfere with the cell cycle machinery, causing an arrest at specific phases (e.g., G1/S or G2/M), thereby preventing cancer cell division.

  • Tubulin Polymerization Inhibition: Some complex heterocyclic derivatives have been shown to interact with tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[7][8]

G cluster_0 Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences Derivative Derivative Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) Derivative->Kinase_Inhibition Blocks signaling Apoptosis Induction of Apoptosis Derivative->Apoptosis Triggers caspases Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Derivative->Cell_Cycle_Arrest Disrupts mitosis Tubulin_Inhibition Tubulin Polymerization Inhibition Derivative->Tubulin_Inhibition Destabilizes microtubules Proliferation_Inhibition Inhibition of Proliferation Kinase_Inhibition->Proliferation_Inhibition Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Proliferation_Inhibition Tubulin_Inhibition->Cell_Cycle_Arrest Proliferation_Inhibition->Cell_Death

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols must be followed.

MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives and a reference drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G start Seed Cells in 96-well plate treat Treat with Derivatives start->treat incubate1 Incubate 48-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate 4h add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Comparative Analysis with Existing Therapeutics

A crucial aspect of this guide is to benchmark the performance of novel derivatives against established anticancer drugs. For instance, a new compound showing activity against breast cancer cell lines would be compared to drugs like Doxorubicin or Paclitaxel. Similarly, for lung cancer, comparisons with drugs like Cisplatin or Erlotinib would be relevant.[9] The goal is to identify derivatives that exhibit superior potency, a better safety profile (e.g., higher selectivity for cancer cells over normal cells), or a novel mechanism of action that could overcome existing drug resistance.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of a new generation of anticancer agents. This guide provides a comprehensive framework for the systematic evaluation of its derivatives. Future research should focus on the synthesis of diverse chemical libraries based on this scaffold and their rigorous evaluation using the experimental protocols outlined herein. A thorough investigation into their mechanisms of action will be pivotal in identifying lead compounds for further preclinical and clinical development. The ultimate goal is to translate these chemical insights into effective therapies for cancer patients.

References

A Comparative Guide to Utilizing 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the integrity of analytical reference standards is paramount to ensuring the safety and efficacy of drug substances and products. This guide provides a comprehensive comparison of the application of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid as an analytical reference standard, juxtaposed with the established pharmacopoeial standards for a structurally related compound, Niflumic acid. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions in the selection and application of reference materials for quality control and analytical method development.

Introduction: The Role of Reference Standards in Pharmaceutical Quality Control

Analytical reference standards are highly characterized materials used to confirm the identity, purity, and potency of a substance. Their use is a fundamental requirement of regulatory bodies worldwide. While pharmacopoeial standards, such as those from the European Pharmacopoeia (EP), offer the highest level of official recognition, in-house or non-official standards are often utilized during drug development and for impurities not yet official. This compound is a case in point, being a known impurity in the synthesis of the antipsychotic drug Clozapine.[1] Its utility as a reference standard is therefore critical for the quality control of Clozapine. This guide will explore its application in this context and draw parallels with the use of official Niflumic acid reference standards and its impurities.

Comparative Analysis: this compound vs. Niflumic Acid Pharmacopoeial Standards

The choice of a reference standard is dictated by its intended use and the regulatory context. Here, we compare the subject compound with the well-established Niflumic acid reference standards provided by the European Pharmacopoeia.[2][3]

Physicochemical Properties:

PropertyThis compoundNiflumic Acid
Molecular Formula C₁₃H₉ClN₂O₄[4][5]C₁₃H₉F₃N₂O₂[6]
Molecular Weight 292.67 g/mol [4][5]282.22 g/mol [3][6]
Appearance Orange solidPowder[7]
Melting Point 245-247 °C203-204 °C[7]
CAS Number 60091-87-4[3]4394-00-7[3]

Application as a Reference Standard:

The primary application for this compound as a reference standard is in the quantitative analysis of impurities in Clozapine Active Pharmaceutical Ingredient (API).[7] In contrast, Niflumic acid and its official impurity reference standards are used for assays and purity tests as prescribed by the European Pharmacopoeia monograph for Niflumic acid.[3]

The following diagram illustrates the workflow for utilizing these reference standards in a quality control environment.

Reference_Standard_Workflow Figure 1: Generalized Workflow for Reference Standard Utilization cluster_0 Reference Standard Qualification cluster_1 Analytical Method cluster_2 Sample Analysis rs_proc Procurement of Reference Standard rs_char Characterization & Purity Assessment rs_cert Certificate of Analysis (CoA) method_val Method Validation (ICH Q2(R1)) rs_cert->method_val method_dev Method Development (e.g., HPLC) inst_analysis Instrumental Analysis sample_prep Test Sample Preparation data_proc Data Processing & Quantification

Figure 1: Generalized Workflow for Reference Standard Utilization

Experimental Protocols and Supporting Data

To provide a practical comparison, this section details validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in both Clozapine and Niflumic acid.

Protocol 1: HPLC Method for the Determination of this compound in Clozapine API

This method is adapted from established procedures for the analysis of Clozapine and its related substances.[7][8]

Chromatographic Conditions:

ParameterCondition
Column Purospher® STAR RP-18 end-capped (125 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with a mixture of Acetonitrile, Methanol, and pH 2.4 Phosphate Buffer
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection UV at 257 nm

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 1.5 mg of this compound reference standard in 80 mL of methanol in a 100 mL volumetric flask. Sonicate to dissolve, then dilute to volume with water.

  • Sample Solution: Prepare a solution of the Clozapine API in the mobile phase at a suitable concentration.

  • Spiked Sample (for validation): Spike the Clozapine API sample solution with known amounts of the standard stock solution.

Validation Data Summary (Representative):

Validation ParameterResult
Linearity (R²) ≥0.999
Recovery 80.0% - 120.0%
LOD 0.07 - 0.20 µg/mL
LOQ 0.20 - 0.61 µg/mL

Data synthesized from reported methods for Clozapine impurity analysis.[8]

The following diagram illustrates the logical flow of the HPLC method validation process according to ICH Q2(R1) guidelines.

HPLC_Validation_Workflow Figure 2: HPLC Method Validation Flowchart start Start Validation specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness end_report Validation Report robustness->end_report

Figure 2: HPLC Method Validation Flowchart

Protocol 2: Stability-Indicating HPLC Method for Niflumic Acid and Its Impurities

This protocol is based on published stability-indicating methods for Niflumic acid.[9][10][11]

Chromatographic Conditions:

ParameterCondition
Column Phenomenex RP-C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol: Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the Niflumic Acid EP Reference Standard in methanol.

  • Impurity Stock Solutions: Prepare individual stock solutions of the Niflumic acid impurity reference standards (e.g., Impurity A, B, E) in methanol.

  • Sample Solution: Dissolve the Niflumic acid sample in methanol.

  • Forced Degradation Samples: Subject the Niflumic acid sample to stress conditions (acid, base, oxidation, heat, light) to demonstrate the specificity of the method.

Validation Data Summary (Representative):

Validation ParameterResult
Linearity (R²) ≥0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 1.13 µg/mL
LOQ 3.46 µg/mL

Data synthesized from published stability-indicating methods for Niflumic acid.[10][11]

Discussion: Bridging Expertise and Trustworthiness

The experimental protocols outlined above demonstrate that both this compound and the official Niflumic acid impurities can be effectively quantified using validated HPLC methods. The choice between developing a method for a non-official standard versus adopting a pharmacopoeial method depends on the developmental stage of the drug product and the availability of official standards.

For a well-established drug like Niflumic acid, the use of pharmacopoeial reference standards is the most direct path to regulatory compliance.[2][3] The European Pharmacopoeia provides highly characterized reference standards for both the API and its known impurities, ensuring a high degree of trust in the analytical results.[3]

In the case of Clozapine, where this compound is a known process impurity, a well-characterized in-house or third-party reference standard is essential for quality control.[1][7] The validation of the analytical method using this standard must be robust and adhere to ICH guidelines to ensure the trustworthiness of the data generated.

The following diagram illustrates the relationship between the reference standard, the analytical method, and the final quality assessment of the drug product.

Quality_Assessment_Logic Figure 3: Logic Diagram for Quality Assessment cluster_input Inputs cluster_process Analytical Process cluster_output Outputs ref_std Characterized Reference Standard val_method Validated Analytical Method (e.g., HPLC) ref_std->val_method Calibration api_sample API/Drug Product Sample api_sample->val_method Analysis analytical_data Analytical Data (e.g., Purity, Impurity Levels) val_method->analytical_data quality_decision Quality Assessment & Release Decision analytical_data->quality_decision Comparison to Specifications

Figure 3: Logic Diagram for Quality Assessment

Conclusion

The use of this compound as an analytical reference standard is a valid and necessary practice for the quality control of Clozapine, particularly for the monitoring of process-related impurities. Its successful application hinges on thorough characterization and the use of a validated analytical method.

This guide has demonstrated that the principles of using this non-official standard are analogous to the use of official pharmacopoeial standards for Niflumic acid. By understanding the underlying scientific principles and adhering to rigorous validation protocols, researchers and drug development professionals can confidently employ this compound as a reliable tool in their analytical workflows, ultimately contributing to the safety and quality of pharmaceutical products.

References

A Comparative Guide to the NMR and HPLC Characterization of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the characterization of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols, discusses the rationale behind experimental choices, and presents supporting data to ensure robust and reliable analytical outcomes.

Introduction

This compound is a key intermediate and versatile scaffold in organic and medicinal chemistry.[1] Its structure, featuring a substituted aniline linked to a benzoic acid moiety, makes it a valuable precursor for synthesizing more complex heterocyclic compounds.[1] Given its potential applications, for instance in the development of novel molecules with biological activity, rigorous characterization of its structure and purity is paramount.[1] This guide will compare the utility of NMR and HPLC in providing a comprehensive analytical profile of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework, substitution patterns, and the electronic environment of each nucleus.

A. Rationale for NMR Experimental Design

The choice of a suitable deuterated solvent is the first critical step in NMR sample preparation. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which aids in the dissolution of the compound, and its ability to facilitate the observation of exchangeable protons, such as the carboxylic acid and amine protons.[4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

B. Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[4]

  • Instrumentation: Acquire the spectra on a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak or TMS.

C. Data Interpretation and Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on published data.[5]

Table 1: ¹H NMR Data (300 MHz, DMSO-d₆) [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.49br s1H-COOH
11.08s1H-NH-
8.14s1HAr-H
7.97d, J = 7.7 Hz1HAr-H
7.63s2HAr-H
7.57 – 7.47m2HAr-H
7.12t, J = 6.6 Hz1HAr-H

Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆) [5]

Chemical Shift (δ) ppmAssignment
169.2C=O (Carboxylic Acid)
142.1Ar-C
137.8Ar-C
137.5Ar-C
136.5Ar-C
135.7Ar-C
134.1Ar-C
132.3Ar-C
125.9Ar-C
123.8Ar-C
122.7Ar-C
121.3Ar-C
119.4Ar-C

The presence of the downfield broad singlet at 13.49 ppm is characteristic of a carboxylic acid proton, while the singlet at 11.08 ppm corresponds to the amine proton. The aromatic region (7.12-8.14 ppm) displays a complex splitting pattern due to the coupling between the non-equivalent aromatic protons.[6] The ¹³C NMR spectrum confirms the presence of 13 distinct carbon environments, including the carbonyl carbon of the carboxylic acid at 169.2 ppm.

II. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a powerful technique for assessing the purity of a compound and quantifying its concentration. For this compound, a reversed-phase HPLC method is most suitable.

A. Rationale for HPLC Experimental Design

Reversed-phase chromatography, typically utilizing a C18 column, is the method of choice for separating moderately polar to nonpolar compounds like this compound.[7] The mobile phase composition, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is critical for achieving optimal separation.[7] The pH of the mobile phase must be controlled to ensure the analyte is in a single, non-ionized form, which enhances retention and improves peak shape.[8] For a carboxylic acid-containing compound, an acidic mobile phase (pH 2.5-3.0) is necessary to suppress the ionization of the carboxyl group.[8] UV detection is appropriate as the aromatic rings and nitro group provide strong chromophores.

B. Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[7]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting point could be 60:40 (Acetonitrile: 0.1% Phosphoric Acid).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which can be determined from a UV scan (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.[7]

    • Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

C. Data Interpretation and Comparison

Table 3: HPLC Performance Data

ParameterExpected Result
Retention Time (tR)Dependent on the specific mobile phase composition and column, but should be consistent and well-resolved from any impurities.
Peak Asymmetry0.8 - 1.5
Theoretical Plates> 2000
Purity (Area %)≥ 98% (for a high-purity standard)

HPLC provides quantitative data on the purity of the compound, which is complementary to the structural information obtained from NMR. By analyzing the chromatogram, one can identify and potentially quantify any impurities present in the sample.

III. Comparative Summary and Workflow Visualization

Both NMR and HPLC are essential for the comprehensive characterization of this compound. NMR provides definitive structural elucidation, while HPLC offers a robust method for purity assessment and quantification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq processing Fourier Transform, Phasing, Baseline Correction h1_acq->processing c13_acq->processing analysis Chemical Shift & Coupling Constant Analysis processing->analysis structure Structural Confirmation analysis->structure

Caption: Workflow for NMR Characterization.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh Weigh Compound dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Dilute with Mobile Phase (Working Standards & Sample) dissolve->dilute instrument HPLC System dilute->instrument inject Inject Standards & Sample instrument->inject chromatogram Generate Chromatogram inject->chromatogram calibration Create Calibration Curve chromatogram->calibration purity Purity Assessment (Area %) chromatogram->purity

References

A Comparative Guide to In Vitro Cytotoxicity Testing Protocols for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] This guide provides a comprehensive overview of robust in vitro cytotoxicity testing protocols, specifically tailored for the evaluation of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a compound of interest for its potential anticancer properties.[3][4] We will delve into the mechanistic underpinnings of widely accepted assays, offer detailed, step-by-step methodologies, and present a framework for data interpretation and comparison. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reliable cytotoxicity screening platform.

The Compound in Focus: this compound

This compound (CAS 60091-87-4) is a synthetic derivative of aniline and an analog of benzoic acid.[3] Its chemical structure, featuring a chloronitroaniline moiety linked to a benzoic acid ring, presents multiple sites for biological interactions, making it a candidate for a variety of pharmacological activities.[3] Preliminary studies suggest that this compound may possess significant anticancer properties, warranting a thorough investigation of its cytotoxic profile.[3][4]

The Imperative of In Vitro Cytotoxicity Testing

Before any compound can advance to preclinical and clinical stages, a comprehensive understanding of its effect on cell viability is essential.[1] In vitro cytotoxicity assays serve as a critical first-line screening tool, offering a rapid, cost-effective, and high-throughput method to assess a compound's potential to cause cell death.[2] These assays provide crucial data on dose-response relationships and help in determining the therapeutic index of a potential drug candidate.[1]

Core Cytotoxicity Assays: A Multi-Faceted Approach

To obtain a comprehensive cytotoxicity profile, it is advisable to employ a battery of assays that measure different cellular parameters.[5] This multi-parametric approach provides a more complete picture of the compound's mechanism of action. Here, we detail the protocols for three fundamental and complementary assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7][8]

Scientific Rationale

A decrease in the metabolic rate of cells treated with this compound would suggest a cytotoxic or cytostatic effect. This assay is a robust initial screen for compounds that may interfere with cellular metabolism or induce cell death.

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]

  • Absorbance Reading: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[9][10]

Scientific Rationale

An increase in LDH activity in the culture supernatant after treatment with this compound would indicate a loss of cell membrane integrity and subsequent cell death. This assay is particularly useful for detecting necrotic cell death.

Experimental Workflow: LDH Assay

Caption: Workflow of the LDH assay for cytotoxicity testing.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][12] A reference wavelength of 680 nm can be used to subtract background absorbance.[11]

Caspase-3/7 Assay: Detecting Apoptosis

Caspases are a family of proteases that play a key role in programmed cell death (apoptosis).[13] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[13] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[14]

Scientific Rationale

An increase in caspase-3/7 activity in cells treated with this compound would strongly suggest that the compound induces apoptosis. This assay provides mechanistic insight into the mode of cell death.

Experimental Workflow: Caspase-3/7 Assay

Caption: Workflow of the Caspase-3/7 assay for apoptosis detection.

Detailed Protocol: Caspase-3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[15]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.[15]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

For each assay, it is crucial to perform a dose-response analysis to determine the concentration of this compound that causes a 50% reduction in the measured parameter (IC50 for MTT and LDH assays) or a half-maximal activation (EC50 for the caspase assay).

MTT Assay:

  • Calculation: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Interpretation: A lower percentage of viability indicates higher cytotoxicity. The IC50 value represents the potency of the compound.

LDH Assay:

  • Calculation: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Interpretation: A higher percentage of cytotoxicity indicates greater membrane damage.

Caspase-3/7 Assay:

  • Calculation: Fold Induction = (Luminescence of treated cells / Luminescence of control cells)

  • Interpretation: A fold induction greater than 1 indicates the activation of apoptosis.

Comparative Analysis and Alternative Compounds

To provide context for the cytotoxicity of this compound, it is beneficial to compare its performance against compounds with known cytotoxic profiles.

CompoundPrimary MechanismExpected MTT ResultExpected LDH ResultExpected Caspase-3/7 Result
This compound Putative Anticancer[3][4]Dose-dependent decrease in viabilityDose-dependent increase in LDH releaseDose-dependent increase in caspase activity
Doxorubicin (Positive Control) DNA Intercalation, Topoisomerase II InhibitionPotent decrease in viabilitySignificant increase in LDH releaseStrong induction of caspase activity
Staurosporine (Positive Control) Broad-spectrum Kinase Inhibitor, Apoptosis InducerPotent decrease in viabilityModerate increase in LDH releaseVery strong induction of caspase activity
Glycine (Negative Control) Non-toxic Amino AcidNo significant change in viabilityNo significant change in LDH releaseNo significant change in caspase activity

Conclusion

This guide provides a foundational framework for the in vitro cytotoxicity testing of this compound. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can generate a comprehensive and reliable dataset to inform the subsequent stages of drug development. The detailed protocols and comparative framework presented herein are designed to ensure scientific rigor and facilitate the objective evaluation of this promising compound.

References

A Comparative Guide to the Antimicrobial Spectrum of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. One such scaffold of interest is 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, a molecule that has garnered attention for its potential biological activities.[1] This technical guide provides a comprehensive comparison of the antimicrobial spectrum of analogs derived from this core structure. We will delve into the experimental data, structure-activity relationships, and the scientific rationale behind the evaluation of these compounds, offering valuable insights for researchers and professionals in drug development.

The core structure, this compound, is a versatile synthetic intermediate, allowing for a variety of chemical modifications to explore and optimize its biological effects.[1] Its inherent chemical features, including the chloro and nitro electron-withdrawing groups, and the hydrogen bond donor/acceptor capabilities of the amino and carboxylic acid moieties, provide a unique platform for designing novel antimicrobial agents.[1]

Comparative Antimicrobial Spectrum of Benzoic Acid Analogs

While specific studies on a wide range of direct analogs of this compound are limited in the readily available literature, the parent compound itself has demonstrated notable antibacterial efficacy. Studies have shown that this compound exhibits significant antibacterial properties against various strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[1] Minimum Inhibitory Concentration (MIC) values have been reported to be as low as 3.12 μg/mL, indicating potent activity.[1]

To provide a comparative context, this guide will analyze the antimicrobial activity of closely related benzoic acid derivatives, which share key structural motifs with the target compound. The following table summarizes the antimicrobial activity of these related analogs against a panel of clinically relevant microorganisms.

Compound IDModificationTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Parent Compound This compoundStaphylococcus aureus3.12CiprofloxacinNot specified
Escherichia coli3.12CiprofloxacinNot specified
Analog 1 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivativeStaphylococcus aureusGood activityCiprofloxacinNot specified
Pseudomonas aeruginosaGood activityCiprofloxacinNot specified
Analog 2 2-({[(2-chlorobenzoyl)(phenyl) amino]sulfinyl}amino)phenyl formateStaphylococcus aureusGood activityCiprofloxacinNot specified
Pseudomonas aeruginosaGood activityCiprofloxacinNot specified
Analog 3 2-({[(2-chlorobenzoyl)(phenyl) amino]sulfinyl}amino)phenyl-2-aminophenyl-2-(4-nitrophenoxy) anilineStaphylococcus aureusGood activityCiprofloxacinNot specified
Pseudomonas aeruginosaGood activityCiprofloxacinNot specified

Note: "Good activity" is reported in the source material without specific MIC values, but in comparison to the standard drug Ciprofloxacin.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Analysis of related compounds reveals several key SAR trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro moieties, appears to be crucial for antimicrobial potency. These groups can enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.[2]

  • Amide and Sulfinyl Modifications: The conversion of the carboxylic acid group to amide or more complex sulfinylamide derivatives has been shown to yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This suggests that modifications at this position can be a fruitful strategy for optimizing the antimicrobial spectrum and potency.

  • Metal Complexation: The formation of metal complexes with benzoic acid derivatives can significantly enhance their antimicrobial activity.[3][4][5][6][7] The metal ion itself can possess antimicrobial properties, and complexation can increase the lipophilicity of the molecule, favoring its penetration into the microbial cell.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (typically in DMSO)

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

Step-by-Step Methodology:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the adjusted microbial inoculum to each well (except the negative control), achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_broth Dispense Sterile Broth (100 µL/well) prep_compound Add Compound Stock (100 µL to first well) prep_broth->prep_compound serial_dilute Perform 2-fold Serial Dilutions prep_compound->serial_dilute inoculate Add Microbial Inoculum (10 µL/well) serial_dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution Method to Determine MIC.

Proposed Mechanism of Action: A Multifaceted Approach

The precise mechanism of action for this compound and its analogs is likely multifactorial. Based on the chemical structure and studies of related compounds, several potential targets and pathways can be hypothesized.

Conceptual Diagram of Potential Mechanisms:

MechanismOfAction cluster_compound Benzoic Acid Analog cluster_cell Microbial Cell cluster_effect Cellular Effects compound This compound Analog membrane Cell Membrane Disruption compound->membrane enzyme Enzyme Inhibition compound->enzyme dna DNA Synthesis Inhibition compound->dna leakage Ion Leakage membrane->leakage metabolism Metabolic Disruption enzyme->metabolism replication Replication Failure dna->replication death Cell Death leakage->death metabolism->death replication->death

Caption: Potential Antimicrobial Mechanisms of Benzoic Acid Analogs.

The lipophilic nature of these compounds, enhanced by the halogen and nitro substituents, likely facilitates their insertion into the microbial cell membrane, leading to disruption of membrane integrity and leakage of essential cellular components. Furthermore, the core structure is an analog of aminobenzoic acid, which is a precursor in the folate synthesis pathway in many microorganisms. It is plausible that these compounds could act as competitive inhibitors of enzymes in this pathway, such as dihydropteroate synthase, thereby disrupting DNA synthesis and repair.

Conclusion and Future Directions

While the parent compound this compound demonstrates promising antimicrobial activity, a comprehensive understanding of the full potential of this chemical class requires further investigation into a broader range of its analogs. The available data on related benzoic acid derivatives suggest that strategic modifications, such as amide formation and metal complexation, can lead to enhanced antimicrobial efficacy.

Future research should focus on the systematic synthesis and antimicrobial evaluation of a library of this compound analogs with diverse substitution patterns. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with potent, broad-spectrum antimicrobial activity for further preclinical development.

References

A Comparative Guide to the Identification of Synthesis Impurities in 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Undesired chemical entities, or impurities, can arise from numerous sources during synthesis and storage, potentially altering the pharmacological and toxicological profile of the final drug product.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A, to control impurities in new drug substances, mandating their identification and characterization above specific thresholds.[2][3]

This guide provides an in-depth technical comparison of analytical methodologies for the identification and characterization of impurities generated during the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. This compound is a significant synthetic intermediate in medicinal chemistry, notably as a precursor or impurity in the synthesis of antipsychotic drugs like Clozapine.[4][5][6] We will explore the common synthetic pathway, predict potential impurities, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the chemical purity and regulatory compliance of pharmaceutical compounds.

Part 1: Synthesis Pathway and Prediction of Potential Impurities

The most prevalent synthetic route to this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[7][8] This reaction typically involves the coupling of an aryl halide with an amine. In this case, 2-chlorobenzoic acid (or its ester derivative) is coupled with 4-chloro-2-nitroaniline.

The reaction mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond.[7][9] Given this pathway, a logical first step in impurity profiling is to predict the potential impurities that could arise. These can be categorized as follows:

  • Starting Materials and Reagents: Unreacted starting materials are the most common process-related impurities.

  • Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through to the final product.[1]

  • By-products: These result from side reactions inherent to the synthesis chemistry. In an Ullmann coupling, this can include homo-coupling of the starting materials.[8]

  • Degradation Products: The product may degrade under the reaction conditions (e.g., high temperature) or during storage.

Below is a diagram illustrating the primary synthesis route.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2-Chlorobenzoic Acid C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-Temperature Solvent A->C B 4-Chloro-2-nitroaniline B->C D This compound (Target Product) C->D Ullmann Condensation

Caption: Synthesis of the target compound via Ullmann condensation.

Based on this synthesis, we can predict a profile of potential organic impurities.

Impurity Type Potential Compound Name Origin
Starting Material 2-Chlorobenzoic acidUnreacted starting material
Starting Material 4-Chloro-2-nitroanilineUnreacted starting material
By-product Bis(4-chloro-2-nitrophenyl)amineHomo-coupling of 4-chloro-2-nitroaniline
By-product 2,2'-DicarboxydiphenylamineHomo-coupling of 2-chlorobenzoic acid
Degradation Product 2-Amino-4-chlorobenzoic acidReduction of the nitro group
Isomeric Impurity Isomers of aminobenzoic acidImpurities in starting materials

Part 2: Comparative Guide to Analytical Methodologies

A multi-faceted, or orthogonal, approach is essential for the robust identification and characterization of impurities. No single technique can provide all the necessary information. Here, we compare the three cornerstone techniques: HPLC for separation and quantification, LC-MS for rapid identification, and NMR for definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC with UV detection is the most widely used technique for routine purity testing and impurity quantification in the pharmaceutical industry.[10][11] Its strength lies in its ability to separate the main component from trace-level impurities, providing a detailed purity profile and allowing for accurate quantification.

Causality of Experimental Choices:

  • Reversed-Phase HPLC: This is the preferred mode for moderately polar compounds like our target molecule. A C18 column is a standard choice, offering excellent retention and resolution for a wide range of aromatic compounds.

  • Gradient Elution: A gradient of a weak organic solvent (e.g., acetonitrile) and an acidic aqueous buffer is used to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe. The acid (e.g., formic or acetic acid) helps to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.

  • UV Detection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector as it provides spectral data for each peak. This is a self-validating feature; co-eluting peaks can often be detected by non-homogenous spectra across a single chromatographic peak. The detection wavelength is typically set at a λmax where the API and expected impurities have significant absorbance.

  • System Preparation:

    • HPLC System: A quaternary HPLC system with a PDA detector.

    • Column: C18, 4.6 x 150 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Acetic acid in Water.

    • Mobile Phase B: Methanol.

    • Needle Wash: 70:30 Methanol/Water.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesis batch sample and dissolve in 25.0 mL of diluent. This higher concentration is necessary to detect impurities at the 0.1% level.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the percentage area of each impurity relative to the total area of all peaks.

    • Use the PDA data to check for peak purity of the main peak and any significant impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Tool for Rapid Identification

LC-MS is a powerful combination of the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[12][13] It is the primary tool for the initial identification of unknown impurities by providing precise molecular weight information.[14][15]

Causality of Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar, ionizable molecules like our target compound and its likely impurities. It typically produces protonated molecules [M+H]+ in positive mode or deprotonated molecules [M-H]- in negative mode, directly revealing the molecular weight.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is invaluable. It provides a highly accurate mass measurement, which can be used to predict the elemental composition of an impurity, significantly narrowing down the potential structures. A triple quadrupole (QqQ) instrument is excellent for targeted quantification at very low levels due to its high sensitivity in Multiple Reaction Monitoring (MRM) mode.[12][16]

  • Tandem MS (MS/MS): Fragmenting the parent ion of an impurity and analyzing the resulting fragment ions provides structural information that can help distinguish between isomers and elucidate the structure.[15]

  • System Preparation:

    • LC-MS System: An HPLC or UHPLC system coupled to an HRMS (e.g., Q-TOF) with an ESI source.

    • Chromatographic Conditions: Use the same column and similar mobile phases as the HPLC-UV method. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile ones if not using acetic acid.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative (run separately to capture all impurities).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: 100-1000 m/z.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (fragment ions above a certain intensity threshold).

  • Sample Preparation:

    • Use the same sample solution prepared for HPLC analysis (1.0 mg/mL).

  • Data Analysis:

    • Extract ion chromatograms for the masses of predicted impurities.

    • For unknown peaks, determine the accurate mass from the full scan MS spectrum.

    • Use software to predict possible elemental compositions for the unknown mass.

    • Analyze the MS/MS fragmentation pattern to propose a structure. Compare this fragmentation to the parent compound to identify common structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While LC-MS provides strong evidence for a proposed structure, NMR spectroscopy is the definitive technique for unambiguous structure elucidation of organic compounds.[17][18] It provides detailed information about the carbon-hydrogen framework of a molecule.[19][20]

Causality of Experimental Choices:

  • Isolation: NMR is less sensitive than MS and requires a pure, isolated sample of the impurity, typically in microgram to milligram quantities. Preparative HPLC is the method of choice for this isolation.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). ¹³C NMR shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.[21]

  • Isolation: Isolate the unknown impurity using preparative HPLC with the developed analytical method as a starting point. Collect the corresponding fraction and remove the solvent.

  • Sample Preparation: Dissolve the purified impurity (ideally >50 µg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher):

    • ¹H NMR

    • ¹³C NMR

    • 2D COSY

    • 2D HSQC

    • 2D HMBC

  • Spectral Interpretation:

    • Assign all proton and carbon signals using the 1D and 2D spectra.

    • Use the HMBC correlations to connect the molecular fragments.

    • Confirm the proposed structure is consistent with all NMR data and the molecular formula determined by HRMS.

Part 3: Integrated Workflow and Data Comparison

A logical and efficient workflow is critical for successful impurity identification. The process should be sequential, using the results from one technique to inform the next.

Caption: Integrated workflow for impurity identification and characterization.

Comparative Summary of Techniques
Technique Primary Role Strengths Limitations
HPLC-PDA Separation & QuantificationRobust, reproducible, excellent for purity assessment, provides UV spectral info.[10][11]Provides no molecular weight or definitive structural information.
LC-MS IdentificationHigh sensitivity, provides molecular weight and formula (HRMS), structural clues from fragmentation (MS/MS).[12][15]Isomers can be difficult to distinguish, not inherently quantitative without standards.
NMR Structure ElucidationProvides unambiguous structural information, "gold standard" for characterization.[17][18]Requires pure isolated sample, relatively low sensitivity, requires larger sample amounts.

Conclusion

The identification and characterization of impurities in the synthesis of this compound is a critical exercise in ensuring pharmaceutical quality and safety. This guide has demonstrated that a successful strategy is not about choosing a single "best" technique, but about implementing an integrated, orthogonal workflow. By leveraging HPLC for robust separation and quantification, LC-MS for rapid and sensitive identification, and NMR for definitive structural elucidation, researchers can confidently characterize their synthetic products. This systematic approach ensures not only a deep understanding of the chemical process but also provides the comprehensive, self-validating data package required to meet the stringent demands of regulatory bodies like the ICH.[2][3]

References

A Comparative Guide to the Genotoxicity Assessment of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's genotoxic potential is a cornerstone of preclinical safety evaluation. This guide provides an in-depth technical comparison of the potential genotoxicity of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a synthetic intermediate of interest in medicinal chemistry[1][2][3][4][5][6][7], against relevant alternative compounds. Due to the absence of direct public genotoxicity data for this specific molecule, this guide will infer its potential profile based on well-established structure-activity relationships for its core chemical moieties: aromatic nitro compounds and chloro-substituted benzoic acids.[8][9][10] We will compare its predicted behavior with that of a known genotoxic nitroaromatic compound, 4-nitroquinoline 1-oxide (4-NQO), and a structurally related, generally non-mutagenic compound, p-Chlorobenzoic acid.[11]

This guide is designed to not only present comparative data but also to elucidate the scientific rationale behind the selection of genotoxicity assays and the interpretation of their results, in accordance with international regulatory standards such as the OECD guidelines.[12][13][14]

The Chemical Landscape: Structure, Function, and Genotoxic Potential

The genotoxic potential of a molecule is intimately linked to its chemical structure. The subject of our focus, this compound, possesses two key structural alerts that warrant a thorough genotoxicity investigation:

  • The Nitroaromatic Group: Nitroaromatic compounds are a class of chemicals known for their broad spectrum of mutagenic, genotoxic, and carcinogenic properties.[8][10][15] Their genotoxicity is often dependent on the metabolic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can form adducts with DNA.[8][15]

  • The Halogenated Benzoic Acid Moiety: While p-chlorobenzoic acid itself has tested negative in the Ames test[11], the presence of a halogen on an aromatic ring can influence the molecule's electronic properties and metabolic fate.

Given these structural features, a standard battery of in vitro genotoxicity tests is essential to characterize the potential risk of this compound.

Comparative Compounds

To provide a robust comparative framework, we have selected two compounds:

  • 4-Nitroquinoline 1-oxide (4-NQO): A well-characterized potent, direct-acting mutagen and carcinogen. It serves as a positive control in many genotoxicity studies and represents a worst-case scenario for a nitroaromatic compound.

  • p-Chlorobenzoic Acid: A structurally related compound that lacks the nitro group and the secondary amine linkage. It has been reported as non-mutagenic in the Ames test and provides a useful negative comparator.[11][16]

Core Genotoxicity Assessment: A Two-Pronged Approach

A standard in vitro genotoxicity testing battery typically includes an assessment of gene mutations in bacteria and an evaluation of chromosomal damage in mammalian cells.[14]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for detecting gene mutations. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound & Controls (Vehicle, 4-NQO, p-Chlorobenzoic acid) Plate_No_S9 Plate Bacteria + Compound (-S9) Test_Compound->Plate_No_S9 Plate_S9 Plate Bacteria + Compound + S9 (+S9) Test_Compound->Plate_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Plate_S9 Bacteria Salmonella typhimurium (e.g., TA98, TA100) Bacteria->Plate_No_S9 Bacteria->Plate_S9 Incubate Incubate at 37°C for 48-72 hours Plate_No_S9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Vehicle Control Count->Compare

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Comparative Data: Ames Test (Hypothetical)

CompoundConcentration (µ g/plate )Metabolic Activation (-S9) Mean Revertants/Plate (TA98)Metabolic Activation (+S9) Mean Revertants/Plate (TA98)Result
Vehicle Control (DMSO) -25 ± 430 ± 5Negative
This compound 1028 ± 665 ± 8Positive (+S9)
5035 ± 5150 ± 12
10042 ± 7320 ± 25
4-NQO 0.5850 ± 45900 ± 50Positive
p-Chlorobenzoic Acid 100027 ± 532 ± 6Negative

Interpretation of Hypothetical Data: Based on its nitroaromatic structure, this compound is predicted to be positive in the Ames test, particularly with metabolic activation (+S9). The S9 mix contains enzymes that can reduce the nitro group to its mutagenic form. In contrast, p-Chlorobenzoic acid is expected to be negative, consistent with existing data.[11] 4-NQO, a direct-acting mutagen, shows high revertant counts with and without S9.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. This test is often conducted in human peripheral blood lymphocytes or cell lines like TK6 or HepG2.[17][18][19]

Experimental Workflow: In Vitro Micronucleus Test

Micronucleus_Test_Workflow cluster_culture Cell Culture & Exposure cluster_division Cell Division Block cluster_harvest Harvest & Staining cluster_analysis Microscopic Analysis Cells Mammalian Cells (e.g., TK6, HepG2) Treatment Treat with Test Compound ± S9 Metabolic Activation Cells->Treatment CytoB Add Cytochalasin B (to block cytokinesis) Treatment->CytoB Incubate_Div Incubate to allow nuclear division CytoB->Incubate_Div Harvest Harvest Cells Incubate_Div->Harvest Stain Stain with DNA Dye (e.g., Giemsa, DAPI) Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Assess Assess Cytotoxicity (e.g., CBPI) Score->Assess

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Comparative Data: In Vitro Micronucleus Test (Hypothetical)

CompoundConcentration (µM)Metabolic Activation% Micronucleated Binucleate CellsCytotoxicity (% of Control)Result
Vehicle Control (DMSO) --S9 / +S91.2 ± 0.3100Negative
This compound 10+S93.5 ± 0.695Positive (+S9)
25+S98.2 ± 1.180
50+S915.6 ± 2.060
4-NQO 0.1-S912.5 ± 1.570Positive
p-Chlorobenzoic Acid 1000-S9 / +S91.4 ± 0.498Negative

Interpretation of Hypothetical Data: Similar to the Ames test, the genotoxic potential of the nitroaromatic moiety is expected to manifest as chromosomal damage after metabolic activation. Therefore, an increase in micronucleated cells is predicted for this compound in the presence of S9. p-Chlorobenzoic acid is anticipated to be negative. 4-NQO, a known clastogen, would induce micronuclei without metabolic activation.

Synthesis and Conclusion

While direct experimental data for this compound is not publicly available, a comparative analysis based on its structural components provides a strong rationale for predicting its genotoxic potential. The presence of a nitroaromatic group is a significant structural alert, suggesting a high probability of mutagenic and clastogenic activity following metabolic reduction.[8][10][15] This is in stark contrast to simpler, related structures like p-chlorobenzoic acid, which lack this key functional group and are generally considered non-genotoxic.[11]

For any drug development program involving this compound or its derivatives, a comprehensive genotoxicity assessment following OECD guidelines is imperative.[12][13][20] The hypothetical data presented in this guide underscores the expected outcomes and highlights the necessity of these assays. Should in vitro tests yield positive results, further tiered testing, including in vivo studies, would be required to fully characterize the genotoxic risk and determine if the compound is a viable candidate for further development.

References

A Comparative Guide to the Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is a key synthetic intermediate in the development of a variety of pharmacologically active molecules and functional materials.[1][2] Its diarylamine structure, featuring a substituted aniline linked to a benzoic acid moiety, serves as a versatile scaffold for the synthesis of complex heterocyclic compounds such as benzimidazoles and quinazolines.[1] The presence of electron-withdrawing nitro and chloro groups, a hydrogen-bond-donating amine, and a hydrogen-bond-accepting carboxylic acid endows this molecule with unique electronic properties and multiple points for chemical modification.[1] These characteristics make it a compound of interest in medicinal chemistry, with research indicating potential anticancer and antimicrobial activities.[1][3] Furthermore, it is recognized as a critical impurity in the synthesis of the antipsychotic drug Clozapine.[3]

The efficient and scalable synthesis of this diarylamine is therefore of considerable importance. Historically, the copper-catalyzed Ullmann condensation has been a workhorse for the formation of such C-N bonds. More recently, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and often milder alternative.[4] This guide provides an in-depth, objective comparison of these two seminal synthetic routes, supported by experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Methodological Differences

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu) powder or saltsPalladium (Pd) complexes
Typical Ligands Often none, or simple diamines/amino acidsBulky, electron-rich phosphines (e.g., XPhos)
Reaction Temperature High (typically >80°C)Milder (often room temperature to 120°C)
Base Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Solvent High-boiling polar solvents (e.g., isopropanol, DMF)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Favored for electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides
Cost & Toxicity Lower cost (abundant copper)Higher cost (precious palladium, specialized ligands)

Delving into the Mechanisms: A Tale of Two Metals

The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions underpin their different characteristics and substrate compatibility.

The Ullmann Condensation: A Copper-Catalyzed Cycle

The Ullmann condensation is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the diarylamine product and regenerates the active Cu(I) catalyst.

Ullmann Condensation Cu(I) Cu(I) Copper_Amide [Cu(I)-NR₂]⁻ Cu(I)->Copper_Amide + R₂NH, Base - HX Amine_Base R₂NH, Base Cu(III)_Complex [Ar-Cu(III)-NR₂] Copper_Amide->Cu(III)_Complex + Ar-X Aryl_Halide Ar-X Cu(III)_Complex->Cu(I) Reductive Elimination Diarylamine Ar-NR₂ Cu(III)_Complex->Diarylamine

Caption: Catalytic cycle of the Ullmann Condensation.

The Buchwald-Hartwig Amination: A Palladium-Powered Pathway

The Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[4] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired diarylamine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps.[4]

Buchwald-Hartwig Amination Pd(0)L₂ Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(Ar)(X) Pd(0)L₂->Pd(II)_Complex Ar-X Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(NR₂) Pd(II)_Complex->Amido_Complex + R₂NH, Base - HX Amine_Base R₂NH, Base Amido_Complex->Pd(0)L₂ Reductive Elimination Diarylamine Ar-NR₂ Amido_Complex->Diarylamine Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocols and Performance Data

Route 1: Ullmann Condensation

This classical approach offers a cost-effective synthesis, relying on the abundance and low cost of copper catalysts. The reaction typically requires elevated temperatures.

Reaction Scheme:

Detailed Experimental Protocol: [1]

  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anthranilic acid (4.41 mmol, 1.0 eq), 2-bromo-5-chloronitrobenzene (4.85 mmol, 1.1 eq), and anhydrous potassium carbonate (8.82 mmol, 2.0 eq).

  • Catalyst and Solvent Addition: Add copper powder (0.88 mmol, 0.2 eq) and iso-propanol (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 82-85°C) and maintain for 12 hours with vigorous stirring.

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to a pH of 3-4 using 2 M HCl. This will induce the precipitation of the product.

  • Purification: Collect the precipitate by filtration. Recrystallize the solid from an ethanol/water mixture to yield the pure product as orange needles.

Performance Data:

ParameterValueReference
Starting Materials Anthranilic acid, 2-bromo-5-chloronitrobenzene[1]
Catalyst Copper powder[1]
Base K₂CO₃[1]
Solvent Isopropanol[1]
Temperature Reflux (82-85°C)[1]
Reaction Time 12 hours[1]
Reported Yield 80%[1]
Route 2: Buchwald-Hartwig Amination

Reaction Scheme:

Representative Experimental Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

  • Reactant Addition: Add 2-bromo-5-chloronitrobenzene (1.0 mmol, 1.0 eq) and anthranilic acid (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C in an oil bath with stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Estimated Performance Data:

ParameterValue (Estimated)Rationale/Reference
Starting Materials Anthranilic acid, 2-bromo-5-chloronitrobenzene-
Catalyst Pd(OAc)₂, XPhosCommon and effective for similar aminations[5]
Base NaOtBuStandard strong, non-nucleophilic base
Solvent TolueneCommon solvent for Buchwald-Hartwig reactions
Temperature 100°CA typical temperature for these couplings[5]
Reaction Time 16-24 hoursStandard duration for reaction completion
Estimated Yield >90%High yields are typical for electron-poor aryl halides in Buchwald-Hartwig aminations[5]

Comparative Analysis: Choosing the Right Path

Ullmann Condensation:

  • Advantages:

    • Cost-Effective: The primary advantage lies in the use of an inexpensive and abundant copper catalyst.

    • Simplicity: The reaction setup can be simpler, often not requiring rigorously inert atmospheres or specialized, air-sensitive ligands.

  • Disadvantages:

    • Harsh Conditions: The high reaction temperatures can limit the functional group tolerance of the substrates.

    • Stoichiometric Catalyst: Often requires stoichiometric or near-stoichiometric amounts of copper, leading to challenges in product purification and waste disposal.

    • Lower Yields (Potentially): While an 80% yield is reported for this specific synthesis, Ullmann reactions can sometimes be lower-yielding compared to their palladium-catalyzed counterparts.

Buchwald-Hartwig Amination:

  • Advantages:

    • Milder Conditions: The reaction can often be performed at lower temperatures, preserving sensitive functional groups.[4]

    • High Yields and Purity: Generally provides high yields and cleaner reaction profiles, simplifying purification.

    • Broad Substrate Scope: Highly effective for a wide range of aryl halides and amines.[4]

    • Low Catalyst Loading: Requires only catalytic amounts of palladium.

  • Disadvantages:

    • Cost: The use of palladium and specialized phosphine ligands makes this method significantly more expensive.

    • Air and Moisture Sensitivity: The catalyst systems are often sensitive to air and moisture, requiring inert atmosphere techniques.

    • Ligand Screening: Optimization may require screening of different ligands to achieve the best results.

Conclusion and Future Outlook

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and powerful methods for the synthesis of this compound. The choice between them is a classic case of balancing cost against performance.

For large-scale industrial synthesis where cost is a primary driver, the Ullmann condensation remains an attractive option, especially given the respectable 80% yield reported.[1] The operational simplicity and low cost of the catalyst are significant advantages.

For laboratory-scale research, medicinal chemistry applications, or when working with sensitive substrates, the Buchwald-Hartwig amination is often the superior choice. Its milder conditions, broader scope, and typically higher yields and purity can accelerate the drug discovery and development process.

Future developments in this field will likely focus on creating more cost-effective and environmentally benign catalytic systems. This includes the development of more active and stable copper catalysts for Ullmann-type reactions that can operate under milder conditions, and the exploration of non-precious metal catalysts (e.g., iron, nickel) as alternatives to palladium for Buchwald-Hartwig-type aminations.

References

A Comprehensive Guide to the Cross-Reactivity Profiling of 2-((4-chloro-2-nitrophenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison and a strategic framework for assessing the cross-reactivity profile of the synthetic intermediate and potential therapeutic lead, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4).[1][2][3][4][5] Given its structural similarities to known bioactive molecules, a thorough understanding of its potential off-target interactions is critical for its development and application in medicinal chemistry and pharmacology. This document outlines the scientific rationale, detailed experimental protocols, and comparative analysis with relevant alternative compounds to facilitate a comprehensive evaluation.

Introduction: The Scientific Imperative for Cross-Reactivity Profiling

This compound is recognized primarily as a key intermediate in the synthesis of clozapine, an atypical antipsychotic.[5] However, emerging research has highlighted its potential as an anticancer and antimicrobial agent, sparking interest in its broader biological activities.[1] Its chemical architecture, featuring a diphenylamine core, is shared with a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as fenamates, such as niflumic acid and mefenamic acid. This structural kinship strongly suggests a potential for overlapping biological targets and, consequently, cross-reactivity.

Understanding the cross-reactivity profile of a compound is paramount in drug discovery and development. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. Therefore, a systematic and robust profiling of this compound against a panel of biologically relevant targets is not merely a precautionary measure but a crucial step in elucidating its therapeutic potential and safety profile.

This guide will navigate the complexities of designing and executing a comprehensive cross-reactivity study, drawing parallels with the known pharmacology of structurally related compounds to provide a predictive framework and a robust experimental strategy.

Comparative Analysis: Structural Analogs and Their Known Biological Targets

To anticipate the potential cross-reactivity of this compound, it is instructive to examine the known biological targets of its structural relatives.

Niflumic Acid: A Prototypical Fenamate

Niflumic acid, a well-characterized NSAID, serves as a primary comparator. Its established biological activities provide a roadmap for potential targets of this compound.

  • Primary Target: Cyclooxygenase-2 (COX-2): As an NSAID, niflumic acid's principal mechanism of action is the inhibition of COX-2, a key enzyme in the inflammatory cascade.

  • Ion Channel Modulation: Niflumic acid exhibits significant activity at various ion channels, a common feature of fenamates. This includes:

    • Chloride Channels (ClC): Potent blockade of several types of chloride channels.

    • Calcium-Activated Potassium Channels (KCa): Modulation of these channels.

  • Neuroreceptor Interactions:

    • GABA-A Receptors: Niflumic acid can modulate the function of these major inhibitory neurotransmitter receptors in the central nervous system.

    • NMDA Receptors: It has also been shown to interact with NMDA receptors, which are critical for excitatory neurotransmission.

Other Relevant NSAIDs
  • Mefenamic Acid: Another fenamate derivative, mefenamic acid, primarily inhibits COX-1 and COX-2.[6][7][8][9] Its cross-reactivity profile with other NSAIDs is a subject of clinical importance.[6][7][8][9]

  • Diclofenac: An acetic acid derivative with a diphenylamine-like structure, diclofenac is a potent COX inhibitor with some COX-2 selectivity.[10][11][12][13] It has also been reported to modulate other targets, including potassium channels.[10][11][12][13]

  • Celecoxib: A selective COX-2 inhibitor, celecoxib provides a valuable comparator for assessing the COX selectivity of the topic compound. Its cross-reactivity with traditional NSAIDs is generally low.[14][15][16][17]

The diverse target profile of these structurally related compounds underscores the high probability that this compound will interact with multiple biological targets beyond a single, primary mode of action.

Proposed Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to systematically evaluate the cross-reactivity of this compound. This workflow progresses from broad, high-throughput screening to more focused, functional assays on identified hits.

Caption: A tiered approach to cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols provide a foundation for conducting a thorough cross-reactivity assessment of this compound.

Tier 1: Broad-Spectrum Screening

1. In Vitro Kinase Panel Screening

  • Rationale: Given the structural similarity to compounds known to inhibit kinases, a broad kinase panel screen is a critical first step. This will identify potential interactions with a wide range of kinases, providing a global view of the compound's kinome-wide selectivity.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Assay Format: Utilize a reputable contract research organization (CRO) or an in-house platform offering a large kinase panel (e.g., >400 kinases). The assay is typically performed at a single high concentration of the test compound (e.g., 10 µM) and a fixed ATP concentration (often at the Km for each kinase).

    • Detection Method: Common formats include radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays (e.g., TR-FRET).[18][19][20][21]

    • Data Analysis: Results are typically expressed as the percentage of inhibition of kinase activity relative to a vehicle control. A predefined threshold (e.g., >50% inhibition) is used to identify significant "hits."

Caption: General workflow for an in vitro kinase assay.

2. Radioligand Binding Assay Panel

  • Rationale: To identify potential interactions with G protein-coupled receptors (GPCRs), ion channels, and transporters, a broad radioligand binding assay panel is essential. This will provide data on the compound's ability to displace known ligands from their respective targets.

  • Methodology:

    • Compound Preparation: As described for the kinase assay.

    • Assay Format: A panel of assays is performed where cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and the test compound.

    • Procedure: a. Incubate the membrane/protein preparation, radioligand, and test compound (at a single high concentration, e.g., 10 µM).[22][23][24] b. Separate bound from free radioligand via rapid filtration.[22] c. Quantify the amount of bound radioligand using a scintillation counter.

    • Data Analysis: Results are expressed as the percentage of displacement of the radioligand. A significant displacement (e.g., >50%) indicates a potential interaction.

Tier 2: Focused Target Validation

1. IC50 Determination for "Hits"

  • Rationale: For any significant "hits" identified in Tier 1, a dose-response analysis is necessary to determine the potency of the interaction.

  • Methodology:

    • Compound Dilution Series: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series).

    • Assay Performance: Conduct the respective kinase or binding assay with the dilution series of the compound.

    • Data Analysis: Plot the percentage of inhibition/displacement against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2. Functional Assays for Validated Targets

  • Rationale: Binding or enzymatic inhibition does not always translate to a functional effect. Therefore, functional assays are crucial to understand whether the compound acts as an agonist, antagonist, or modulator of the identified target.

  • Methodology (Examples):

    • GABA-A and NMDA Receptor Functional Assays:

      • Electrophysiology: Use patch-clamp techniques on cells expressing the specific receptor subtype to measure changes in ion flow in the presence of the compound.[25]

      • Fluorescence-Based Assays: Employ fluorescent indicators sensitive to membrane potential or specific ions (e.g., chloride) to measure receptor activation or inhibition in a high-throughput format.[26][27][28]

    • Ion Channel Functional Assays (e.g., for Chloride or Potassium Channels):

      • Calcium Imaging: For channels that influence intracellular calcium levels, use calcium-sensitive dyes (e.g., Fluo-4) to monitor changes in intracellular calcium concentration upon channel modulation by the compound.[29][30][31][32]

      • Membrane Potential Dyes: Utilize voltage-sensitive dyes to detect changes in membrane potential resulting from ion channel activity.

Data Presentation: A Comparative Framework

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative Cross-Reactivity Profile

Target ClassTargetThis compound (Predicted/Experimental IC50/Ki)Niflumic Acid (IC50/Ki)Mefenamic Acid (IC50/Ki)Diclofenac (IC50/Ki)Celecoxib (IC50/Ki)
Enzymes COX-1To be determined~1 µMPotentPotent>10 µM
COX-2To be determined~0.1 µMPotentPotent~0.04 µM
Kinases VEGFR2To be determined(Derivatives active)Data not availableData not availableData not available
EGFRTo be determined(Derivatives active)Data not availableData not availableData not available
Ion Channels ClC ChannelsTo be determinedLow µM rangeData not availableModulatorData not available
KCa ChannelsTo be determinedModulatorData not availableModulatorData not available
Receptors GABA-ATo be determinedModulatorData not availableData not availableData not available
NMDATo be determinedModulatorData not availableData not availableData not available

Note: The data for the topic compound is predictive and requires experimental validation. Data for comparator compounds are approximate values from the literature and may vary depending on assay conditions.

Conclusion and Future Directions

The structural analogy of this compound to known NSAIDs, particularly niflumic acid, strongly suggests a complex pharmacological profile with the potential for significant cross-reactivity. A systematic and tiered approach to profiling, as outlined in this guide, is essential to fully characterize its biological activities.

The proposed workflow, from broad-panel screening to focused functional assays, provides a robust framework for elucidating the target landscape of this compound. The resulting data will be invaluable for guiding its future development, whether as a synthetic intermediate with potential biological impurities or as a novel therapeutic agent. A comprehensive understanding of its cross-reactivity will ultimately enable a more informed assessment of its potential benefits and risks, a cornerstone of modern drug discovery and development.

References

A Senior Application Scientist's Guide to Purity Standards of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the integrity of a starting material is the bedrock of reliable and reproducible results. This is particularly true for versatile synthetic intermediates like 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS: 60091-87-4). This molecule serves as a crucial building block in the synthesis of complex heterocyclic compounds and is noted for its potential anticancer properties.[1][2] Furthermore, it is a known impurity in the synthesis of the antipsychotic drug Clozapine, making its characterization vital for pharmaceutical quality control.[2]

This guide provides an in-depth comparison of purity standards and analytical methodologies for this compound. We will move beyond mere specifications to explore the causality behind experimental choices, empowering researchers to select and validate material that meets the stringent demands of their work.

Understanding Purity: More Than Just a Percentage

In research, "purity" is not a single number but a comprehensive profile of a chemical substance. For a compound like this compound, with a molecular formula of C₁₃H₉ClN₂O₄ and a molecular weight of 292.67 g/mol , impurities can arise from unreacted starting materials, side reactions, or degradation.[1][3][4] The level of acceptable purity is dictated by the application. While a 95% pure material might suffice for initial synthesis exploration, quantitative biological assays or reference standard applications demand purities exceeding 99%, with all impurities identified and quantified.

Commercially Available Purity Grades: A Comparative Overview

The purity of commercially available this compound can vary. It is crucial for researchers to look beyond the label and request a Certificate of Analysis (CoA) detailing the methods used for purity determination and the results.

Supplier ExampleAdvertised PurityTypical ApplicationKey Considerations
General Chemical Suppliers (e.g., ChemScene)≥95%[3]Synthetic intermediate, exploratory chemistryLower cost, but may contain significant levels of uncharacterized impurities. Not suitable for quantitative studies without re-purification and full characterization.
High-Purity Specialists (e.g., Shandong Hanjiang)99%[5]Advanced synthesis, process developmentHigher purity reduces the risk of side reactions. The analytical method used for this determination (e.g., HPLC vs. NMR) is important.
Reference Standard Providers (e.g., LGC Standards)Sold as "Impurity Reference Material"[6]Quantitative analysis, impurity identification, quality controlHighest level of characterization. Typically accompanied by a detailed CoA with data from orthogonal analytical methods. The material may be provided with an exact weight for precise standard preparation.[6]

The Analytical Toolkit: An Orthogonal Approach to Purity Verification

No single analytical technique can definitively establish purity. A robust, self-validating system employs multiple, orthogonal (different and complementary) methods. This ensures that impurities not detected by one technique are captured by another.

Below is a logical workflow for the comprehensive analysis of this compound.

G cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Quantitative Purity & Identity Confirmation cluster_2 Phase 3: Comprehensive Characterization (If Required) A Receive Sample B Melting Point Analysis (Range: 245-247 °C) A->B Quick Purity Check C ¹H NMR Spectroscopy (Structural Confirmation) B->C Proceed if sharp melt D RP-HPLC-UV (Purity Assay, % Area) C->D If structure is correct E LC-MS (MW Confirmation) D->E Confirm MW of main peak F ¹³C NMR & 2D-NMR (Full Structural Elucidation) E->F For novel synthesis or reference standard prep H Quantitative NMR (qNMR) (Absolute Purity) E->H For Primary Standard Qualification I Qualified for Research Use E->I Qualified for general use G High-Resolution Mass Spec (HRMS) (Elemental Composition) F->G H->I Highest confidence

Analytical Workflow for Purity Verification.
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity assessment in pharmaceutical development. For this compound, a reversed-phase (RP) method is ideal due to the molecule's aromatic and moderately polar nature. The choice of an acidic modifier in the mobile phase is critical; it ensures the carboxylic acid group (-COOH) is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol: RP-HPLC Purity Assay

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is volatile and MS-compatible, unlike phosphoric acid).[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Trustworthiness: The extended gradient ensures that both more polar (early eluting) and more non-polar (late eluting) impurities are separated and detected. The final hold at 95% B serves to wash out any strongly retained compounds. Purity is typically reported as area percent of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC excels at quantification, NMR provides an unparalleled view of the molecule's chemical structure. For this compound, ¹H NMR is essential for verifying the substitution patterns on the two aromatic rings. Any deviation from the expected spectrum is a red flag indicating either a structural error or the presence of a significant impurity.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: DMSO-d₆ is a suitable choice as it readily dissolves the compound and its -NH and -COOH protons are typically observable.[8]

  • Concentration: ~5-10 mg in 0.6 mL of solvent.

  • Instrumentation: 300 MHz or higher field strength spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequence, sufficient scans to achieve a signal-to-noise ratio >100:1 for the main peaks.

    • ¹³C NMR: Proton-decoupled sequence (e.g., PENDANT, DEPT) to obtain carbon chemical shifts.

Authoritative Grounding & Data Interpretation: The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic signals: a very broad singlet for the carboxylic acid proton (>13 ppm), a singlet for the amine proton (~11 ppm), and a series of doublets and triplets in the aromatic region (7-8.5 ppm) corresponding to the specific arrangement of protons on the two rings.[8] The ¹³C NMR spectrum should show 13 distinct carbon signals, confirming the presence of all carbons in the molecule.[8] The presence of unexpected peaks suggests impurities.

Mass Spectrometry (MS)

Expertise & Experience: MS provides unambiguous confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to confirm the elemental formula. This is a powerful tool for distinguishing the target compound from impurities that may have the same nominal mass.

Experimental Protocol: ESI-HRMS

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acid [M-H]⁻ or positive mode to see the protonated molecule [M+H]⁺.

  • Sample Introduction: Direct infusion via a syringe pump or, ideally, coupled with the HPLC method described above (LC-MS).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

  • Data Analysis: Compare the measured exact mass to the theoretical exact mass.

    • Theoretical Mass [C₁₃H₉ClN₂O₄]: 292.0251[6]

    • A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned elemental composition.[8]

Potential Impurities and Their Origins

A trustworthy analysis requires understanding what impurities to look for. Based on common synthetic routes, such as the coupling of anthranilic acid analogs with chloronitrobenzene derivatives, several impurities are possible.[1]

G cluster_synthesis Synthesis Process SM1 Anthranilic Acid (Starting Material) Product This compound (Final Product) SM1->Product SM2 1,4-Dichloro-2-nitrobenzene (Starting Material) SM2->Product Impurity1 Unreacted Starting Materials Product->Impurity1 Source of Impurity2 Isomeric Side Products (e.g., wrong coupling position) Product->Impurity2 Source of Impurity3 2-((2-amino-4-chlorophenyl)amino)benzoic acid (Over-reduction product) Product->Impurity3 Source of

Relationship between Synthesis and Potential Impurities.
  • Starting Materials: Residual anthranilic acid or 1,4-dichloro-2-nitrobenzene.

  • Reduced Impurity: The nitro group (-NO₂) can be inadvertently reduced to an amino group (-NH₂), forming 2-((2-amino-4-chlorophenyl)amino)benzoic acid.[8] This impurity would have a different molecular weight (262.69 g/mol ) and would be easily distinguished by MS and HPLC.

  • Isomeric Impurities: Positional isomers formed during the synthesis can be challenging to separate and identify, often requiring high-resolution HPLC and 2D-NMR techniques.

Conclusion and Recommendations

For any research application involving this compound, the following tiered approach to purity validation is recommended:

  • For All Applications: Always procure material with a supplier's Certificate of Analysis. At a minimum, independently verify the structure by ¹H NMR and confirm the identity and preliminary purity (>95%) via LC-MS.

  • For Quantitative Biological Assays: The purity must be determined quantitatively, preferably using a validated HPLC method with a reference standard. A purity of ≥98% is recommended.

  • For Use as a Reference Standard: The material must be comprehensively characterized using an orthogonal set of techniques, including HPLC, HRMS, NMR (¹H, ¹³C), and potentially quantitative NMR (qNMR) to establish absolute purity.

By adopting this rigorous, multi-faceted analytical strategy, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and discovery. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4), a halogenated nitroaromatic compound.

The procedural recommendations herein are synthesized from established chemical safety principles and data from structurally similar compounds. Given the specific nature of this molecule, it is imperative to treat it as hazardous chemical waste and to consult your institution's Environmental Health & Safety (EHS) department for guidance aligned with local and national regulations.

Hazard Profile and Risk Assessment

Structurally related compounds, such as chloro-nitrobenzoic acids, exhibit a range of hazards including acute toxicity, skin and eye irritation, and potential for respiratory irritation.[1][2][3] The presence of chlorine and nitrogen suggests that hazardous combustion byproducts, such as hydrogen chloride (HCl) and nitrogen oxides (NOx), may be generated during improper thermal treatment.[2][4] Furthermore, chlorinated organic compounds are often classified as environmental hazards due to their persistence and potential for long-lasting harmful effects on aquatic life.[5]

Property Value Source
Chemical Name 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid[6]
CAS Number 60091-87-4[6]
Molecular Formula C₁₃H₉ClN₂O₄[6]
Molecular Weight 292.67 g/mol [6]
Inferred Hazards Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Environmental Hazard (Aquatic)[1][3][7]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling the compound for disposal, a robust safety protocol must be in place. All operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator is necessary.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard solid waste. [8]

Step 1: Waste Segregation This compound must be segregated as halogenated organic solid waste .[9][10] Do not mix it with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[1] Co-mingling wastes can create dangerous chemical reactions and complicate the final disposal process, often increasing costs and regulatory burdens.

Step 2: Containerization

  • Carefully transfer the waste chemical into a designated, chemically compatible container that can be securely sealed. High-density polyethylene (HDPE) containers are generally suitable.

  • Whenever possible, leave the chemical in its original container to ensure it is clearly identified.[1]

  • Ensure the container is clean and dry before adding the waste.

Step 3: Labeling Proper labeling is a critical compliance and safety step. The waste container must be clearly marked with:

  • The full, unambiguous chemical name: "Waste this compound".

  • The appropriate GHS hazard pictograms (e.g., irritant, environmentally hazardous).[8]

  • The date when waste was first added to the container (accumulation start date).

  • The name of the principal investigator or laboratory generating the waste.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area must be cool, dry, well-ventilated, and away from sources of ignition or incompatible materials.[1][8]

Step 5: Final Disposal Pathway

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF).[11][12]

  • Causality: High-temperature incineration is necessary to ensure the complete destruction of the halogenated aromatic structure. These facilities are equipped with specialized scrubbers and afterburners to neutralize and safely manage the resulting acid gases (HCl) and other hazardous byproducts, preventing their release into the atmosphere.[11] Landfilling is not a suitable option for this class of chemical waste.[9]

Spill Management

In the event of a small spill:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing the appropriate PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Avoid generating dust.[1]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Label the container as "Spill Debris containing this compound" and manage it for disposal according to the protocol above.

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposition start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always first spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Solid Waste ppe->segregate container Use Labeled, Sealable, Compatible Container segregate->container label_node Label Waste Container: - Full Chemical Name - Hazard Pictograms - Accumulation Date container->label_node store Store in Designated Hazardous Waste Area label_node->store ehs Arrange Pickup with Institutional EHS Department store->ehs vendor Transfer to Licensed Hazardous Waste Vendor ehs->vendor incinerate Final Disposal via High-Temp Incineration w/ Scrubbers vendor->incinerate EPA Preferred Method for Halogenated Organics spill->ppe spill_clean Clean with Inert Absorbent Collect Debris as Waste spill_clean->container

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4). This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure the well-being of all laboratory personnel and the integrity of your research.

Hazard Assessment and Risk Mitigation

This compound is a solid, likely a white to off-white powder.[5] Due to its structural components, we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Aromatic nitro compounds and chlorinated aromatics are frequently cited as skin and eye irritants.[6][7][8] Direct contact could lead to redness, pain, or more severe chemical burns.

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[6][7][8]

  • Toxicity: Many aromatic nitro compounds are toxic if ingested, inhaled, or absorbed through the skin.[3] Systemic effects could be a concern with significant exposure.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a procedural step but a critical component of a self-validating safety system. Each element is chosen to address a specific exposure route, ensuring comprehensive protection. All laboratory personnel must adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of appropriate PPE.[9][10][11]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact. Disposable nitrile gloves offer good protection against incidental splashes, but for prolonged handling, heavier neoprene gloves are recommended.[1][12] Gloves must be inspected before use and disposed of immediately after contact with the chemical.[12]
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[1][12]To protect the eyes from dust particles and potential splashes of solutions containing the compound. A face shield offers a broader barrier of protection for the entire face.
Body Protection Flame-resistant laboratory coat, fully buttoned.To protect the skin and personal clothing from contamination.[1]
Respiratory Protection To be used within a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[12][13][14]To prevent the inhalation of airborne particles of the compound. Engineering controls like a fume hood are the primary line of defense.[10]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.To protect the feet from spills.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Configuration Start Start: Handling This compound IsSolid Is the compound a powder/solid? Start->IsSolid Evaluate Physical Form IsSolution Is the compound in solution? IsSolid->IsSolution No BasePPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat IsSolid->BasePPE Yes IsSolution->BasePPE AdvancedPPE Enhanced PPE: - Add Face Shield - Consider Neoprene Gloves IsSolution->AdvancedPPE Yes, splash risk Respiratory Respiratory Protection: - Work in Fume Hood - Or NIOSH Respirator BasePPE->Respiratory AdvancedPPE->Respiratory Chemical_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Prep 1. Designate Work Area (Fume Hood) DonPPE 2. Don Appropriate PPE Prep->DonPPE Handle 3. Weigh and Transfer Chemical DonPPE->Handle Label 4. Keep Containers Closed and Labeled Handle->Label Decon 5. Decontaminate Work Area Label->Decon Segregate 6. Segregate Waste (Halogenated) Decon->Segregate DoffPPE 7. Doff PPE and Wash Hands Segregate->DoffPPE

References

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